2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTMMAOQBFOYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732539 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-88-9 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Introduction: The Significance of the Pyrano[4,3-d]pyrimidine Scaffold
The fused heterocyclic system of pyrano[4,3-d]pyrimidine is a privileged scaffold in medicinal chemistry and drug development. Molecules incorporating this core structure have demonstrated a wide range of biological activities, making them attractive targets for the synthesis of novel therapeutic agents. The specific compound, 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, serves as a key intermediate for the development of kinase inhibitors, particularly in the realm of oncology. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring provide reactive handles for further chemical modifications, allowing for the facile introduction of various functional groups to modulate the pharmacological profile of the final compounds. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important building block, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most logically approached through a two-step sequence starting from the corresponding diol precursor, 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol. This strategy is predicated on the well-established and robust chlorination of dihydroxypyrimidine systems. The synthesis of the diol precursor itself can be achieved through the construction of the pyrimidine ring onto a pre-existing dihydropyran scaffold.
The overall synthetic transformation can be visualized as follows:
Spectroscopic Characterization of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine: A Technical Guide
Introduction
2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its pyranopyrimidine core is a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors for the treatment of non-small cell lung cancer[1][2]. The precise elucidation of its molecular structure is paramount for understanding its bioactivity and for the development of new, more potent analogues. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this molecule, offering insights into the expected data and the rationale behind the experimental methodologies. While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related structures and foundational spectroscopic principles to provide a robust framework for its analysis.
Molecular Structure and Key Features
The structure of this compound, with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol , presents several key features for spectroscopic analysis[1][2]. These include the dichloropyrimidine ring, the dihydropyran ring, and the aliphatic protons of the pyran moiety. Each of these components will give rise to characteristic signals in various spectroscopic experiments.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, we can predict three distinct signals corresponding to the methylene protons of the dihydropyran ring.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~4.5 - 4.8 | Triplet | 2H | -O-CH₂- |
| H-7 | ~2.8 - 3.1 | Triplet | 2H | -C-CH₂-C- |
| H-8 | ~3.8 - 4.1 | Triplet | 2H | -C-CH₂-N- |
-
Rationale: The protons on C-5, being adjacent to an oxygen atom, are expected to be the most deshielded. The protons on C-7 and C-8 will exhibit triplet splitting patterns due to coupling with their respective neighboring methylene groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~160 - 165 | C-Cl |
| C-4 | ~155 - 160 | C-Cl |
| C-4a | ~110 - 115 | C (bridgehead) |
| C-5 | ~65 - 70 | -O-CH₂- |
| C-7 | ~25 - 30 | -CH₂- |
| C-8 | ~40 - 45 | -CH₂- |
| C-8a | ~150 - 155 | C (bridgehead) |
-
Rationale: The carbons bearing chlorine atoms (C-2 and C-4) will be significantly downfield. The aliphatic carbons of the pyran ring will appear in the upfield region, with the carbon attached to oxygen (C-5) being the most deshielded among them.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Number of scans: 16-32
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
-
Acquisition Parameters (¹³C):
-
Number of scans: 1024 or more, depending on sample concentration.
-
Pulse program: Proton-decoupled.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to observe the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
| Predicted Mass Spectrometry Data | m/z | Interpretation |
| [M]⁺ | 204 | Molecular ion (with ³⁵Cl, ³⁵Cl) |
| [M+2]⁺ | 206 | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |
| [M+4]⁺ | 208 | Molecular ion (with ³⁷Cl, ³⁷Cl) |
-
Rationale: The isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Data | Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aliphatic) | 2850 - 3000 | Methylene groups |
| C=N stretch | 1600 - 1650 | Pyrimidine ring |
| C-O stretch | 1050 - 1150 | Pyran ring ether linkage |
| C-Cl stretch | 600 - 800 | Chloro substituents |
-
Rationale: The spectrum will be characterized by the stretching vibrations of the C-H bonds in the pyran ring, the C=N bonds of the pyrimidine ring, the C-O ether linkage, and the C-Cl bonds. The absence of O-H or N-H stretching bands above 3100 cm⁻¹ would confirm the lack of these functional groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, is crucial for its structural verification and quality control in research and development. This guide provides a foundational understanding of the expected spectroscopic data and the methodologies for their acquisition. While the data presented is based on established principles and analysis of related compounds, it serves as a robust framework for researchers, scientists, and drug development professionals working with this important class of molecules. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment.
References
The Synthetic Keystone: Unlocking Diverse Biological Activities from 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
A Technical Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in the building blocks of DNA and RNA has made it a compelling target for the development of novel pharmaceuticals.[1] Fused heterocyclic systems incorporating the pyrimidine ring, such as the pyrano[4,3-d]pyrimidine core, have garnered significant attention due to their diverse and potent biological activities. This guide focuses on the strategic importance of a key intermediate, 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine , as a versatile starting material for the synthesis of a wide array of biologically active derivatives. While this specific dichloro-compound is primarily a synthetic precursor, its true value lies in the therapeutic potential of the molecules it can generate. This guide will provide an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory activities of derivatives synthesized from this pyranopyrimidine core, offering insights for researchers and professionals in drug discovery and development.
The Strategic Advantage of the Dichloro-Intermediate
The this compound scaffold is of particular interest to medicinal chemists due to the reactive nature of its two chlorine atoms. These chlorine atoms can be selectively substituted with various nucleophiles, allowing for the introduction of a diverse range of functional groups at the C2 and C4 positions of the pyrimidine ring. This synthetic flexibility enables the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. The dihydro-pyrano moiety also offers opportunities for further chemical modification, adding to the structural diversity that can be achieved from this single precursor. This compound is used in the development of inhibitors for the treatment of non-small cell lung cancer.[2]
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has highlighted the potent anticancer activities of pyranopyrimidine derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]
Targeting Kinases in Cancer Therapy
Many pyranopyrimidine derivatives function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of many cancers. By inhibiting specific kinases, these compounds can disrupt cancer cell growth and induce apoptosis (programmed cell death). For instance, derivatives of the related tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as potent Smoothened (Smo) antagonists, which are crucial in the Hedgehog (Hh) signaling pathway implicated in medulloblastoma.[5]
PARP-1 Inhibition and DNA Repair
Some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death.[6]
Cytotoxicity Against Various Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of pyranopyrimidine derivatives against a range of human cancer cell lines. For example, certain pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives have shown broad-spectrum anticancer activity.[7][8] Similarly, pyrano[2,3-d:6,5-d']dipyrimidine derivatives have exhibited potent cytotoxicity against HeLa (cervical cancer), SKBR-3 (breast cancer), and HepG2 (liver cancer) cell lines.[9]
The following table summarizes the cytotoxic activity of some representative pyranopyrimidine derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidinone Carbonitriles | HeLa | 3.46 - 10.64 | [10] |
| Pyrano[2,3-d]pyrimidine-2,4-dione Analogues | MCF-7 | 0.66 - 2.65 | [11][12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione Analogues | HCT116 | 2.76 | [11][12] |
| Pyrano[2,3-d]pyrimidine Derivatives | HepG2 | 2.09 | [13] |
| Pyrano[2,3-d]pyrimidine Derivatives | HCT-116 | 2.61 | [13] |
| Pyrano[2,3-d]pyrimidine Derivatives | MCF-7 | 2.43 | [13] |
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrano[4,3-d]pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, they may inhibit enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The specific mechanism of action can be fine-tuned by altering the substituents on the pyranopyrimidine core.
Several studies have reported the synthesis and antimicrobial evaluation of pyrano[2,3-d]pyrimidine derivatives.[13][15] For instance, certain derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[13]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrano[4,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties and have shown potential in modulating the inflammatory response.[16]
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[16] This is frequently achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[16][17] Some pyrimidine derivatives have demonstrated selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[17]
Experimental Protocols
General Synthesis of Pyrano[4,3-d]pyrimidine Derivatives from the Dichloro-Intermediate
The following is a generalized protocol for the nucleophilic substitution of this compound. The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the nucleophile used.
Step 1: Nucleophilic Substitution at the C4 Position
-
Dissolve this compound in a suitable aprotic solvent (e.g., dioxane, DMF, or acetonitrile).
-
Add an equimolar amount of the desired amine or other nucleophile.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the monosubstituted product by precipitation or extraction.
-
Purify the product by column chromatography or recrystallization.
Step 2: Nucleophilic Substitution at the C2 Position
-
Dissolve the C4-substituted intermediate in a suitable solvent.
-
Add an excess of the second nucleophile.
-
Heat the reaction mixture at a higher temperature (e.g., 120°C to 150°C) for an extended period (12-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the disubstituted product.
-
Purify the final product using appropriate chromatographic techniques.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyranopyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Signaling Pathways and Logical Relationships
The biological activities of pyrano[4,3-d]pyrimidine derivatives can be visualized through their interaction with key signaling pathways.
Caption: Anticancer mechanisms of pyranopyrimidine derivatives.
Caption: Anti-inflammatory mechanism of pyranopyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active compounds. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for the development of these promising compounds into clinically useful therapeutic agents. The synthetic versatility of the dichloro-intermediate ensures that the exploration of the chemical space around the pyrano[4,3-d]pyrimidine core will continue to be a fruitful area of research in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Inhibitor
Executive Summary
This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinase, for an audience of researchers, scientists, and drug development professionals. Dabrafenib is a cornerstone of targeted therapy for several cancers harboring specific BRAF mutations. This document will delve into its chemical structure, nomenclature, mechanism of action within the MAPK/ERK signaling pathway, pharmacological properties, and key experimental protocols.
It is important to address a point of potential ambiguity regarding CAS number 944902-88-9. While this number is associated with the chemical intermediate 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, the core focus of this guide is Dabrafenib (CAS 1195765-45-7), a major therapeutic agent. The former is a heterocyclic building block that may be utilized in the synthesis of various pharmaceutical compounds. This guide will focus on the clinically and scientifically significant end-product, Dabrafenib.
Chemical Identity and Nomenclature
A precise understanding of a compound's structure and nomenclature is fundamental for any scientific investigation.
Dabrafenib (GSK2118436)
Dabrafenib is a complex molecule featuring a thiazole core linked to pyrimidine and fluorinated phenyl moieties.[1][2]
-
Systematic (IUPAC) Name: N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2]
-
CAS Number: 1195765-45-7 (for the free base)
-
Other Designations: GSK2118436, Tafinlar® (trade name)[1]
-
Molecular Formula: C₂₃H₂₀F₃N₅O₂S₂[3]
-
Molecular Weight: 519.56 g/mol [2]
Chemical Structure of Dabrafenib:
Caption: Chemical structure of Dabrafenib.
CAS 944902-88-9
This CAS number corresponds to a distinct chemical entity, likely a precursor or building block in organic synthesis.
-
Systematic (IUPAC) Name: this compound
-
CAS Number: 944902-88-9
-
Molecular Formula: C₇H₆Cl₂N₂O
-
Molecular Weight: 205.04 g/mol
Chemical Structure of CAS 944902-88-9:
Caption: Structure of this compound.
Mechanism of Action and Role in Cellular Signaling
Dabrafenib is a potent inhibitor of the RAF family of serine/threonine kinases, with particular selectivity for mutated BRAF.[4] The BRAF gene is a proto-oncogene that, when mutated, can lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. The most common of these activating mutations is the V600E substitution.
Dabrafenib functions as an ATP-competitive inhibitor, binding to the active site of BRAF V600E and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3] This blockade of the MAPK pathway leads to an inhibition of cell growth and induction of apoptosis in BRAF V600-mutant tumor cells.[3]
References
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Pyranopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyranopyrimidine core, a fused heterocyclic system of profound importance in medicinal chemistry, stands as a testament to the enduring power of synthetic innovation. Its prevalence in a vast array of biologically active molecules, from potent anti-cancer agents to novel therapeutics for a myriad of diseases, has cemented its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery, historical evolution, and modern synthetic strategies for accessing this vital chemical entity. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis of catalytic systems to empower researchers in their quest for novel pyranopyrimidine-based therapeutics.
A Journey Through Time: From a Serendipitous Discovery to a Cornerstone of Medicinal Chemistry
The story of pyranopyrimidine synthesis is intrinsically linked to the broader history of pyrimidine chemistry. The late 19th century witnessed a surge in the exploration of heterocyclic compounds, with the pyrimidine nucleus being a focal point of investigation.
A pivotal moment arrived in the early 1890s with the work of Italian chemist Pietro Biginelli.[1][2] While investigating the reaction of ethyl acetoacetate with urea and aromatic aldehydes, he serendipitously discovered a one-pot, three-component reaction that yielded 3,4-dihydropyrimidin-2(1H)-ones. This groundbreaking discovery, now famously known as the Biginelli reaction, laid the foundational principles for multicomponent reactions (MCRs) in heterocyclic synthesis.[3][4][5] Though initially falling into relative obscurity, the Biginelli reaction experienced a renaissance in the late 20th century as the pharmaceutical importance of dihydropyrimidines became increasingly evident.[6]
The conceptual framework of the Biginelli reaction—the elegant convergence of three or more reactants in a single synthetic operation—paved the way for the development of synthetic routes to a wide variety of fused pyrimidine systems. The evolution towards the pyrano[2,3-d]pyrimidine scaffold involved the strategic substitution of the β-ketoester component with other active methylene compounds, most notably barbituric acid and its derivatives, in conjunction with malononitrile.[7][8][9] This modification of the classical Biginelli approach opened a direct and efficient pathway to the pyran-fused pyrimidine core, a scaffold that would prove to be of immense value in drug discovery.[10][11][12][13]
The Modern Era: Multicomponent Synthesis of Pyrano[2,3-d]pyrimidines
The contemporary synthesis of pyrano[2,3-d]pyrimidines is dominated by the one-pot, three-component condensation of an aldehyde, malononitrile, and a barbituric acid derivative. This powerful reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence. The versatility of this approach allows for the generation of a vast library of structurally diverse pyranopyrimidines by simply varying the constituent building blocks.
The General Reaction Mechanism
The generally accepted mechanism for this transformation is a cascade of reactions that efficiently builds the complex heterocyclic system in a single pot.
References
- 1. L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction [journals.iau.ir]
- 2. oiccpress.com [oiccpress.com]
- 3. scispace.com [scispace.com]
- 4. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.irapa.org [journals.irapa.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Recent applications of barbituric acid in multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Abstract: The fused heterocyclic scaffold of pyrano[4,3-d]pyrimidine represents a privileged structure in medicinal chemistry, frequently associated with the modulation of critical cellular signaling pathways. While direct experimental evidence for 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally related compounds to postulate its most probable mechanism of action. Drawing parallels from analogous pyrimidine-based fused ring systems, we will explore the likely role of this compound as a kinase inhibitor. This document provides a comprehensive overview of the theoretical framework for its action, methodologies for its validation, and its potential implications in drug discovery, particularly in oncology.
Introduction: The Pyrano[4,3-d]pyrimidine Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. Its fusion with other ring systems, such as a pyran ring, creates a three-dimensional architecture that can effectively interact with the active sites of various enzymes. Specifically, the pyrano[4,3-d]pyrimidine core is an isostere of adenine, the purine base in ATP, suggesting its potential to compete with ATP for binding to ATP-dependent enzymes, most notably protein kinases.[1]
Kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] The structural features of this compound, particularly the dichlorinated pyrimidine ring, provide reactive sites for derivatization to enhance potency and selectivity towards specific kinase targets.
Postulated Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
Based on the extensive literature on related pyrimidine-based heterocyclic compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases through competitive binding at the ATP-binding site.
The rationale for this hypothesis is grounded in the following observations for analogous structures:
-
Structural Mimicry of ATP: Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, are recognized as bioisosteres of the adenine ring of ATP.[1][4] This structural similarity allows them to fit into the ATP-binding pocket of kinases.
-
Kinase Inhibition by Related Compounds: A wide array of pyrimidine derivatives have been synthesized and demonstrated potent inhibitory activity against various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and non-receptor tyrosine kinases, which are often implicated in cancer cell proliferation, survival, and angiogenesis.[2][5]
-
Multi-Kinase Inhibition Potential: It is common for small molecule inhibitors based on these scaffolds to exhibit activity against multiple kinases.[2] This polypharmacology can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often dysregulated.[2][3]
The proposed interaction involves the pyrimidine core of the molecule forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP binding. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring offer opportunities for synthetic modification to create derivatives with improved affinity and selectivity for the target kinase.
Key Signaling Pathways Potentially Targeted
Given the prevalence of kinase dysregulation in oncology, this compound and its derivatives could potentially modulate several critical cancer-related signaling pathways, including:
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 (KDR) is a common strategy in cancer therapy.[2]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR have shown promise in overcoming drug resistance.[6]
The following diagram illustrates the central role of kinases in these signaling cascades and the potential point of intervention for a competitive inhibitor.
Figure 1: Postulated intervention of this compound in key oncogenic signaling pathways.
Experimental Validation Workflow
To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary. The following workflow outlines the key experiments to validate the kinase inhibition hypothesis.
Figure 2: A tiered experimental workflow for validating the kinase inhibitory mechanism of action.
Tier 1: In Vitro Kinase Profiling
Objective: To identify the primary kinase targets of this compound and quantify its inhibitory potency.
Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a dilution series of the test compound in DMSO.
-
Reconstitute the recombinant kinase and its specific substrate in the appropriate kinase buffer.
-
Prepare the ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical In Vitro Kinase Profiling Data
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| PDGFRβ | 75 |
| c-Kit | 120 |
| EGFR | >10,000 |
| SRC | 850 |
This data is illustrative and would need to be generated experimentally.
Tier 2: Cellular Activity Assessment
Objective: To determine if the in vitro kinase inhibition translates to anti-proliferative effects in cancer cells and to confirm target modulation in a cellular context.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HUVEC for VEGFR-2, H1975 for EGFR) to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-VEGFR-2, anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Observe the dose-dependent decrease in phosphorylation of the target protein.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. While direct experimental data for this specific molecule is sparse, a robust body of evidence from structurally related compounds strongly suggests a mechanism of action centered on the inhibition of protein kinases. The dichlorinated nature of the compound provides a versatile chemical handle for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic experimental validation outlined in this guide. Identifying the specific kinase targets and elucidating the downstream cellular consequences will be crucial for advancing this compound or its derivatives into preclinical and clinical development. The insights gained from such studies will not only clarify the therapeutic potential of this particular molecule but also contribute to the broader understanding of the pyrano[4,3-d]pyrimidine scaffold in medicinal chemistry.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3- d]pyrimidine-Based Antiproliferative Multikinase Inhibitors [iris.unicampania.it]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
A Technical Guide to the Therapeutic Targeting of the Pyranopyrimidine Scaffold
Introduction: The Pyranopyrimidine Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyranopyrimidine nucleus, a bicyclic heterocyclic system formed by the fusion of a pyran and a pyrimidine ring, is a quintessential example of such a scaffold.[1] This structure is found in both natural and synthetic compounds and has demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
The versatility of the pyranopyrimidine core stems from its unique stereoelectronic features, which allow it to serve as a robust anchor for diverse functional groups. These modifications enable the fine-tuning of its interaction with a wide array of biological targets. This guide provides an in-depth technical exploration of the most promising therapeutic targets for pyranopyrimidine derivatives, offering field-proven insights into their mechanisms of action, supporting quantitative data, and detailed experimental workflows for their evaluation.
Chapter 1: Targeting Protein Kinases in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[4] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[4] The pyrazolopyrimidine scaffold, a close bioisostere of the adenine core of ATP, is particularly well-suited to bind within the ATP-binding pocket of kinases, making it a powerful framework for designing potent and selective inhibitors.[4][5]
Aurora Kinases: Overcoming Oncoprotein Stability
Aurora kinases, particularly Aurora A, are frequently overexpressed in human cancers and play a critical role in mitotic progression. A key oncogenic function of Aurora A is the stabilization of MYC-family oncoproteins (c-MYC and MYCN), which are potent drivers of tumorigenesis but have been notoriously difficult to target directly.[6]
Mechanism of Action: Certain pyrimidine-based inhibitors have been designed to induce a conformational change in the DFG (Asp-Phe-Gly) motif of the Aurora A activation loop, forcing it into an inactive "DFG-out" state.[6] This allosteric modulation not only inhibits kinase activity but also disrupts the protein-protein interaction between Aurora A and MYCN. This releases MYCN, targeting it for proteasomal degradation and thereby reducing its oncogenic output.[6]
Quantitative Data: Inhibition of Aurora A and Cancer Cell Proliferation
| Compound | Target Kinase | IC50 (nM) | Cell Line | Proliferation IC50 (nM) | Reference |
| Lead Compound 13 | Aurora A | - | SCLC | < 200 | [6] |
| Optimized Pro-drug 25 | Aurora A | - | SCLC | - | [6] |
Note: Data presented is for representative pyrimidine-based derivatives designed to target the Aurora A-MYC axis.
Experimental Protocol 1: In Vitro Aurora A Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against purified Aurora A kinase.
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Aurora A Enzyme: Recombinant human Aurora A, diluted in kinase buffer.
-
Substrate: Kemptide (LRRASLG), a generic kinase substrate.
-
ATP: Adenosine triphosphate, prepared in kinase buffer. A concentration near the Km for the enzyme is typically used.
-
Test Compound: Serially diluted in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound or DMSO vehicle control to appropriate wells.
-
Add 10 µL of a solution containing the Aurora A enzyme and substrate to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify ATP depletion using a commercial luminescent assay kit (e.g., Kinase-Glo®), which measures the amount of ATP remaining.
-
-
Data Analysis:
-
Luminescence is inversely proportional to kinase activity.
-
Normalize the data using controls (0% inhibition: DMSO vehicle; 100% inhibition: high concentration of a known inhibitor like Staurosporine).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 1: Aurora A Inhibition Pathway
Caption: Inhibition of Aurora A by pyrimidine compounds disrupts MYC stabilization.
Tyrosine Kinases: Blocking Oncogenic Signaling
Tyrosine kinases, including Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial nodes in signaling pathways that govern cell growth and angiogenesis.[7] Pyrazolopyrimidine and pyrrolopyrimidine derivatives have been extensively developed as inhibitors of these targets.[7][8]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt cancer cell proliferation and invasion.[7] Multi-targeted kinase inhibitors, capable of inhibiting several tyrosine kinases like EGFR, Her2, and VEGFR2 simultaneously, have also been developed from these scaffolds.[8]
Experimental Protocol 2: Western Blot for Phospho-Tyrosine Kinase Analysis
This protocol assesses a compound's ability to inhibit a target tyrosine kinase within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the pyranopyrimidine test compound or DMSO vehicle for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15-30 minutes to activate the target kinase.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the kinase and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the phosphorylated kinase signal relative to the total kinase indicates effective target inhibition.
-
Diagram 2: Tyrosine Kinase Inhibitor Evaluation Workflow
Caption: Workflow for evaluating novel pyranopyrimidine tyrosine kinase inhibitors.
Chapter 2: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers.[9] Inhibiting specific PDE isozymes can modulate a variety of physiological processes, making them attractive therapeutic targets for conditions ranging from erectile dysfunction to inflammatory diseases.[10][11]
PDE5 Inhibition
Mechanism of Action: PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 prevents the breakdown of cGMP, leading to its accumulation. In the corpus cavernosum, this results in prolonged smooth muscle relaxation and vasodilation, the physiological basis for treating erectile dysfunction.[10] Pyrazolopyrimidopyridazinones have been developed as potent and selective PDE5 inhibitors.[10]
Quantitative Data: PDE5 Inhibition by Pyrazolopyrimidopyridazinone Analogs
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Compound 5r | 8.3 | 240-fold | [10] |
| Sildenafil | - | Not highly selective | [10] |
Diagram 3: cGMP Signaling and PDE5 Inhibition
Caption: PDE5 inhibitors block cGMP degradation, promoting vasodilation.
Chapter 3: Targeting DNA Repair with PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[13]
Mechanism of Action: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors.[12][13] By blocking PARP-1's enzymatic activity, these compounds prevent the repair of single-strand breaks. During DNA replication, these unresolved breaks are converted into double-strand breaks, which cannot be repaired efficiently in BRCA-deficient cells, leading to cell death.[12]
Quantitative Data: PARP-1 Inhibition and Antiproliferative Activity
| Compound | PARP-1 IC50 (nM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Reference |
| S2 | 4.06 | 2.65 | - | [12][13] |
| S7 | 3.61 | 1.28 | - | [12][13] |
| S8 | - | 0.66 | 2.76 | [13] |
| Olaparib (Ref.) | 5.77 | - | - | [12][13] |
Experimental Protocol 3: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl₂ and DTT.
-
Substrate: Histone H1 (a PARP-1 substrate).
-
Cofactor: NAD⁺.
-
Activated DNA: DNA with single-strand breaks to activate PARP-1.
-
PARP-1 Enzyme: Recombinant human PARP-1.
-
Test Compound: Serially diluted in DMSO/assay buffer.
-
-
Assay Procedure:
-
Coat a 96-well plate with Histone H1 and block with BSA.
-
Add test compound or vehicle control to the wells.
-
Add a mix of PARP-1 enzyme, activated DNA, and biotinylated NAD⁺.
-
Incubate for 60 minutes at room temperature to allow the PARP-1 reaction (poly(ADP-ribosyl)ation of histone and the enzyme itself) to occur.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains incorporated onto the histone.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the light output.
-
-
Data Analysis:
-
The chemiluminescent signal is directly proportional to PARP-1 activity.
-
Calculate percent inhibition relative to controls and determine the IC50 value as described in Protocol 1.
-
Chapter 4: Anti-inflammatory and Antioxidant Targets
Chronic inflammation is a driver of numerous diseases. Pyrimidine derivatives have been shown to exert anti-inflammatory effects through multiple mechanisms.[14][15][16]
Cyclooxygenase (COX) Inhibition
Mechanism of Action: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[15] There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[17] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2.[17]
Diagram 4: COX Pathway and Selective Inhibition
Caption: Selective pyrimidine derivatives inhibit the inducible COX-2 enzyme.
Antioxidant Activity
Mechanism of Action: Some pyrimidine derivatives can directly scavenge reactive oxygen species (ROS) or inhibit enzymes involved in their production, such as lipoxygenase (LOX).[18] By reducing oxidative stress, which is closely linked with inflammation, these compounds can exert a dual anti-inflammatory and antioxidant effect.[17]
Experimental Protocol 4: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution has a deep violet color.
-
Test Compound: Prepare serial dilutions of the test compound in methanol.
-
Positive Control: Ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilutions.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at ~517 nm using a plate reader.
-
The violet DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant, causing a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 (effective concentration to scavenge 50% of radicals).
-
Conclusion and Future Perspectives
The pyranopyrimidine scaffold and its related isosteres represent a remarkably versatile and privileged structure in modern drug discovery. The demonstrated activity against key therapeutic targets in oncology and inflammation—including protein kinases, phosphodiesterases, and DNA repair enzymes—underscores its continued importance. The ability to readily synthesize and modify these compounds allows for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective drug candidates.[2]
Future research will likely focus on developing multi-targeted agents that can address complex diseases by modulating several pathways simultaneously. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for translating their potent in vitro activity into clinical success. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of pyranopyrimidine chemistry.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2008056176A1 - Pyrazolopyrimidines as phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 10. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pyrazolopyranopyrimidines as a class of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Fused Pyrimidines: A Methodological Review of Core Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Fused Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming an integral part of the DNA and RNA nucleobases that encode life itself.[1][2] This inherent biological relevance has made pyrimidine and its fused derivatives "privileged pharmacophores" in drug discovery.[3] When the pyrimidine ring is fused with other carbocyclic or heterocyclic systems, the resulting molecular architecture gains structural rigidity and novel electronic properties, often leading to enhanced binding affinity with biological targets and improved pharmacological profiles.[4][5]
From FDA-approved anticancer agents like 5-fluorouracil and pemetrexed to antivirals and kinase inhibitors, the fused pyrimidine core is a recurring motif in modern therapeutics.[4][6] Their broad spectrum of biological activities—including anticancer, antiviral, anti-inflammatory, and antimicrobial properties—stems from their ability to mimic endogenous nucleic acids, enabling them to interact with a wide range of enzymes and receptors through hydrogen bonding and π-π stacking interactions.[1][4][7][8]
The synthetic versatility of the pyrimidine ring has allowed chemists to generate vast libraries of structurally diverse analogues.[8] This guide provides an in-depth review of the core methodologies employed in the synthesis of fused pyrimidines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into classical annulation strategies, modern multicomponent reactions (MCRs), and cutting-edge catalytic technologies. Each section is designed to serve as a self-validating system, grounded in authoritative references and practical, step-by-step protocols.
Part 1: Classical Annulation Strategies: Building the Core Framework
Annulation, or ring-forming, reactions are the traditional and most fundamental approach to constructing fused pyrimidine systems. These methods typically involve the cyclocondensation of a bifunctional precursor, building the pyrimidine ring onto a pre-existing carbocycle or heterocycle.
The Principle of Cyclocondensation
The most common classical method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like an α,β-unsaturated ketone) with a nitrogen-containing binucleophile such as urea, thiourea, or guanidine.[4][9] This approach is robust and leverages readily available starting materials. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic pyrimidine ring.
A classic workflow for this type of annulation follows a Michael addition followed by an Aldol-type ring closure, a sequence famously known as the Robinson annulation.
Caption: Robinson Annulation Workflow for Fused Ring Synthesis.
Experimental Protocol: Synthesis of Furo[2,3-d]pyrimidine
This protocol describes the synthesis of a fused furo[2,3-d]pyrimidine derivative via the cyclization of a 2-thioxopyrimidine with ethyl chloroacetate.[10]
Materials:
-
4-Aryl-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6(1H)-one (1 mmol)
-
Ethyl chloroacetate (1.2 mmol)
-
Sodium ethoxide (1.2 mmol)
-
Anhydrous Ethanol
Procedure:
-
A mixture of the starting thioxopyrimidine (1 mmol), ethyl chloroacetate (1.2 mmol), and sodium ethoxide (1.2 mmol) is heated under fusion conditions at 170-180°C for 30 minutes.
-
Alternatively, the same mixture can be refluxed in anhydrous ethanol for 4-6 hours.
-
After cooling, the reaction mixture is triturated with diethyl ether.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol) affords the pure ethyl 5-substituted-4-aryl-2-thioxo-1,2-dihydrofuro[2,3-d]pyrimidine-6-carboxylate.[10]
Causality: The use of a strong base like sodium ethoxide is critical for deprotonating the starting pyrimidine, facilitating the initial nucleophilic attack on ethyl chloroacetate. The subsequent intramolecular cyclization is driven by the formation of the thermodynamically stable aromatic furan ring.
Part 2: Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a cornerstone of modern medicinal chemistry.[11] They offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, and the ability to rapidly generate libraries of complex molecules.[11][12]
The MCR Paradigm: Biginelli and Hantzsch Reactions
The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is a classic MCR for synthesizing dihydropyrimidinones, which are valuable precursors for fused systems.[9] Similarly, the Hantzsch reaction can be adapted to produce fused pyrimidines.[13] Recent advancements often employ microwave irradiation or ultrasound assistance to accelerate these reactions, reduce reaction times, and improve yields, aligning with the principles of green chemistry.[3][9][13]
Caption: General Workflow for a Three-Component Reaction (MCR).
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Fused Pyrimido[4,5-d]pyrimidines
This protocol details a catalyst-free, one-pot, three-component synthesis of a fused pyrimido[4,5-d]pyrimidine system under microwave irradiation.[13]
Materials:
-
Bis-aldehyde (e.g., Terephthalaldehyde) (1 mmol)
-
Barbituric acid (2 mmol)
-
Substituted amine (e.g., Urea) (2 mmol)
-
Ethanol-Ethyl Acetate (EtOH-EtOAc) solvent mixture
Procedure:
-
In a microwave-safe reaction vessel, combine the bis-aldehyde (1 mmol), barbituric acid (2 mmol), and the substituted amine (2 mmol).
-
Add the EtOH-EtOAc solvent mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product is dried to afford the pure fused pyrimido[4,5-d]pyrimidine derivative in high yield.[13]
Causality: This method exemplifies green chemistry principles. Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times compared to conventional heating.[9] The reaction is catalyst-free as barbituric acid itself can act as an acidic catalyst, promoting the initial condensation steps.[13]
Part 3: Modern Catalytic Methodologies: Precision and Sustainability
Recent years have witnessed a surge in the development of sophisticated catalytic methods for pyrimidine synthesis. These approaches offer unprecedented levels of efficiency, regioselectivity, and functional group tolerance, often under milder and more sustainable conditions.[6][14]
Transition-Metal Catalysis: The C–H Activation Revolution
Transition-metal catalysis, particularly using palladium (Pd), rhodium (Rh), or copper (Cu), has revolutionized the functionalization of heterocyclic cores.[14][15][16] Direct C–H activation is a powerful strategy that avoids the need for pre-functionalized substrates (e.g., organohalides), thereby improving step economy.[16][17] In the context of fused pyrimidines, C–H activation allows for the direct introduction of aryl, alkyl, or other functional groups at specific positions on the pyrimidine or adjacent fused ring.[18][19]
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Photoredox and Organocatalysis: Greener Alternatives
-
Photoredox Catalysis: This emerging field uses visible light to initiate single-electron transfer (SET) processes, enabling radical-mediated reactions under exceptionally mild conditions.[20][21] Photocatalysts like eosin Y or iridium complexes can be used for the C-H arylation of pyrimidines, offering an environmentally friendly alternative to some metal-catalyzed methods.[16][22]
-
Organocatalysis: The use of small, metal-free organic molecules as catalysts is another key aspect of green chemistry. Chiral organocatalysts like L-proline can effectively catalyze the synthesis of fused pyrimidines in environmentally benign solvents like water, often with high efficiency and simple workup procedures.[11]
Experimental Protocol: L-Proline-Catalyzed Synthesis of Fused Pyrimidines in Water
This protocol describes a three-component, metal-free synthesis of fused pyrimidines using L-proline as an organocatalyst.[11]
Materials:
-
4-Hydroxycoumarin (5 mmol)
-
Aromatic aldehyde (5 mmol)
-
Urea or 2-aminobenzothiazole (5 mmol)
-
L-proline (10 mol %)
-
Water
Procedure:
-
To a round-bottom flask, add 4-hydroxycoumarin (5 mmol), the aldehyde (5 mmol), urea (or 2-aminobenzothiazole, 5 mmol), and L-proline (0.5 mmol, 10 mol %).
-
Add water (10-15 mL) to the flask.
-
Stir the reaction mixture at 70°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out of the aqueous solution is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure fused pyrimidine derivative.[11]
Causality: L-proline acts as a bifunctional catalyst. Its carboxylic acid moiety activates the aldehyde for Knoevenagel condensation with the 4-hydroxycoumarin, while the secondary amine facilitates the subsequent Michael addition of the urea/aminobenzothiazole, all within a single pot.[11] Performing the reaction in water avoids the use of hazardous organic solvents.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy depends heavily on the desired molecular complexity, scalability, cost, and sustainability requirements.
| Methodology | Advantages | Disadvantages | Typical Yields | Reaction Conditions |
| Classical Annulation | Robust, well-established, uses readily available starting materials. | Often requires harsh conditions (high temp.), may have limited functional group tolerance. | Moderate to Excellent (60-90%) | High temperature, strong acids/bases. |
| Multicomponent Reactions (MCRs) | High atom and step economy, rapid library generation, operational simplicity.[11][13] | Optimization can be complex, sometimes difficult to control selectivity. | Good to Excellent (70-95%) | Often mild; enhanced by microwave or ultrasound.[9][13] |
| Transition-Metal Catalysis (C-H Activation) | High regioselectivity, excellent functional group tolerance, avoids pre-functionalization.[16][18] | Expensive/toxic metal catalysts, potential for metal contamination in the final product. | Good to Excellent (65-95%) | Varies; often requires specific ligands and inert atmosphere. |
| Photoredox/Organocatalysis | Environmentally friendly ("green"), uses mild conditions (visible light, low temp.), avoids toxic metals.[11][20] | Substrate scope can be limited, photocatalysts can be expensive. | Moderate to Excellent (50-90%) | Ambient temperature, visible light irradiation or mild heating. |
Conclusion and Future Outlook
The synthesis of fused pyrimidines is a dynamic and evolving field, driven by the constant demand for new therapeutic agents. While classical annulation methods remain valuable for their robustness, the future clearly lies in the continued development of more efficient and sustainable strategies. Multicomponent reactions are now firmly established as a primary tool for generating molecular diversity with minimal waste.
Looking ahead, we anticipate several key trends will shape the field. The expansion of transition-metal-catalyzed C–H activation will provide even more precise tools for late-stage functionalization, a critical capability in drug optimization.[16] Furthermore, the push for green chemistry will undoubtedly elevate the roles of photoredox and organocatalysis, alongside the adoption of flow chemistry for safer and more scalable production.[4][23] The integration of artificial intelligence and machine learning in predicting reaction outcomes and designing novel synthetic routes will further accelerate the discovery of the next generation of fused pyrimidine-based drugs.[6]
References
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review | Semantic Scholar [semanticscholar.org]
- 4. ijsat.org [ijsat.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 7. tandfonline.com [tandfonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Safe Synthesis, Handling, and Disposal of Dichlorinated Pyrimidine Compounds
Preamble: The Duality of Reactivity and Risk
Dichlorinated pyrimidines are heterocyclic compounds of significant interest in modern organic synthesis. Their value lies in the strategic placement of two chlorine atoms on the pyrimidine ring, which act as reactive sites for nucleophilic substitution. This inherent reactivity makes them indispensable building blocks for a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries where they serve as key intermediates in the synthesis of kinase inhibitors, antiviral agents, and herbicides.[1][2]
However, the very chemical properties that make these compounds synthetically valuable also present significant handling challenges and potential hazards. The electrophilic nature of the carbon atoms attached to the chlorine substituents renders the molecules susceptible to reaction with biological nucleophiles, underpinning their toxicological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with dichlorinated pyrimidine compounds. It is structured not as a rigid checklist, but as a holistic system of safety, grounded in the causality behind each procedural recommendation, to foster a proactive and informed safety culture.
Hazard Identification and Risk Assessment: A Physicochemical Perspective
A foundational understanding of the specific hazards posed by dichlorinated pyrimidines is the first step in risk mitigation. While numerous isomers and substituted variants exist, this guide will focus on the principles applicable to common examples like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.
Physicochemical Properties
The physical state and solubility of these compounds directly influence their potential routes of exposure and the appropriate handling techniques. For instance, the low melting point of some isomers means they may be handled as liquids, increasing the risk of splashes, while others are powders, posing an inhalation risk.[1]
| Property | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2-Amino-4,6-dichloropyrimidine |
| CAS Number | 3934-20-1[1] | 1193-21-1[3] | 56-05-3 |
| Molecular Formula | C₄H₂Cl₂N₂[1] | C₄H₂Cl₂N₂[3] | C₄H₃Cl₂N₃[4] |
| Molecular Weight | 148.98 g/mol [1] | 148.98 g/mol [5] | 163.99 g/mol [4] |
| Appearance | White to off-white crystalline solid[1] | Light yellow-brown powder | White to yellow powder[4] |
| Melting Point | 36–38 °C[1] | 65-68 °C | 258-267 °C[4] |
| Boiling Point | ~207 °C[1] | Not available | Not applicable[4] |
| Solubility | Soluble in organic solvents; slightly soluble in water[1] | Soluble in organic solvents[2] | No data available[4] |
Toxicological Profile and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. Dichlorinated pyrimidines are consistently classified as hazardous, primarily due to their irritant and corrosive properties.[3][6][7]
| Hazard Class | GHS Hazard Statement (H-Code) | Description | Common Isomers Affected |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[6][8] | 2,4-DCP, 4,6-DCP, 2-Amino-4,6-DCP[3][6][9] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[6][8] | 2,4-DCP, 4,6-DCP, 2-Amino-4,6-DCP[3][6][9] |
| Acute Toxicity | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3][7] | 4,6-DCP, 2,5-DCP[3][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[6][9] | 2,4-DCP, 2-Amino-4,6-DCP[6][9] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[6][7] | 2,4-DCP, 4,6-DCP[6][7] |
The causality for this toxicity stems from the reactivity of the C-Cl bonds. On contact with moisture on the skin or in the respiratory tract, these compounds can hydrolyze, releasing hydrochloric acid and causing irritation and burns.[11] Furthermore, they can act as alkylating agents, reacting with nucleophilic functional groups in proteins and DNA, leading to cellular damage.
Caption: Core hazard categories associated with dichlorinated pyrimidines.
Reactivity and Stability
-
Chemical Stability: These compounds are generally stable under normal storage conditions but are sensitive to certain stimuli.[5][12]
-
Conditions to Avoid: Avoid exposure to moisture, excess heat, and light, as these can promote degradation.[12][13][14]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and acid chlorides to prevent exothermic and potentially violent reactions.[5][14][15]
-
Hazardous Decomposition Products: Combustion or thermal decomposition generates highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and potentially phosgene.[5][11][12]
-
Dust Explosion: Fine dusts of solid dichloropyrimidine derivatives can form explosive mixtures with air. It is critical to minimize dust generation during handling.[11][12]
The Hierarchy of Controls: A System for Risk Mitigation
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) alone is a failure of this systematic approach.
Caption: The hierarchy of controls for mitigating laboratory hazards.
For dichlorinated pyrimidines, elimination or substitution is often not feasible due to their unique synthetic utility. Therefore, the focus must be on robust engineering controls, stringent administrative procedures, and appropriate PPE.
Engineering Controls: Isolating the Hazard
The primary objective of engineering controls is to create a physical barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All manipulations of dichlorinated pyrimidines—weighing, dissolving, and reacting—must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's directed airflow captures and exhausts dusts and vapors, preventing inhalation, which is a primary exposure route.[4][12]
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions and maintain air quality.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of an exposure.[12][13]
Administrative Controls & Standard Operating Procedures (SOPs)
These controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly demarcate areas where dichlorinated pyrimidines are stored and handled.
-
Hygiene: Prohibit eating, drinking, and applying cosmetics in the laboratory.[16] Always wash hands thoroughly with soap and water after handling these compounds, even if gloves were worn.[4][12]
-
Waste Management: Treat all waste contaminated with dichlorinated pyrimidines as hazardous. Segregate waste streams to avoid mixing incompatible chemicals.[17]
Workflow: Weighing and Dissolving a Solid Dichloropyrimidine Compound
This protocol is a self-validating system; each step is designed to confirm safety before proceeding to the next.
Objective: To accurately prepare a solution of a dichlorinated pyrimidine while minimizing exposure risk.
Pre-Requisites:
-
A certified and operational chemical fume hood.
-
All required PPE is available and has been inspected.
-
Location of eyewash/safety shower is confirmed.
-
Hazardous waste container is properly labeled and accessible.
Protocol Steps:
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Place a tared weigh boat, a spatula, the chemical container, and a beaker with the chosen solvent inside the chemical fume hood.
-
Weighing: With the fume hood sash at the lowest practical height, carefully open the dichloropyrimidine container. Use the spatula to transfer the approximate amount of solid to the weigh boat. Minimize any dust formation by using slow, deliberate movements. Immediately and securely close the primary chemical container.
-
Dissolving: Carefully add the weighed solid to the beaker containing the solvent. The use of a powder funnel can minimize loss and dust generation.
-
Rinsing: Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the beaker to ensure a quantitative transfer.
-
Decontamination & Disposal: Place the contaminated weigh boat and any used wipes into the designated solid hazardous waste container.
-
Final Steps: Securely cover the beaker containing the solution. Clean the work surface within the fume hood. Remove gloves and dispose of them in the hazardous waste, then wash hands thoroughly.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE must be based on a thorough risk assessment of the specific task.[18]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required if container is sealed |
| Weighing (Solid) | Tight-sealing safety goggles | Chemical-resistant gloves | Lab coat | Required if not in a fume hood (NIOSH-approved particulate respirator)[19] |
| Solution Transfer | Safety goggles or face shield | Chemical-resistant gloves | Chemical-resistant apron over lab coat | Not required in a fume hood |
| Spill Cleanup | Face shield over safety goggles | Double gloves (e.g., Nitrile) | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges |
-
Hand Protection: Always wear chemically resistant gloves, such as nitrile.[17] For tasks with a higher risk of splash, consider double-gloving.[16] Gloves should be inspected for tears before use and changed immediately if contaminated or after a maximum of one hour of use.[16]
-
Eye Protection: Chemical safety goggles are mandatory.[12][13] A face shield should be worn over goggles during procedures with a high splash potential.[19]
-
Body Protection: A lab coat with tight-fitting cuffs is the minimum requirement.[16] For larger-scale work, a chemical-resistant apron is necessary.
Storage and Waste Management
Storage Protocols
Proper storage is crucial to maintaining the chemical's integrity and preventing accidental release or reaction.
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[8][12]
-
Container: Keep containers tightly closed to prevent absorption of moisture.[8][12]
-
Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5][14]
-
Light Sensitivity: Some derivatives are light-sensitive and must be stored in amber bottles or protected from light.[12]
Waste Disposal Workflow
Disposal must comply with all local, state, and federal regulations. Never dispose of dichlorinated pyrimidines down the drain.[20]
Caption: Workflow for the safe disposal of dichlorinated pyrimidine waste.
Emergency Procedures: Preparedness and Response
Exposure Response
Immediate and correct first aid is critical to minimizing harm.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
Spill Response Protocol
Caption: Step-by-step workflow for responding to a small solid spill.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
Conclusion: A Mandate for Vigilance
The synthetic power of dichlorinated pyrimidines is undeniable, but it is inextricably linked to their inherent hazards. A culture of safety that extends beyond mere compliance is not a barrier to research but a prerequisite for its success and integrity. By understanding the chemical principles behind the hazards—the "why" behind each protocol—and by implementing a multi-layered system of controls, from fume hoods to rigorous personal hygiene, researchers can confidently and safely harness the utility of these valuable compounds. This guide serves as a technical framework, but the ultimate responsibility for a safe laboratory environment rests with the informed, vigilant, and prepared scientist.
References
- 1. srinichem.com [srinichem.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 17. benchchem.com [benchchem.com]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 19. benchchem.com [benchchem.com]
- 20. aksci.com [aksci.com]
Methodological & Application
Application Notes & Protocols for the Synthesis and Evaluation of Novel GLUT3 Inhibitors from a Pyrano[4,3-d]pyrimidine Scaffold
Abstract
The glucose transporter 3 (GLUT3), predominantly expressed in neurons and overexpressed in various cancer types, is a critical mediator of glucose uptake and a high-priority target for therapeutic intervention in neurodegenerative diseases and oncology.[1][2][3] This document provides a comprehensive guide for the design, synthesis, and evaluation of novel GLUT3 inhibitors using 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine as a versatile starting scaffold. We present detailed, field-tested protocols for the chemical synthesis via sequential nucleophilic aromatic substitution, structural characterization, and subsequent biological validation of these compounds. The methodologies are designed to be robust and adaptable, enabling researchers to generate and screen a library of derivatives to establish a clear structure-activity relationship (SAR) and identify lead candidates for further development.
Introduction: The Rationale for Targeting GLUT3
Glucose is a fundamental energy source for cellular metabolism. Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate glucose transport across cell membranes.[] Among them, GLUT3 is distinguished by its high affinity for glucose (Km ≈ 1.4 mM), ensuring efficient glucose uptake even in low-glucose environments.[5][6] While its primary role is to supply glucose to neurons to meet their high energy demands[7], its aberrant overexpression has been strongly correlated with the progression and aggressive phenotypes of numerous cancers, including glioblastoma, breast, and lung cancer.[3][5] This overexpression supports the high glycolytic rate characteristic of malignant cells, often referred to as the Warburg effect.[8]
Consequently, the selective inhibition of GLUT3 presents a compelling therapeutic strategy. By restricting glucose supply, inhibitors can selectively starve cancer cells, which are often more dependent on glucose than healthy cells, and potentially modulate neuronal activity in pathological states.[2][9] The pyranopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including kinase inhibitors.[10][11] Its rigid, bicyclic structure is ideal for presenting substituents in a well-defined three-dimensional space to interact with protein binding sites. The starting material, this compound, is an excellent precursor for library synthesis due to the differential reactivity of its two chlorine atoms, allowing for sequential and controlled diversification.[11]
Strategic Synthesis of a Pyrano[4,3-d]pyrimidine Library
The core of our synthetic strategy revolves around a sequential nucleophilic aromatic substitution (SNAr) on the dichlorinated pyrimidine ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the C2 chlorine due to greater activation by the adjacent pyrimidine nitrogens. This differential reactivity allows for a stepwise introduction of different nucleophiles, enabling the creation of a diverse library of compounds from a single starting material.
Below is the proposed workflow for synthesizing a focused library of potential GLUT3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose transporter 3 in neuronal glucose metabolism: Health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for GLUT3 in glioblastoma cell invasion that is not recapitulated by GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of GLUT Transporters in Disease Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. GLUT3 - Wikipedia [en.wikipedia.org]
- 8. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLUT3 inhibitor discovery through in silico ligand screening and in vivo validation in eukaryotic expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regioselective Functionalization of a Privileged Scaffold
The 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents. The ability to selectively introduce amine functionalities at the C2 and C4 positions of the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution (SNAr) may fall short in terms of reactivity or selectivity.[1][2]
This guide provides a comprehensive overview and detailed protocols for the regioselective Buchwald-Hartwig amination of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. We will delve into the mechanistic underpinnings that govern regioselectivity, present field-proven catalyst systems, and offer step-by-step protocols to empower researchers to confidently and successfully functionalize this important heterocyclic building block.
The Challenge of Regioselectivity in Dichloropyrimidines
The 2,4-dichloropyrimidine system presents a classic challenge in regioselective synthesis. The two chlorine atoms exhibit different reactivities, influenced by the electronic properties of the pyrimidine ring. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack in SNAr reactions.[3] However, in palladium-catalyzed Buchwald-Hartwig amination, the outcome is not solely dictated by the inherent electronics of the pyrimidine ring but is heavily influenced by the choice of palladium catalyst, and particularly the phosphine ligand. This provides a unique opportunity to selectively target either the C2 or C4 position by careful reaction design.[4][5]
The ability to direct the amination to either C4 or C2 allows for the divergent synthesis of a wide array of derivatives from a single common intermediate, a highly desirable strategy in drug discovery.
Mechanistic Rationale: The Role of the Catalyst System
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The regioselectivity in the amination of 2,4-dichloropyrimidines is primarily determined in the oxidative addition step. The palladium catalyst can insert into either the C2-Cl or the C4-Cl bond. The preference for one over the other is influenced by:
-
Electronic Effects: The inherent electron deficiency at C4 makes it electronically favored for oxidative addition.
-
Steric Effects: The steric bulk of the phosphine ligand on the palladium catalyst can play a decisive role. Bulky ligands may favor oxidative addition at the less sterically hindered position. In the case of 2,4-dichloropyrimidines, the C4 position is generally less sterically encumbered than the C2 position, which is flanked by a nitrogen atom and the fused pyran ring.
By judiciously selecting ligands with specific steric and electronic properties, one can override the intrinsic electronic preference of the substrate and achieve high regioselectivity for either the C2 or C4 position.[4][5]
Synthesis of the Starting Material
The starting material, this compound (CAS No. 944902-88-9), is commercially available from several suppliers.[7] For researchers interested in its synthesis, a common route involves the condensation of a suitable β-keto ester with urea or a guanidine derivative, followed by chlorination of the resulting pyrimidinedione.[8] For instance, tetrahydro-4H-pyran-4-one can be elaborated to a β-keto ester, which upon cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired dichloropyrimidine.[9]
Protocol 1: Highly Regioselective C4-Amination
This protocol is adapted from a highly efficient method for the C4-selective amination of a structurally related 6-aryl-2,4-dichloropyrimidine.[3] The use of a bidentate phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) with a palladium(II) acetate catalyst has been shown to provide excellent C4 selectivity.
Catalyst System:
| Component | Role | Recommended Choice |
| Palladium Source | Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Controls Reactivity & Selectivity | 1,4-Bis(diphenylphosphino)butane (dppb) |
| Base | Amine Deprotonation | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Solvent | Reaction Medium | Anhydrous Tetrahydrofuran (THF) |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppb (0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous THF (2 mL) via syringe.
-
Reagent Addition: In a separate oven-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).
-
Amine and Base Premixing: In another oven-dried Schlenk tube, add the desired secondary amine (1.2 mmol, 1.2 equiv). Add a 1.0 M solution of LiHMDS in THF (1.4 mL, 1.4 mmol) dropwise at 0 °C. Allow the mixture to stir for 10 minutes at this temperature.
-
Reaction Initiation: Add the catalyst solution to the solution of the dichloropyrimidine. Then, add the premixed amine/LiHMDS solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Premixing Amine and Base: The premixing of the secondary amine with LiHMDS is crucial to pre-form the lithium amide. Adding the amine directly to the reaction mixture can lead to a competing, non-catalyzed SNAr reaction, which typically has lower regioselectivity.[3]
-
Choice of Base: LiHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction. It has been shown to be superior to other bases for achieving high C4 regioselectivity in this system.[3]
-
Ligand Selection: The bidentate ligand dppb has demonstrated high efficacy in promoting C4-selective amination in related systems.[3] For challenging substrates, more modern, bulky biarylphosphine ligands like BrettPhos could also be explored, as they have shown broad utility in C-N couplings.[10]
Protocol 2: Towards a C2-Selective Amination
Achieving C2 selectivity requires overcoming the inherent preference for C4 functionalization. This can be accomplished by employing a catalyst system that sterically disfavors approach at the C4 position or electronically favors the C2 position. Literature precedents on other dichloropyrimidines and dichloropyridines suggest that specific ligands are key to this transformation.[4][5][11]
Catalyst System:
| Component | Role | Recommended Choice |
| Palladium Source | Precatalyst | (Xantphos)Pd G2 or Pd₂(dba)₃ |
| Ligand | Selectivity-Directing Ligand | Xantphos |
| Base | Amine Deprotonation | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Solvent | Reaction Medium | Anhydrous Dioxane or Toluene |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (Xantphos)Pd G2, 0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%), and the base (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous dioxane or toluene (5 mL) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Ligand Selection for C2-Selectivity: Xantphos is a bulky, electron-rich ligand with a large bite angle. This geometry is thought to favor oxidative addition at the more sterically hindered C2 position in certain heterocyclic systems.[5][12] The use of N-heterocyclic carbene (NHC) ligands has also been reported to promote C2-selectivity in the cross-coupling of 2,4-dichloropyrimidines with thiols, suggesting they could be explored for amination as well.[13]
-
Base and Solvent: The choice of a weaker base like Cs₂CO₃ or K₃PO₄ and a less polar solvent like dioxane or toluene is common for C2-selective aminations. These conditions may help to temper the reactivity and allow the sterically-driven, ligand-controlled pathway to dominate over the electronically favored SNAr at C4.
Figure 2: Workflow for the regioselective amination of the target substrate.
Troubleshooting and Optimization
Buchwald-Hartwig aminations can sometimes be challenging, particularly with heteroaromatic substrates.[14][15] Below are some common issues and suggestions for optimization:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, poor substrate solubility, or steric hindrance. | Screen different ligands (e.g., BrettPhos, RuPhos). Increase reaction temperature or use a higher boiling point solvent. Ensure all reagents and solvents are scrupulously dry and degassed. |
| Poor Regioselectivity | Competing SNAr pathway. | For C4-amination, ensure the amine and LiHMDS are premixed before addition. For C2-amination, ensure a sufficiently bulky ligand is used and consider screening weaker bases. |
| Dehalogenation | Side reaction of the aryl halide. | Use a less reactive base or lower the reaction temperature. Ensure a sufficient excess of the amine is used. |
| Formation of Di-aminated Product | Reaction at both C2 and C4 positions. | Use a stoichiometric amount of the amine nucleophile. Lower the reaction temperature and monitor the reaction carefully to stop it after mono-amination is complete. |
Conclusion
The Buchwald-Hartwig amination offers a versatile and powerful platform for the selective functionalization of this compound. By carefully selecting the palladium catalyst, phosphine ligand, base, and reaction conditions, researchers can achieve high regioselectivity for either the C4 or C2 position. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of diverse libraries of aminated pyranopyrimidines, thereby accelerating the drug discovery and development process. As with any catalytic reaction, empirical optimization for each specific substrate-nucleophile combination is key to achieving the best results.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 9. 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 12. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Protocol for the Palladium-Catalyzed N-arylation of Pyranopyrimidines: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of N-Aryl Pyranopyrimidines in Drug Discovery
The pyranopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These activities range from antimicrobial, antiviral, and antitumor to anti-inflammatory and antidiabetic properties.[1] The fusion of a pyran ring with a pyrimidine ring creates a unique chemical space that is amenable to functionalization, allowing for the fine-tuning of pharmacological properties.[2]
N-arylation of the pyranopyrimidine core, specifically at a nitrogen atom of the pyrimidine ring, is a critical transformation that enables the exploration of structure-activity relationships (SAR). The introduction of diverse aryl groups can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the crucial C-N bond between an aryl halide and the pyranopyrimidine nitrogen.[3][4] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in the drug discovery workflow.[3]
This application note provides a comprehensive, experience-driven guide to the N-arylation of pyranopyrimidines, focusing on the practical application of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.
Reaction Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
A simplified catalytic cycle of the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The pyranopyrimidine substrate coordinates to the Pd(II) complex. In the presence of a base, the pyranopyrimidine is deprotonated, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl pyranopyrimidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-arylation of a Halogenated Pyranopyrimidine
This protocol provides a general procedure for the N-arylation of a halo-pyranopyrimidine with an aryl amine. Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Halo-pyranopyrimidine | ≥95% | Varies | Starting material. |
| Aryl amine | ≥98% | Varies | Coupling partner. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Varies | Palladium(0) precursor. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Varies | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Varies | Strong, non-nucleophilic base. |
| Anhydrous Toluene | DriSolv or equivalent | Varies | Reaction solvent. |
| Inert Gas | High purity Argon or Nitrogen | Varies | For maintaining an inert atmosphere. |
| Standard laboratory glassware, syringes, and magnetic stir bars. | - | - | All glassware should be oven-dried before use. |
| Thin Layer Chromatography (TLC) plates and appropriate eluent. | - | - | For reaction monitoring. |
| Silica gel for column chromatography. | - | - | For product purification. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyranopyrimidine (1.0 eq), aryl amine (1.2 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (2.0 eq) to the flask.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl pyranopyrimidine.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the N-arylation of pyranopyrimidines.
Microwave-Assisted Protocol
For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.[5][6]
-
Setup: In a dedicated microwave vial, combine the halo-pyranopyrimidine (1.0 eq), aryl amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable microwave-compatible solvent (e.g., DMF or dioxane).
-
Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.[5]
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional heating method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Inappropriate base or temperature | - Use a fresh batch of palladium precursor.- Ensure proper Schlenk technique.- Use anhydrous solvents and pure reagents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and vary the temperature. |
| Formation of side products (e.g., dehalogenation) | - Presence of water or protic sources- Reaction temperature too high | - Ensure all reagents and solvents are anhydrous.- Lower the reaction temperature. |
| Low yield after purification | - Product loss during work-up- Difficult purification | - Perform a careful extraction and minimize transfers.- Optimize the chromatography conditions (try different solvent systems). |
| Inconsistent results | - Variability in reagent quality- Inconsistent heating | - Use reagents from the same batch for comparative studies.- Ensure uniform heating and stirring. |
Data Presentation: Representative Results
The following table presents hypothetical data for the N-arylation of a 4-chloro-pyranopyrimidine with various aryl amines to illustrate expected outcomes. Actual yields will vary depending on the specific substrates and optimized conditions.
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-pyranopyrimidine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-pyranopyrimidine | 92 |
| 3 | 4-Trifluoromethylaniline | N-(4-trifluoromethylphenyl)-pyranopyrimidine | 78 |
| 4 | 2-Methylaniline | N-(o-tolyl)-pyranopyrimidine | 75 |
Conclusion
The palladium-catalyzed N-arylation of pyranopyrimidines via the Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of novel derivatives for drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate diverse libraries of N-aryl pyranopyrimidines. The protocol and insights provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine for Novel Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrano[4,3-d]pyrimidine Scaffold in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a privileged scaffold, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1] Its inherent biological activity and versatile chemical functionality make it an attractive starting point for the development of new active ingredients. This document focuses on a specific, highly functionalized pyrimidine derivative: 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine .
While extensively utilized as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for oncology, its potential in agrochemical development remains a compelling area for exploration.[2][3] The di-chloro substitution pattern on the pyrimidine ring offers two reactive sites for nucleophilic substitution, allowing for the systematic elaboration of the core structure to generate diverse libraries of candidate agrochemicals. The fused dihydropyran ring introduces conformational rigidity and specific stereochemical features that can be pivotal for achieving high target-protein binding affinity and selectivity.
These application notes will provide a technical guide for researchers, outlining the strategic application of this compound in the synthesis of potential next-generation herbicides and fungicides. We will delve into the chemical logic behind proposed synthetic routes and provide detailed, actionable protocols.
Core Chemistry: The Reactivity of 2,4-Dichloropyranopyrimidine
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. Typically, the C4-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This differential reactivity can be exploited for the sequential and regioselective introduction of various functional groups.
Common nucleophiles for these reactions include:
-
O-Nucleophiles: Alcohols, phenols, and hydroxylamines to generate ethers.
-
N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines to yield amino-pyrimidines.
-
S-Nucleophiles: Thiols and thiophenols to produce thioethers.
By carefully controlling reaction conditions such as temperature, solvent, and the nature of the base, chemists can favor either mono-substitution at the C4 position or di-substitution at both C2 and C4 positions.
Proposed Application I: Synthesis of Novel Pre-emergent Herbicides
Conceptual Framework: Many successful herbicides, such as the aryloxyphenoxypropionates, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4] We propose that by tethering a phenoxy or anilino moiety to the pyranopyrimidine core, it is possible to design novel herbicides with potentially different binding modes or improved resistance profiles. The dichlorinated starting material is an ideal scaffold for this purpose.
Synthetic Strategy: Sequential Nucleophilic Substitution
The proposed synthetic workflow leverages the differential reactivity of the C4 and C2 chlorine atoms to build molecular complexity in a controlled manner.
Caption: Proposed workflow for synthesizing a library of candidate herbicides.
Experimental Protocol: Synthesis of a 4-Aryloxy-2-amino-pyranopyrimidine Derivative
This protocol details the synthesis of a representative compound from the proposed herbicide library.
Step 1: Regioselective C4-Aryloxy Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a substituted phenol (e.g., 4-methylphenol) (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) (1.5 eq) or cesium carbonate (Cs2CO3) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Step 2: C2-Amino Substitution
-
Reaction Setup: Dissolve the 4-aryloxy-2-chloro intermediate (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or isopropanol.
-
Nucleophile Addition: Add the desired amine (e.g., propylamine) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to yield the final 2,4-disubstituted product.
| Parameter | Step 1: C4-Aryloxy Substitution | Step 2: C2-Amino Substitution |
| Solvent | DMF, Acetonitrile | 1,4-Dioxane, Isopropanol |
| Base | K2CO3, Cs2CO3 | DIPEA |
| Temperature | 60-80 °C | 80-100 °C (Reflux) |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
| Purification | Recrystallization, Column Chromatography | Column Chromatography |
Proposed Application II: Development of Novel Fungicides
Conceptual Framework: Pyrimidine derivatives are known to exhibit potent fungicidal activity. For instance, anilinopyrimidines are used to control gray mold (Botrytis cinerea).[5] The pyranopyrimidine scaffold offers a unique three-dimensional structure that can be exploited to develop fungicides with novel modes of action or that are effective against resistant fungal strains.
Synthetic Strategy: Introduction of a Thioether Linkage
The introduction of a thioether moiety is a common strategy in the design of bioactive molecules. In this proposed application, a substituted benzyl thiol is introduced at the C4 position, followed by the installation of a small amine at the C2 position.
Caption: Proposed workflow for the synthesis of thioether-containing fungicides.
Experimental Protocol: Synthesis of a 4-(Benzylthio)-2-dimethylamino-pyranopyrimidine
Step 1: C4-Thioether Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Nucleophile and Base: Add a substituted benzyl thiol (e.g., 4-chlorobenzyl thiol) (1.1 eq) followed by a base such as sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq).
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up and Isolation: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude intermediate can be purified by column chromatography.
Step 2: C2-Amination
-
Reaction Setup: Dissolve the 4-(benzylthio)-2-chloro intermediate (1.0 eq) in a sealed tube with a solution of dimethylamine in THF (2.0 M solution, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 70-90 °C for several hours, monitoring its progress by LC-MS.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent in vacuo. The residue can be purified directly by preparative HPLC or by silica gel column chromatography to afford the final product.
| Parameter | Step 1: C4-Thioether Formation | Step 2: C2-Amination |
| Solvent | Ethanol, THF | THF |
| Base | Sodium ethoxide, Potassium tert-butoxide | - |
| Temperature | Room Temperature | 70-90 °C |
| Monitoring | TLC, LC-MS | LC-MS |
| Purification | Column Chromatography | Preparative HPLC, Column Chromatography |
Conclusion and Future Outlook
This compound represents a highly versatile and promising scaffold for the discovery of new agrochemicals. Its well-defined reactivity allows for the systematic and controlled synthesis of diverse chemical libraries targeting various biological pathways in weeds and pathogenic fungi. The protocols outlined in these notes provide a solid foundation for researchers to begin exploring the potential of this valuable building block. Future work should focus on the broad screening of the synthesized derivatives for their herbicidal and fungicidal activities, followed by lead optimization to enhance potency and selectivity. The unique stereochemical and conformational properties of the fused pyran ring may hold the key to unlocking novel modes of action and overcoming existing resistance challenges in the field.
References
- 1. WO2021234531A1 - A stabilization system for an agrochemical composition - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antiviral and anticancer properties.[1][2][3][4][5] The ability to selectively functionalize this core at various positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a key intermediate that allows for sequential, site-selective introduction of diverse substituents through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound, drawing upon established methodologies for analogous 2,4-dichloropyrimidine systems.
Understanding the Reactivity of the 2,4-Dichloropyrimidine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] In the context of 2,4-dichloropyrimidines, the two chlorine atoms exhibit differential reactivity, which can be exploited to achieve regioselective functionalization. Generally, the chlorine atom at the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst. This is attributed to the electronic properties of the pyrimidine ring, making the C4 position more electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition.[9][10]
This inherent regioselectivity allows for a stepwise approach to the synthesis of 2,4-disubstituted pyrimidine derivatives. The first coupling reaction typically occurs at the C4 position, and by adjusting the reaction conditions, a second coupling can be performed at the C2 position.
Strategic Approaches to Functionalization
The selective functionalization of this compound can be achieved through several key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The choice of reaction depends on the desired final product and the specific substituent to be introduced.
Experimental Protocols
The following protocols are model procedures based on highly successful methods reported for 2,4-dichloropyrimidine and are expected to be readily adaptable to this compound with minimal optimization.
Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective substitution at the C4 position using an arylboronic acid.
Behind the Steps: The use of a suitable palladium catalyst, a phosphine ligand, and a base is crucial for the catalytic cycle. Microwave irradiation can significantly accelerate the reaction.[9][10] The choice of solvent is also critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures.[11][12]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Solvent mixture (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O)
-
Microwave reactor or conventional heating setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a microwave vial, add this compound (1 mmol), arylboronic acid (1.1 mmol), potassium carbonate (2 mmol), and Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4 mL of Dioxane/H₂O 3:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Dichloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | 15 min | Good to Excellent | [9][10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 h | High | N/A |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 8 h | Good | N/A |
Protocol 2: One-Pot Double Suzuki-Miyaura Coupling
For the synthesis of 2,4-diaryl derivatives, a one-pot, two-step procedure can be employed.[11][12]
Procedure:
-
Follow steps 1-4 of Protocol 1 for the first Suzuki coupling at the C4 position, using the first arylboronic acid.
-
Heat the reaction at a lower temperature (e.g., 55 °C) until the starting material is consumed (monitor by TLC/LC-MS).[11]
-
To the same reaction vessel, add the second arylboronic acid (1.2 equivalents) and additional base (e.g., K₂CO₃, 1.5 equivalents).
-
Increase the reaction temperature to 90-100 °C and continue heating for another 12-24 hours.
-
Workup and purify as described in Protocol 1 to yield the 2,4-diaryl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Protocol 3: Regioselective C4-Amination via Buchwald-Hartwig Coupling
This protocol outlines the introduction of an amine at the C4 position. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine favoring the C4-substituted product has been developed.[13]
Behind the Steps: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of ligand is critical for the efficiency and selectivity of the reaction.[14][15][16]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube, combine Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.
-
In a separate flask, dissolve this compound (1 mmol) and the amine (1.2 mmol) in anhydrous toluene.
-
Add the catalyst solution to the substrate solution, followed by the careful addition of sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to afford the 4-amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Protocol 4: C2-Selective Cross-Coupling
While C4-selectivity is generally favored, achieving C2-selectivity is possible with specific ligand systems, particularly for C-S bond formation.[17][18] For other coupling partners, functionalizing the more reactive C4 position first, followed by a second coupling at C2, is the most common strategy.
Visualizing the Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Mechanistic Considerations
The catalytic cycle for these cross-coupling reactions generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond (preferentially at C4) of the pyrimidine ring, forming a palladium(II) species.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound or amine) reacts with the palladium(II) complex.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery. By leveraging the inherent regioselectivity of the 2,4-dichloropyrimidine core and selecting the appropriate catalytic system, researchers can efficiently access a wide range of C4- and C2-functionalized analogues. The protocols provided herein serve as a robust starting point for the development of diverse libraries of pyrano[4,3-d]pyrimidine-based compounds for biological evaluation.
References
- 1. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 18. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Toll-like receptor inhibitor synthesis from pyranopyrimidine precursors
Application Notes & Protocols
Topic: Synthesis and Evaluation of Toll-like Receptor Inhibitors from Pyranopyrimidine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Gatekeepers of Innate Immunity
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as the first line of defense against invading pathogens by recognizing conserved pathogen-associated molecular patterns (PAMPs).[1][2][3] In humans, ten functional TLRs have been identified, each recognizing distinct molecular signatures, from bacterial lipopolysaccharides (LPS) to viral single-stranded RNA.[3] Upon activation, TLRs initiate signaling cascades that culminate in the production of inflammatory cytokines and interferons, crucial for clearing infections.[4][5]
However, the aberrant or sustained activation of TLRs by self-derived molecules (damage-associated molecular patterns, or DAMPs) can lead to chronic inflammation and is implicated in a host of autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and psoriasis.[4][5][6] This pathological link makes TLRs highly attractive targets for therapeutic intervention.[7] The development of small molecule inhibitors that can modulate TLR signaling holds immense promise for treating these debilitating conditions.[2][7][8]
Among the vast chemical scaffolds explored, the pyranopyrimidine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[9] Its rigid, bicyclic structure provides a versatile framework for designing potent and selective inhibitors. This guide provides a comprehensive overview of the synthesis of a pyranopyrimidine-based compound library and details the subsequent protocols for evaluating their potential as TLR inhibitors.
The Toll-like Receptor Signaling Cascade: A Target for Inhibition
TLR signaling is a highly orchestrated process involving a series of protein-protein interactions. Most TLRs (with the exception of TLR3) utilize the adaptor protein MyD88 to transduce signals.[3][5] This pathway serves as a primary target for inhibitor development. The binding of a ligand induces TLR dimerization, which recruits MyD88. This leads to the formation of a larger complex called the Myddosome, activating downstream kinases (like IRAKs and TRAF6) and ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These factors then drive the expression of pro-inflammatory genes.[2][5]
Inhibitors can be designed to interfere with this cascade at multiple points, such as blocking ligand binding, preventing receptor dimerization, or inhibiting the function of key downstream signaling proteins.[2][10]
Caption: Simplified MyD88-dependent TLR signaling pathway and potential inhibition points.
Part 1: Synthesis of Pyranopyrimidine Precursors
The synthesis of the pyranopyrimidine scaffold is often achieved through efficient multicomponent reactions, which allow for the rapid generation of molecular diversity from simple starting materials.[9][11][12] These methods are well-suited for creating a library of compounds for initial screening. Green chemistry approaches, utilizing aqueous media or solvent-free conditions, have been successfully applied to enhance the sustainability of these syntheses.[12]
Protocol 1: Multicomponent Synthesis of a Pyrano[2,3-d]pyrimidine Library
This protocol describes a general and robust method for synthesizing a library of pyrano[2,3-d]pyrimidine derivatives via a one-pot reaction of an aromatic aldehyde, malononitrile, and barbituric acid.
Rationale: This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid to the resulting arylidene malononitrile intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrimidine product. Using a variety of substituted aromatic aldehydes allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Materials & Reagents:
-
Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Barbituric Acid
-
Ethanol (Absolute)
-
Piperidine (as catalyst)
-
Deionized Water
-
Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and barbituric acid (10 mmol, 1.28 g) in ethanol (30 mL).
-
Catalyst Addition: To the stirring suspension, add piperidine (0.5 mL) dropwise. The addition of a basic catalyst is crucial for promoting both the initial condensation and the subsequent Michael addition.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature. A solid precipitate will often form.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product fully.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (2 x 30 mL) to remove any water-soluble impurities, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture.
Characterization: The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological testing.
Part 2: Biological Evaluation of TLR Inhibitory Activity
Once a library of pyranopyrimidine compounds has been synthesized and characterized, the next critical phase is to screen for their ability to inhibit TLR signaling. A tiered approach, starting with high-throughput cell-based reporter assays and progressing to more complex functional assays, is recommended.
Caption: Workflow for the biological evaluation of synthesized TLR inhibitors.
Protocol 2: Cell-Based TLR Reporter Assay
This protocol is a robust method for the primary screening of compounds against specific TLRs. It utilizes human embryonic kidney (HEK293) cells that are engineered to stably express a single human TLR (e.g., TLR7, TLR8, or TLR9) and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.[13][14][15]
Rationale: Inhibition of the TLR signaling pathway will prevent the activation of NF-κB, leading to a quantifiable decrease in reporter gene expression. This provides a clear and sensitive readout of a compound's inhibitory activity. Using a panel of different HEK-TLR cell lines allows for selectivity profiling.[15]
Materials & Reagents:
-
HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells (or similar reporter cell lines)
-
Appropriate TLR agonist (e.g., R848 for TLR7/8, CpG ODN for TLR9)
-
Synthesized pyranopyrimidine compounds (dissolved in DMSO to create 10 mM stock solutions)
-
Cell culture medium (DMEM, 10% FBS, selection antibiotics)
-
96-well flat-bottom cell culture plates
-
QUANTI-Blue™ Solution (or similar substrate for SEAP)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-650 nm
Procedure:
-
Cell Seeding: Plate the HEK-TLR reporter cells in a 96-well plate at a density of ~50,000 cells per well in 180 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-incubation: Prepare serial dilutions of the test compounds in culture medium. Add 20 µL of the diluted compound to the appropriate wells. For the initial screen, a final concentration of 10 µM is typical. Include wells with vehicle control (DMSO) and no-treatment controls. Pre-incubate the cells with the compounds for 1-2 hours. This step allows the inhibitor to enter the cells and engage its target before the system is stimulated.
-
TLR Stimulation: Prepare the TLR agonist at 10x the final desired concentration (e.g., a concentration known to elicit a strong but sub-maximal response, determined via prior titration). Add 20 µL of the agonist to all wells except the no-treatment controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control (agonist-stimulated) wells after subtracting the background from unstimulated wells.
-
% Inhibition = (1 - (Abs_compound - Abs_unstimulated) / (Abs_vehicle - Abs_unstimulated)) * 100
-
For compounds showing significant activity ("hits"), perform a dose-response experiment to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Protocol 3: Cytokine Inhibition Assay in Human PBMCs
This secondary assay validates primary hits in a more physiologically relevant system. It measures the ability of a compound to inhibit the production of key inflammatory cytokines (e.g., TNF-α, IL-6) from primary human immune cells.[4][14]
Rationale: Peripheral blood mononuclear cells (PBMCs) comprise a mix of immune cells, including monocytes and dendritic cells that endogenously express TLRs. Measuring the direct output of inflammatory mediators provides strong evidence of a compound's functional antagonism.[4]
Materials & Reagents:
-
Freshly isolated human PBMCs (from healthy donor buffy coats via Ficoll-Paque density gradient centrifugation)
-
RPMI-1640 medium with 10% FBS
-
TLR agonist (e.g., R848 for TLR7, LPS for TLR4)
-
Test compounds and vehicle control (DMSO)
-
96-well round-bottom cell culture plates
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Seeding: Plate PBMCs at a density of 200,000 cells per well in 150 µL of RPMI medium in a 96-well plate.
-
Compound Treatment: Add 25 µL of serially diluted test compounds to the wells. Pre-incubate for 1 hour at 37°C, 5% CO₂.
-
TLR Stimulation: Add 25 µL of 8x concentrated TLR agonist to the wells.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and use non-linear regression to calculate the IC₅₀ values.
Data Presentation and Interpretation
Quantitative data from screening and dose-response experiments should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Hypothetical Biological Activity of Synthesized Pyranopyrimidine Derivatives
| Compound ID | R-Group (Ar-CHO) | TLR7 IC₅₀ (µM) [Reporter Assay] | TLR9 IC₅₀ (µM) [Reporter Assay] | TNF-α IC₅₀ (µM) [PBMC Assay] |
| PYP-01 | Phenyl | 1.2 | > 50 | 2.5 |
| PYP-02 | 4-Chlorophenyl | 0.8 | > 50 | 1.1 |
| PYP-03 | 4-Methoxyphenyl | 15.6 | > 50 | 22.1 |
| PYP-04 | 2-Naphthyl | 0.5 | > 50 | 0.9 |
| Control | Chloroquine | 3.1 | 2.8 | 5.4 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, one could infer that electron-withdrawing groups (PYP-02) and larger aromatic systems (PYP-04) at the R-position may enhance potency. The compounds show selectivity for TLR7 over TLR9. The good correlation between the reporter assay and the more complex PBMC assay (e.g., for PYP-02 and PYP-04) increases confidence in the results.
Conclusion and Future Directions
The methodologies outlined provide a comprehensive framework for the synthesis of pyranopyrimidine-based compounds and their systematic evaluation as TLR inhibitors. This integrated approach, combining efficient synthesis with a tiered biological screening cascade, is essential for identifying promising lead candidates for drug development.
Future work on lead candidates would involve:
-
Extensive SAR studies to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In-depth mechanism of action studies to determine the precise molecular target within the TLR pathway.[8][16]
-
Evaluation in preclinical in vivo models of autoimmune or inflammatory diseases, such as mouse models of lupus or sepsis, to establish therapeutic efficacy.[15][17][18][19]
By leveraging the chemical tractability of the pyranopyrimidine scaffold and robust biological assays, researchers can accelerate the discovery of novel immunomodulatory agents with the potential to treat a wide range of inflammatory disorders.
References
- 1. invivogen.com [invivogen.com]
- 2. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of Toll-like receptor (TLR) antagonists | Semantic Scholar [semanticscholar.org]
- 8. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. invivogen.com [invivogen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Amination of Dichloropyrimidines for Pharmaceutical Scaffolds
Abstract
The aminopyrimidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically significant pharmaceuticals. The synthetic accessibility to these scaffolds is largely dependent on the effective and selective amination of dichloropyrimidine precursors. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the amination of dichloropyrimidines. We will delve into the mechanistic underpinnings of regioselectivity in both classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel pathways to aminopyrimidine-based targets.
Introduction: The Central Role of Aminopyrimidines
The pyrimidine core, particularly when substituted with amino groups, exhibits a remarkable capacity to interact with a wide range of biological targets. This has led to its prevalence in numerous therapeutic areas. A notable example is Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers, which features a complex aminopyrimidine core. The synthesis of such molecules hinges on the precise and controlled introduction of amine functionalities onto a dichloropyrimidine starting material.[1][2][3][4][5]
The challenge in dichloropyrimidine chemistry lies in achieving regioselective substitution. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, which can be exploited or modulated to achieve the desired substitution pattern. This guide will explore the factors governing this selectivity and provide actionable protocols to control the outcome of amination reactions.
Mechanistic Considerations & Regioselectivity
The amination of dichloropyrimidines can proceed through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. The choice of method and the resulting regioselectivity are dictated by the electronic nature of the pyrimidine ring, the nucleophilicity of the amine, and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the pyrimidine ring allows for direct attack by a nucleophile, such as an amine.[6] The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate determines the site of substitution.
Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[6][7] This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack. However, this selectivity is often moderate, leading to mixtures of C2 and C4 isomers which can be challenging to separate.[7]
Factors influencing SNAr regioselectivity:
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position can enhance the preference for C4 substitution.[8][9][10] Conversely, electron-donating groups at the C6 position can direct substitution to the C2 position.[11]
-
Nature of the Nucleophile: Highly nucleophilic amines may exhibit lower selectivity. Interestingly, tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[8][10]
-
Reaction Conditions: Solvent polarity and temperature can influence the C4/C2 ratio. Polar solvents can stabilize the more polar C4 transition state, favoring substitution at that position.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This method is particularly advantageous for less reactive aryl chlorides and can offer superior regioselectivity compared to SNAr.[13]
In the context of dichloropyrimidines, Pd-catalyzed amination often strongly favors substitution at the C4 position.[7][14] This enhanced selectivity is a key advantage, particularly when a single isomer is desired. The choice of palladium precursor, phosphine ligand, and base are critical for achieving high yields and selectivity.[13][15]
Key components of the Buchwald-Hartwig reaction:
-
Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[7][13][16]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include bidentate ligands like dppb and Xantphos, as well as monodentate ligands like DavePhos.[7][13][16]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amination of dichloropyrimidines.
Protocol 1: Catalyst-Free Monoamination via SNAr
This protocol is suitable for the initial monoamination of dichloropyrimidines, typically favoring the C4 position.
Materials:
-
Dichloropyrimidine substrate (e.g., 2,4-dichloropyrimidine)
-
Amine (1.0 - 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine substrate (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[13][15]
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 100-140 °C with vigorous stirring.[13][15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C4-Amination via Buchwald-Hartwig Coupling
This protocol is designed to achieve high regioselectivity for the C4-aminated product.
Materials:
-
Dichloropyrimidine substrate (e.g., 6-aryl-2,4-dichloropyrimidine)
-
Aliphatic secondary amine (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or other suitable glassware for inert atmosphere reactions
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, add the dichloropyrimidine substrate (1.0 mmol), Pd(OAc)₂ (0.01-0.02 mmol), and dppb (0.01-0.02 mmol).[7]
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
In a separate flask, pre-mix the aliphatic secondary amine (1.1 mmol) with LiHMDS (1.2 mL of a 1 M solution in THF).[7]
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at 0 °C. The order of addition is critical to achieve high regioselectivity.[7][18]
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1 hour.[7]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate amination reactions, reducing reaction times from hours to minutes.[19][20][21][22]
Materials:
-
Dichloropyrimidine substrate
-
Amine
-
Base (e.g., K₂CO₃ or NaOtBu)
-
Solvent (e.g., DMF, dioxane, or toluene)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the dichloropyrimidine substrate, amine, base, and solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes).[21]
-
After cooling, work up and purify the product as described in the previous protocols.
Data Presentation & Troubleshooting
Comparative Data for Amination Methods
| Method | Regioselectivity (C4:C2) | Typical Conditions | Amine Scope | Key Advantages |
| SNAr | 1:1 to 4:1 (can be variable)[7] | High temperature (100-140 °C), polar solvent (DMF)[13][15] | Broad (primary & secondary amines) | Operationally simple, catalyst-free |
| Buchwald-Hartwig | >30:1 to >99:1[7] | Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C[7] | Aliphatic secondary amines, anilines | High regioselectivity, milder conditions |
| Microwave-Assisted | Dependent on method (SNAr or catalyzed) | Microwave irradiation, 120-150 °C, 10-30 min[21] | Broad | Drastically reduced reaction times |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient temperature (SNAr) - Inappropriate base - Poor catalyst/ligand combination (Pd-catalyzed) | - Increase reaction temperature for SNAr.[13] - Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for SNAr; NaOtBu, LiHMDS for Pd-catalyzed).[13] - Screen different palladium precursors and phosphine ligands.[13] |
| Poor Regioselectivity | - Reaction run at too high a temperature - Incorrect order of addition (Pd-catalyzed) - Inherent lack of selectivity in SNAr | - Lower the reaction temperature.[18] - For Pd-catalyzed reactions, pre-mix the amine and base before adding to the substrate/catalyst solution.[7][18] - Utilize a Buchwald-Hartwig protocol for higher C4 selectivity.[7] |
| Formation of Di-substituted Product | - Excess amine used - Prolonged reaction time | - Use a stoichiometric amount or slight excess of the amine.[18] - Monitor the reaction closely and quench upon formation of the desired mono-aminated product. |
| Solvolysis Side Products | - Use of protic solvents (e.g., alcohols) with a base | - Use aprotic solvents such as DMF, dioxane, or toluene.[13][23] |
Visualizing the Workflow
General Workflow for Amination of Dichloropyrimidines
Caption: Generalized workflow for the amination of dichloropyrimidines.
Decision Tree for Method Selection
Caption: Decision-making guide for selecting an amination method.
Conclusion
The amination of dichloropyrimidines is a versatile and powerful transformation for the synthesis of medicinally relevant compounds. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is paramount for successful and efficient synthesis. By carefully selecting the reaction conditions—be it through classical SNAr or modern palladium-catalyzed methods—researchers can strategically access a wide variety of aminopyrimidine scaffolds. The protocols and troubleshooting guide provided herein serve as a practical resource for the development and optimization of these crucial synthetic steps.
References
- 1. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 2. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 3. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 5. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the development of targeted therapies, such as kinase inhibitors for non-small cell lung cancer, achieving a high yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis.
I. Overview of the Synthesis
The synthesis of this compound typically involves the chlorination of the corresponding dihydroxy precursor, 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione, using a strong chlorinating agent like phosphoryl chloride (POCl₃). The reaction is generally performed under reflux conditions. While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, side-product formation, and purification difficulties, all of which can significantly impact the final yield.
Below is a general representation of the synthetic workflow:
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione using phosphoryl chloride (POCl₃). This is a standard procedure for converting hydroxyl groups on pyrimidine rings to chlorides. The reaction is typically heated under reflux for several hours to drive it to completion.[3]
Q2: Are there any catalysts or additives that can improve the reaction?
A2: Yes, in similar chlorination reactions of heterocyclic compounds, the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be beneficial. These bases can act as catalysts and also scavenge the HCl gas produced during the reaction, which can sometimes inhibit the reaction or lead to side products.
Q3: What are the critical safety precautions for this synthesis?
A3: Phosphoryl chloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic HCl gas. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The work-up procedure, which involves quenching the reaction with ice or water, should be performed with extreme caution.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in this synthesis. The underlying cause can often be traced back to several factors.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time. Ensure the reaction temperature is maintained at the reflux point of POCl₃ (~105 °C). |
| Moisture Contamination | POCl₃ is highly reactive with water. Any moisture in the reaction setup will consume the reagent and reduce its effectiveness. | Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of Starting Material or Product | The harsh reaction conditions (strong acid, high temperature) can lead to the degradation of either the starting material or the product. | Consider lowering the reaction temperature and extending the reaction time. The use of a milder chlorinating agent could be explored, though this may require significant optimization. |
| Inefficient Work-up | The product may be lost during the extraction and purification steps. | Ensure the pH is carefully adjusted during neutralization to prevent hydrolysis of the product back to the starting material. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
Problem 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
Possible Impurities and Their Mitigation
| Impurity | Potential Source | Mitigation Strategy |
| Mono-chlorinated Intermediate | Incomplete reaction where only one of the hydroxyl groups is chlorinated. | As with low yield, extend the reaction time and ensure the temperature is adequate. An excess of POCl₃ can also help drive the reaction to the dichloro product. |
| Polymerized/Tarry Material | Side reactions occurring at high temperatures. | Lower the reaction temperature and consider using a solvent to dilute the reaction mixture. The addition of a catalytic amount of a tertiary amine can sometimes suppress these side reactions. |
| Hydrolyzed Product | The dichloro-product can be hydrolyzed back to the mono-chloro or dihydroxy compound during the aqueous work-up. | Perform the work-up at a low temperature (e.g., in an ice bath) and minimize the time the product is in contact with the aqueous phase. |
digraph "Troubleshooting_Yield" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];"Start" [label="Low Yield of Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check1" [label="Is starting material present in the crude product (TLC)?"]; "Action1_Yes" [label="Extend reaction time or increase temperature.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Action1_No" [label="Proceed to next check."]; "Check2" [label="Was the reaction performed under anhydrous conditions?"]; "Action2_No" [label="Thoroughly dry all glassware and use anhydrous reagents.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Action2_Yes" [label="Proceed to next check."]; "Check3" [label="Is there evidence of degradation (dark color, tar)?"]; "Action3_Yes" [label="Lower reaction temperature and consider using a solvent.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Action3_No" [label="Investigate work-up and purification steps for product loss.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Start" -> "Check1"; "Check1" -> "Action1_Yes" [label="Yes"]; "Check1" -> "Action1_No" [label="No"]; "Action1_No" -> "Check2"; "Check2" -> "Action2_No" [label="No"]; "Check2" -> "Action2_Yes" [label="Yes"]; "Action2_Yes" -> "Check3"; "Check3" -> "Action3_Yes" [label="Yes"]; "Check3" -> "Action3_No" [label="No"];
}
Caption: A decision tree for troubleshooting low product yield.
IV. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline (optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Addition of Reagents: Carefully add phosphoryl chloride (10-15 eq) to the flask. If using, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]
V. References
-
ChemicalBook. (n.d.). 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis. Retrieved from --INVALID-LINK--
-
Chemdad. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. PubChem. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of Pyranopyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyranopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and field experience, this resource aims to explain the causality behind experimental outcomes and offer robust solutions to overcome common hurdles.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section addresses a specific problem, delves into the underlying chemical principles, and provides actionable protocols and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in pyranopyrimidine synthesis, which are often conducted as one-pot, three-component reactions, can be attributed to several factors ranging from reactant quality to suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Incomplete Knoevenagel Condensation: The initial step in many pyranopyrimidine syntheses is the Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile.[3] If this step is inefficient, it becomes the rate-limiting factor for the entire sequence.
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst is critical. While bases like piperidine or triethylamine are common, consider exploring other options. Lewis acids or solid acid catalysts like SBA-Pr-SO3H have been shown to be effective.[3][4] For greener approaches, catalysts like L-proline or diammonium hydrogen phosphate in aqueous media can also be highly efficient.[5]
-
Reaction Monitoring: Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) to ensure the Knoevenagel condensation is complete before the subsequent Michael addition and cyclization steps proceed.[2]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in directing the reaction towards the desired product.[2]
-
Troubleshooting:
-
Temperature Control: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of reactants, such as the conversion of urea (if used) to ammonia, which can favor side reactions.[1] A systematic temperature screen is recommended to find the optimal balance between reaction rate and selectivity.
-
Solvent Selection: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Ethanol, water, or mixtures of the two are commonly used.[5][6] In some cases, solvent-free conditions or the use of ionic liquids have been reported to improve yields.[3][5]
-
-
-
Purity of Starting Materials: Impurities in aldehydes, malononitrile, or (thio)barbituric acid can inhibit the catalyst or participate in unwanted side reactions.[1]
-
Troubleshooting:
-
Reactant Purification: Ensure aldehydes are free of corresponding carboxylic acids (a common impurity from air oxidation). Malononitrile should be colorless; if it is yellow or brown, it may need to be recrystallized. Verify the purity of all starting materials by melting point or spectroscopic methods.
-
-
FAQ 2: I'm observing a highly fluorescent, yellow byproduct in my reaction. What is it, and how can I prevent its formation?
This is a classic issue, particularly in reactions that share similarities with the Biginelli synthesis. The fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[1]
Mechanism of DHP Formation:
This side reaction becomes significant when two equivalents of the β-dicarbonyl compound (in this context, a component like barbituric acid can be considered analogous) react with the aldehyde and an ammonia source.[1] The ammonia can be generated in situ from the decomposition of urea or other nitrogen-containing reagents, especially at elevated temperatures.[1]
Prevention Strategies:
-
Strict Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1]
-
Order of Addition: If your reaction involves urea or a similar component, adding it last to the reaction mixture can minimize its premature decomposition into ammonia.[1]
-
Catalyst Selection: Certain catalysts may preferentially promote the desired pyranopyrimidine formation over the Hantzsch pathway. Experimenting with different Lewis acids or organocatalysts can be beneficial.[1]
Troubleshooting Guide: Unexpected Side Products and Purification Challenges
Beyond the common fluorescent byproduct, other side reactions can complicate your synthesis and purification.
Issue: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult.
Potential Side Products and Their Origins:
| Side Product | Probable Cause | Proposed Solution |
| Self-condensation of β-dicarbonyl compound | Strong basic conditions or high temperatures can promote this reaction. | Use a milder base or a stoichiometric amount. Lower the reaction temperature. |
| Michael Adduct Intermediate | Incomplete cyclization of the intermediate formed after the Michael addition. | Increase reaction time or temperature moderately. Ensure the catalyst is active. |
| Dimerization/Polymerization Products | Highly reactive intermediates or final products, often promoted by heat or certain catalysts. | Lower the reaction temperature and consider using a less reactive solvent.[2] |
| 5-(hydroxy(aryl)methylene)-pyranodipyrimidines | Can form in certain four-component reactions, leading to a more complex, fused structure.[7] | Carefully control the stoichiometry of reactants. This byproduct may be favored under specific catalytic or solvent-free conditions.[7] |
Purification Strategies:
-
Crystallization: Pyranopyrimidine derivatives are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or DMF/water mixtures) can be a highly effective purification method and may eliminate the need for chromatography.
-
Chromatography Optimization: If impurities have similar polarities to your desired product, making separation difficult, try altering the stationary phase (e.g., using alumina instead of silica gel) or employing a different solvent system.[2] Preparative HPLC can be an option for particularly challenging separations.[2]
-
Work-up Procedures: Ensure your aqueous work-up is sufficient to remove any residual catalysts or unreacted starting materials before attempting purification.[2]
Visualizing the Reaction: Mechanism and Side Reactions
To better understand the synthetic process, it is helpful to visualize the reaction pathway and potential diversions.
Diagram 1: Generalized Mechanism for Pyranopyrimidine Synthesis
This diagram illustrates the widely accepted three-step sequence for the formation of the pyranopyrimidine core via a multicomponent reaction.[3][6]
Caption: Key steps in the synthesis of pyranopyrimidines.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: Systematic approach to troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitriles
This procedure is a representative example based on common literature methods for a one-pot, three-component synthesis.[3][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol/Water 1:1, 10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and the catalyst.
-
Add the solvent and stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Welcome to the dedicated technical support center for the purification of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic intermediate. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active molecules, achieving high purity of this compound is critical for the success of subsequent research and development.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the scientific understanding and practical protocols to overcome common purification challenges, ensuring the integrity and reliability of your experimental outcomes.
Understanding the Purification Challenges
The purification of this compound can be complicated by the presence of unreacted starting materials, reaction byproducts, and potential isomers. The dichloropyrimidine moiety is highly reactive, and the synthesis, which often involves the chlorination of a dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃), can lead to a variety of impurities.[3][4]
Commonly Encountered Impurities:
-
Unreacted Starting Materials: Such as the corresponding dihydroxypyrimidine precursor.
-
Monochloro-derivatives: Where only one of the hydroxyl groups has been substituted.
-
Phosphorous-containing byproducts: Residual POCl₃ or its hydrolysis products can contaminate the crude material.[5]
-
Polymeric materials: Flocculent and slimy byproducts can sometimes form during the chlorination reaction.[4]
-
Isomers: Depending on the synthetic route, other pyranopyrimidine isomers could potentially be formed.
The key to successful purification lies in understanding the physicochemical properties of the target molecule in relation to these potential impurities and selecting the most appropriate purification strategy.
Troubleshooting and Purification Protocols
Q1: My crude product is a dark, sticky oil after the reaction work-up. How can I effectively purify it?
A1: It is not uncommon for crude products from complex organic syntheses to be oils or tars. This is often due to the presence of residual solvents and various impurities. The primary goal is to induce solidification or to directly purify the oil using chromatography.
Recommended Approach: Column Chromatography
Flash column chromatography is the most effective method for purifying non-solid crude products.[3]
Step-by-Step Protocol for Flash Column Chromatography:
-
Sample Preparation:
-
Dissolve a small amount of the crude oil in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better separation than loading the sample as a concentrated solution.[3]
-
-
Column Packing:
-
Select an appropriately sized column (a silica gel to crude product ratio of 50:1 to 100:1 by weight is a good starting point).[6]
-
Pack the column with silica gel (230-400 mesh) as a slurry in your starting eluent.
-
-
Solvent System Selection:
-
The key to good separation is choosing the right solvent system. This is best determined by thin-layer chromatography (TLC) analysis of your crude material.
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[6]
-
A good starting point for dichloropyrimidine derivatives is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.[7]
-
| Solvent System (Hexanes:Ethyl Acetate) | Typical Polarity | Comments |
| 9:1 | Low | Good for eluting non-polar impurities. |
| 4:1 | Medium-Low | Often a good starting point for the target compound. |
| 2:1 | Medium | May be required if the compound is more polar. |
| 1:1 | Medium-High | Useful for eluting more polar impurities. |
-
Elution and Fraction Collection:
-
Carefully load the dried sample onto the top of the packed column.
-
Begin eluting with your chosen solvent system, applying positive pressure with air or nitrogen.[3]
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Causality Behind the Choices:
-
Dry Loading: Prevents the dissolution of the upper layer of the silica column in the loading solvent, which can lead to poor separation.
-
Rf of 0.2-0.3: This range ensures that the compound spends enough time on the stationary phase to separate from impurities but does not take an excessively long time or a large volume of solvent to elute.[6]
Q2: I am attempting to recrystallize my product, but it either "oils out" or fails to crystallize. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is too high.
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Single Solvent Recrystallization: Test small amounts of your crude product in various solvents. Good candidates for chlorinated heterocyclic compounds include ethanol, methanol, ethyl acetate, or toluene.[8]
-
Two-Solvent System: This is often more effective. One solvent should readily dissolve your compound (e.g., dichloromethane, ethyl acetate), while the other should be a poor solvent (e.g., hexanes, heptane).[2]
-
Step-by-Step Protocol for a Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[2]
| "Good" Solvent | "Poor" Solvent | Comments |
| Dichloromethane | Hexanes | A very common and effective combination. |
| Ethyl Acetate | Heptane | Another excellent choice for medium polarity compounds. |
| Acetone | Water | Can be effective if the compound has some water solubility. |
| Tetrahydrofuran (THF) | Hexanes | A good option for compounds that are highly soluble in ethers.[8] |
Why This Works: The gradual addition of a "poor" solvent slowly decreases the solubility of your target compound, promoting the formation of a well-ordered crystal lattice while impurities tend to remain in the solution.
Visualization of Purification Workflow
Caption: A general workflow for the purification of this compound.
Purity Assessment
After purification, it is crucial to accurately determine the purity of your this compound. A combination of analytical techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for pyrimidine derivatives.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds, GC-MS can provide excellent separation and confident identification of impurities through their mass spectra.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and can also be used to detect impurities if they are present in significant amounts.
Frequently Asked Questions (FAQs)
Q: Can I use neutral alumina instead of silica gel for column chromatography? A: Yes, for compounds that are sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative. However, the elution order of compounds may differ, so it is important to re-optimize your solvent system using TLC with alumina plates.
Q: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue? A: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities (e.g., residual metals from a previous reaction step) or dynamic processes such as conformational exchange. It could also suggest that the compound is not fully dissolved or is aggregating in the NMR solvent. Try filtering your NMR sample through a small plug of celite or silica, or acquire the spectrum at a different temperature.
Q: How should I store the purified this compound? A: Based on information for similar compounds, it is recommended to store the purified product at 2-8°C under a dry, inert atmosphere.[2] Dichloropyrimidines can be sensitive to moisture and light over time.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 2. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Pyranopyrimidine Intermediates
Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyranopyrimidine-based compounds: poor solubility. Pyranopyrimidine scaffolds are foundational in medicinal chemistry, leading to potent inhibitors for various therapeutic targets.[1] However, their often planar and hydrophobic nature frequently results in limited aqueous solubility, complicating biological assays, formulation, and ultimately, bioavailability.[1][2]
This guide is structured to provide direct, actionable solutions to common solubility problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying physicochemical principles, empowering you to make informed decisions and design robust experimental plans.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems in a question-and-answer format.
Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for a biological assay. What's happening and how can I prevent it?
A1: This is a classic case of exceeding the compound's kinetic solubility limit.
-
Causality Explained: Your compound is highly soluble in 100% DMSO, but when this stock is introduced to an aqueous environment, the DMSO concentration plummets. The solvent environment rapidly shifts from highly organic to mostly aqueous. Your compound, unable to remain dissolved in this new polar environment, "crashes out" or precipitates. The concentration at which this occurs is the kinetic solubility, which is often much lower than the thermodynamic (or equilibrium) solubility.[2]
-
Immediate Solutions & Workflow:
-
Verify DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% and almost always under 1% to avoid artifacts and cytotoxicity.[3] First, calculate the final DMSO percentage in your highest compound concentration well. If it's already very low (<0.1%), you are likely exceeding the solubility limit.
-
Perform an Intermediate Dilution: Do not perform large, single-step dilutions directly into the final aqueous buffer. A two-step dilution protocol is far more reliable. This method keeps the compound in a more favorable solvent environment for longer, preventing abrupt precipitation.[3] See Protocol 1 for a detailed methodology.
-
Determine the Kinetic Solubility: You cannot troubleshoot what you haven't measured. Before further experiments, perform a kinetic solubility assay to determine the maximum concentration your compound can tolerate in the specific assay buffer. This provides a clear ceiling for your experimental concentrations. See Protocol 2 .
-
-
Visual Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Q2: My pyranopyrimidine intermediate is a weak acid/base. Can I use pH to improve its solubility?
A2: Absolutely. For ionizable compounds, pH adjustment is one of the most powerful and straightforward methods to enhance aqueous solubility.
-
Causality Explained: The solubility of a weak acid or base is highly dependent on its ionization state.
-
Weak Acids: Become deprotonated and negatively charged at pH levels above their pKa. This charged species is generally much more soluble in water than the neutral form.
-
Weak Bases: Become protonated and positively charged at pH levels below their pKa. Again, the resulting salt form is typically more water-soluble. Most drug molecules are weak acids or bases, making this a widely applicable strategy.[4]
-
-
Step-by-Step Approach:
-
Determine or Predict pKa: Use computational tools (e.g., MarvinSketch, ACD/Labs) or experimental methods (e.g., potentiometric titration) to find the pKa of your molecule's ionizable group(s).
-
Select Appropriate Buffers: Prepare a series of buffers with pH values spanning a range of +/- 2 units around the pKa. Common biological buffers include PBS (pH ~7.4), citrate (pH 3-6), and Tris (pH 7-9). Ensure the buffer components themselves won't react with your compound.
-
Measure pH-Dependent Solubility: Conduct a thermodynamic solubility experiment (see FAQ section) in each buffer. Add an excess of your solid compound to each buffer, equilibrate for 24-48 hours, filter, and measure the concentration of the dissolved compound by a suitable method (e.g., UV-Vis spectroscopy, HPLC).
-
Assay Compatibility Check: Crucially, confirm that the optimal pH for solubility is compatible with your downstream biological assay. Extreme pH values can denature proteins, affect cell viability, or alter the activity of your target.
-
Q3: I've tried adjusting pH and optimizing my dilution protocol, but solubility is still too low for my in vivo studies. What are my next options?
A3: When simple methods are insufficient, you must move to formulation-based strategies. These aim to create a more favorable microenvironment for the drug molecule.
-
Causality Explained: These techniques either modify the bulk solvent properties (co-solvents) or encapsulate the hydrophobic drug in a hydrophilic shell (cyclodextrins, solid dispersions), preventing it from self-associating and precipitating in an aqueous environment.
-
Recommended Formulation Strategies (Lab Scale):
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents | Water-miscible organic solvents (e.g., PEG 400, propylene glycol, glycerin) are added to the aqueous vehicle to reduce the overall polarity of the solvent, increasing the solubility of hydrophobic compounds.[3][5] | Simple to prepare; effective for many lipophilic compounds. | Can have toxicity concerns at high concentrations; may affect protein stability. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The pyranopyrimidine molecule partitions into the cavity, forming an inclusion complex that is water-soluble.[3] | High solubilizing capacity; low toxicity (especially for derivatives like HP-β-CD). | Can be expensive; competition for the cavity can occur with other molecules. |
| Amorphous Solid Dispersions | The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). The amorphous state has higher free energy and thus higher apparent solubility than the stable crystalline form.[6] | Significant solubility enhancement; can improve dissolution rate. | Can be physically unstable and revert to the crystalline form; requires specific preparation methods (e.g., solvent evaporation). |
-
Starting Point: For preclinical in vivo studies, a co-solvent system is often the first and most practical approach. A common starting formulation could be 10% DMSO, 40% PEG 400, and 50% saline. However, all formulations must be tested for tolerability in the animal model first. See Protocol 3 for a co-solvent screening workflow.
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility? A:
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It's a measure of how quickly a compound precipitates and is highly relevant for high-throughput screening and in vitro assays.[2]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a long period (24-72 hours) until the concentration of the dissolved drug is constant. This value is critical for formulation development and understanding a drug's behavior in the GI tract.[2]
Q: How can I structurally modify my pyranopyrimidine scaffold to improve solubility? A: Improving solubility by chemical modification is a key task for medicinal chemists. Strategies include:
-
Introduce Polar Groups: Adding hydrogen bond donors/acceptors (e.g., -OH, -NH2, small amines) can increase interaction with water.
-
Disrupt Crystal Packing: High melting point often correlates with low solubility. Modifying the structure to disrupt the planarity and symmetry of the molecule can weaken the crystal lattice energy, making it easier for solvent molecules to break the solid apart.[7]
-
Add Ionizable Groups: Incorporating a weak acid (e.g., carboxylic acid) or a weak base (e.g., a basic nitrogen) allows for salt formation, which dramatically increases aqueous solubility.[8]
Q: What are "green chemistry" approaches to the synthesis of pyranopyrimidines that might affect solubility? A: Green synthesis approaches focus on reducing waste and using less hazardous solvents.[9] Using aqueous media or ionic liquids for synthesis can sometimes yield different polymorphs or salt forms of the final product, which may have different solubility profiles compared to those synthesized in traditional organic solvents.[10] It is always important to characterize the physicochemical properties of a compound synthesized via a new route.
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol minimizes precipitation when diluting a DMSO stock for a cell-based assay.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your pyranopyrimidine intermediate in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Create Intermediate Dilution Plate: Create an intermediate plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[3]
-
Visually Inspect: Check the 100 µM solution for any signs of precipitation. If it is clear, this is your new top concentration for the assay.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution (containing 1% DMSO), perform your serial dilutions directly in cell culture medium. This ensures that the DMSO concentration remains constant and low (1%) across all wells except the vehicle control.
-
Add to Cells: Add the final diluted compounds to your cell plate. The final DMSO concentration on the cells will be further diluted (e.g., if you add 10 µL from the dilution plate to 90 µL of media in the cell plate, the final DMSO concentration will be 0.1%).
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a quantitative measure of the kinetic solubility limit.
-
Materials: 10 mM DMSO stock of your compound, assay buffer (e.g., PBS, pH 7.4), clear 96-well or 384-well plate, plate reader capable of measuring absorbance at ~620 nm.
-
Plate Setup:
-
Add 198 µL of assay buffer to wells in columns 1-11. Add 200 µL to column 12 (blank).
-
Add 2 µL of your 10 mM DMSO stock to the top well of each of the first 10 columns (this creates a 100 µM solution with 1% DMSO). Column 11 will serve as a negative control (1% DMSO only).
-
-
Serial Dilution: Perform a 2-fold serial dilution down the plate from row A to H for columns 1-10.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (turbidity) of the plate at a wavelength between 600-650 nm.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed compared to the negative control is the kinetic solubility limit.
Protocol 3: Rapid Co-Solvent Screening for Formulation
This protocol helps identify a suitable co-solvent system for in vivo studies.
-
Prepare Co-Solvent Blends: Prepare a small panel of common, generally regarded as safe (GRAS) co-solvent blends.
-
Blend A: 10% DMSO / 40% PEG 400 / 50% Saline
-
Blend B: 10% DMSO / 90% Corn Oil
-
Blend C: 5% Solutol HS 15 / 95% Water
-
Blend D (Control): 100% Saline
-
-
Solubility Test:
-
Add a pre-weighed excess amount of your solid pyranopyrimidine intermediate (e.g., 5 mg) to 1 mL of each blend in separate glass vials.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes.
-
Rotate at room temperature for 24 hours to allow the solution to reach equilibrium.
-
-
Quantification:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant in an appropriate organic solvent (e.g., acetonitrile) and analyze by HPLC with a standard curve to determine the concentration.
-
-
Selection: The blend that provides the required solubility with a clear, particle-free appearance is a promising candidate for further in vivo tolerability and pharmacokinetic studies.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. researchgate.net [researchgate.net]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: A Researcher's Guide to 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. As a molecule combining the reactive dichloropyrimidine core with a dihydropyran ring, it offers significant potential in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] However, its chemical architecture also presents specific stability challenges.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent the decomposition of this compound, ensuring the integrity and success of your experiments.
Part 1: Understanding the Instability of this compound
The structure of this compound contains two key motifs that are susceptible to degradation: the 2,4-dichloropyrimidine ring and the dihydropyran ring. The chlorine atoms on the pyrimidine ring are highly reactive towards nucleophilic substitution and are prone to hydrolysis.[1][3] The dihydropyran ring, while more stable than some other heterocycles, can be sensitive to strong acids and elevated temperatures.[4]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound.
Storage and Handling
Q1: My freshly synthesized batch of this compound showed impurities after a few days in storage. What went wrong?
A1: This is a common issue related to improper storage. The dichloropyrimidine moiety is particularly sensitive to hydrolysis from atmospheric moisture.
-
Causality: The chlorine atoms on the pyrimidine ring are electrophilic and can be displaced by nucleophiles, with water being a prevalent nucleophile in the atmosphere. This hydrolysis can lead to the formation of mono- and di-hydroxylated pyrimidine derivatives, which will appear as impurities in your analysis.[3][5]
-
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Store at 2-8°C to minimize the rate of any potential degradation reactions.[2]
-
Desiccation: Store in a desiccator with a reliable drying agent to minimize exposure to moisture.
-
Light Protection: While not as common a degradation pathway for this structure, it is good practice to store in an amber vial to protect from light, which can catalyze other degradation pathways.[1]
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Temperature | 2-8°C | Slows the rate of chemical degradation.[2] |
| Container | Tightly sealed amber vial | Protects from moisture and light.[1] |
| Location | Desiccator | Ensures a dry environment. |
Reaction and Workup
Q2: I'm performing a nucleophilic substitution on the pyrimidine ring and I'm seeing significant formation of a byproduct with a lower molecular weight. What is likely happening?
A2: You are likely observing hydrolysis of one or both chloro groups. This is a competitive reaction that can be exacerbated by reaction conditions.
-
Causality: If your reaction conditions involve water, either as a solvent or as a byproduct, or if you are using a basic or acidic aqueous workup, you are creating an environment ripe for hydrolysis.[3][5][6] The rate of hydrolysis is often pH-dependent and can be accelerated by heat.[7]
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve filtering off any solid byproducts and concentrating the filtrate.
-
pH Control during Aqueous Workup: If an aqueous workup is unavoidable, use a buffered solution to maintain a neutral pH (around 6-7).[5][8] Avoid strongly acidic or basic conditions. Perform the workup at low temperatures (0-5°C) to minimize the rate of hydrolysis.
-
Minimize Time: Reduce the time the compound is in contact with aqueous solutions.
-
dot
References
- 1. srinichem.com [srinichem.com]
- 2. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. atticusllc.com [atticusllc.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Reactions with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyrimidine substrates. As valuable synthons in medicinal chemistry and materials science, dichloropyrimidines present unique challenges due to their electronic properties and potential for multiple reaction sites. This guide, structured in a question-and-answer format, provides expert insights and actionable troubleshooting strategies to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Low Yield
Question 1: My Suzuki reaction with a dichloropyrimidine substrate is not starting, or the yield is extremely low. What are the primary factors to investigate?
Answer: Failure to initiate or low yield in Suzuki couplings with dichloropyrimidines typically points to one of four areas: catalyst activity, reagent integrity, reaction conditions, or challenging substrates.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents and reagents is a common cause of reaction failure. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, but even these require an oxygen-free environment to function optimally.[3][4]
-
Reagent Integrity:
-
Boronic Acid Decomposition: Boronic acids can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions at elevated temperatures.[3][5][6] Use fresh, high-purity boronic acid and consider using a slight excess (1.1–1.2 equivalents) to compensate for potential degradation.[1] For particularly unstable boronic acids, using more robust derivatives like MIDA boronates or organotrifluoroborates can provide a "slow release" of the active boronic acid, minimizing decomposition.[5][7]
-
Dichloropyrimidine Purity: Verify the purity of your dichloropyrimidine starting material, as impurities can inhibit the catalyst.
-
-
Suboptimal Conditions:
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[8][9][10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome.[11] For dichloropyrimidines, stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used.[3] For dichloropyrimidines, 1,4-dioxane has been shown to be particularly effective with catalysts like Pd(PPh₃)₄.[12][13][14]
-
-
Challenging Substrates: Dichloropyrimidines are electron-deficient, which generally facilitates the initial oxidative addition step.[3] However, subsequent steps can be challenging. The choice of ligand is critical to stabilize the palladium center and promote the rate-limiting steps of the catalytic cycle.
Section 2: Side Reactions & Impurities
Question 2: I'm observing significant formation of a biaryl product derived from my boronic acid (homocoupling). What causes this and how can I minimize it?
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4][15]
Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[3] This pathway competes directly with the desired cross-coupling cycle.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) to remove oxygen.[4][16]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ minimizes the initial amount of Pd(II) present.[4]
-
Add a Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), adding a mild reducing agent like potassium formate can help reduce Pd(II) to the active Pd(0) state in situ, suppressing the homocoupling pathway.[16]
-
Optimize Reaction Parameters: A well-optimized catalytic system where the cross-coupling cycle is fast will naturally outcompete the slower homocoupling side reaction. Ensure your choice of ligand, base, and solvent promotes efficient transmetalation and reductive elimination.
Question 3: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenated pyrimidine. What is the cause of this side reaction?
Answer: The formation of a dehalogenated (hydrodehalogenated) pyrimidine is another common side reaction. This occurs when the organopalladium intermediate formed after oxidative addition undergoes reaction with a hydride source before it can proceed through transmetalation.[3] Potential hydride sources in the reaction mixture can include amine bases or alcoholic solvents. The resulting aryl-palladium-hydride species can then undergo reductive elimination to yield the dehalogenated arene.[3] To mitigate this, avoid solvents or bases that can readily act as hydride donors, particularly at high temperatures.
Section 3: Regioselectivity with Dichloropyrimidines
Question 4: Which chlorine atom on 2,4-dichloropyrimidine is more reactive, and how can I control which position is functionalized?
Answer: For 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive and susceptible to substitution in Suzuki couplings.[14][17][18] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond.[14]
Controlling Selectivity:
-
Achieving C4-Selectivity (Mono-arylation): This is the conventional outcome. By carefully controlling the stoichiometry (using ~1.0 equivalent of the boronic acid) and monitoring the reaction, you can stop it after the consumption of the starting material to obtain the C4-monosubstituted product in high yield.[1]
-
Achieving Di-substitution: To obtain the 2,4-disubstituted product, an excess of the boronic acid ( >2.0 equivalents) and prolonged reaction times or higher temperatures are typically required. One-pot double Suzuki couplings have been developed, often finding that alcoholic solvent mixtures enhance reactivity for the second coupling step.[18]
-
Inverting Selectivity (Achieving C2-Selectivity): While C4-selectivity is electronically favored, recent studies have shown that selectivity can be inverted through careful ligand choice. Forcing a reaction at the C2 position is challenging but can sometimes be achieved with highly specialized catalytic systems. For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at C4 of dichloropyridines, a related substrate class, suggesting ligand control is a powerful strategy.[19]
Question 5: What about other isomers like 2,5-dichloropyrimidine or 4,6-dichloropyrimidine?
Answer: The intrinsic electronic properties of the pyrimidine ring dictate the reactivity of the different positions.
-
2,5-Dichloropyrimidine: Interestingly, while C2-coupling is often expected, recent reports have demonstrated that under ligand-free conditions, unprecedented C5-selective coupling can be achieved.[19] This highlights that reaction conditions can dramatically alter the "innate" selectivity.
-
4,6-Dichloropyrimidine: The C4 and C6 positions are electronically equivalent. Therefore, achieving selective mono-substitution is challenging and will typically result in a mixture of the mono-substituted product and the di-substituted product, along with unreacted starting material. Controlling the reaction to favor mono-substitution requires careful control of stoichiometry and reaction time.
Visual Guides & Data
Diagrams
Data Tables
Table 1: Recommended Starting Conditions for 2,4-Dichloropyrimidine
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source, often effective for heteroaryl chlorides without requiring a separate ligand.[12][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger, soluble bases that effectively promote the formation of the boronate "ate" complex.[12][13] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | A common, effective solvent system that balances solubility and reactivity.[12][14] |
| Temperature | 80–100 °C | Provides sufficient thermal energy for catalyst turnover without excessive reagent decomposition. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing oxidation and deactivation of the Pd(0) catalyst.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,4-Dichloropyrimidine at the C4-Position
This protocol provides a robust starting point. Optimization may be required for specific substrates.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv., 5 mol%)
-
K₃PO₄ (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,4-dichloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent) in a 4:1 or 5:1 solvent ratio.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the dichloropyrimidine starting material is consumed (usually 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-4-arylpyrimidine product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and sometimes improve yields, even with lower catalyst loadings.[14][20]
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 equiv.), arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.005-0.03 equiv., 0.5-3 mol%).[14]
-
Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (2:1).[14][20]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[14][20]
-
After cooling, work up the reaction as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Welcome to the technical support guide for the synthesis and scale-up of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors for targeted therapies.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, ensuring a robust, scalable, and reproducible process.
Overview of Synthetic Strategy
The most common and reliable route to this compound involves a two-step process. First, a multicomponent reaction is employed to synthesize the dihydroxy pyranopyrimidine intermediate. This is followed by a chlorination step to yield the final product. Understanding the nuances of each step is critical for success, especially during scale-up.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical quality attribute for the starting materials?
A1: For Step 1, the purity of the starting materials is paramount. Tetrahydro-4H-pyran-4-one should be free of acidic impurities, which can catalyze unwanted side reactions like polymerization.[2] For Step 2, the precursor, 2,4-dihydroxy-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, must be scrupulously dried. Any residual moisture will consume the phosphoryl chloride (POCl₃), reducing its effectiveness and leading to incomplete chlorination and lower yields.
Q2: What safety precautions are essential when working with phosphoryl chloride (POCl₃)?
A2: Phosphoryl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of moisture. The workup procedure, which involves quenching the excess POCl₃, is extremely hazardous and must be performed with extreme caution by slowly adding the reaction mixture to ice or a cold, stirred basic solution.
Q3: How can I effectively monitor the progress of the chlorination reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. The dihydroxy precursor is quite polar and will have a low Rf value on a silica plate, while the dichlorinated product is significantly less polar and will have a much higher Rf. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1).[3] The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis during process development, HPLC can be used.[2]
Q4: My reaction turns black/dark brown during the chlorination step. Is this normal?
A4: While some color change is expected, the formation of a dark tar or char is indicative of decomposition. This is typically caused by excessive temperatures or prolonged reaction times. The reaction should be heated to a gentle reflux (approx. 105-110 °C). If the temperature is too high, or if the reaction is left for an extended period after completion, side reactions and degradation can occur, significantly complicating purification and reducing yield.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Dihydroxy Precursor (Step 1) | 1. Inefficient catalyst for the multicomponent reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials leading to side reactions. | 1. Screen basic catalysts like piperidine or sodium ethoxide. For greener alternatives, consider solid catalysts like magnesium oxide.[5] 2. Optimize the temperature; refluxing ethanol is a common starting point.[3] 3. Ensure high purity of all reactants and use anhydrous solvents. |
| Incomplete Chlorination (Step 2) | 1. Insufficient POCl₃ (stoichiometric or catalytic amount). 2. Presence of moisture in the starting material or glassware. 3. Reaction temperature is too low. | 1. Use POCl₃ in large excess; it often serves as both the reagent and the solvent. A 5-10 fold excess is common. 2. Dry the dihydroxy precursor under vacuum at elevated temperature (e.g., 60-80 °C) for several hours. Ensure all glassware is oven-dried. 3. Maintain a steady reflux. Monitor the internal reaction temperature to ensure it is above 100 °C. |
| Product is an Inseparable Oily Residue | 1. Presence of residual POCl₃ or its hydrolysis byproducts. 2. Formation of phosphorylated intermediates or other impurities. 3. Product is not crystallizing from the chosen solvent. | 1. Ensure the quenching and neutralization steps are complete. After extraction, wash the organic layer thoroughly with saturated sodium bicarbonate solution and brine. 2. Purify via column chromatography on silica gel.[6] 3. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, perform a solvent screen for recrystallization. |
| Scale-Up Fails (Yield Drops Significantly) | 1. Inefficient heat transfer leading to localized overheating and decomposition. 2. Poor mixing, resulting in localized concentration gradients and incomplete reaction. 3. Inefficient workup; exothermic quench becomes uncontrollable. | 1. Use a jacketed reactor with controlled heating/cooling. Ensure the addition of reagents is done at a rate that allows for proper temperature management. 2. Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger volumes. 3. For the quench, consider a reverse addition: slowly add the reaction mixture to a large volume of vigorously stirred ice/water. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2,4-Dihydroxy-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
-
To a dry round-bottom flask equipped with a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq), urea (1.2 eq), and ethyl cyanoacetate (1.0 eq) to absolute ethanol (5 mL per gram of pyranone).
-
Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical yield is 65-75%.
Protocol 2: Synthesis of this compound
Caption: Experimental workflow for the chlorination step.
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the 2,4-dihydroxy-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 volumes).
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature of approx. 115-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete in 2-4 hours.
-
Workup - Quenching: After cooling the reaction to room temperature, carefully and slowly add the reaction mixture dropwise via an addition funnel to a separate beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a fume hood.
-
Workup - Neutralization & Extraction: Once the addition is complete, slowly neutralize the acidic aqueous mixture to pH 7-8 using a cold concentrated NaOH or Na₂CO₃ solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to afford the pure this compound as a white to off-white solid. The typical yield is 80-90%.
References
- 1. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemcom.com [echemcom.com]
- 6. 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Byproduct Identification in Pyranopyrimidine Reactions
Welcome to the technical support center for pyranopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these important reactions. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions for identifying and mitigating unwanted byproducts.
Section 1: Frequently Asked Questions (FAQs) - Understanding Common Byproducts
Q1: My reaction is producing a significant amount of a fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in Biginelli-type reactions leading to dihydropyrimidinones, a related class to pyranopyrimidines, is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester (or a similar active methylene compound) react with the aldehyde and an ammonia source.[2] In pyranopyrimidine synthesis, especially when using urea or thiobarbituric acid, decomposition at higher temperatures can generate ammonia, initiating this competing pathway.[1][2]
Mitigation Strategies:
-
Temperature Control: Elevated temperatures favor the Hantzsch pathway. Reducing the reaction temperature can significantly minimize the formation of this DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyranopyrimidine synthesis and the competing Hantzsch reaction.[2][3] Lewis acids may offer better selectivity compared to strong Brønsted acids.[3]
-
Order of Addition: Adding the urea or thiobarbituric acid last to the reaction mixture can sometimes help reduce its decomposition into ammonia.[1][2]
Q2: I'm observing a significant amount of unreacted starting materials and a low yield of my desired pyranopyrimidine. What are the likely causes?
A2: Low conversion is a frequent issue and can stem from several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[2][3] Reusable catalysts might require regeneration.[1][2]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields.[3] While polar solvents like ethanol are common, exploring other options or even solvent-free conditions can be beneficial.[1][4]
-
Purity of Reagents: Impurities in the starting materials, such as the aldehyde, malononitrile, or barbituric acid derivative, can inhibit the reaction or lead to unwanted side reactions.[2][3]
Q3: My HPLC analysis shows an unexpected peak that doesn't correspond to my starting materials or desired product. What could it be?
A3: Besides the Hantzsch-type dihydropyridines mentioned earlier, other common byproducts in pyranopyrimidine synthesis include:
-
Knoevenagel Condensation Product: This is a frequent byproduct resulting from the condensation of the aldehyde and the active methylene compound (e.g., malononitrile or barbituric acid).[5] This intermediate may fail to proceed to the subsequent Michael addition and cyclization steps.
-
Uncyclized Intermediate: The open-chain intermediate, formed after the Michael addition, may not efficiently cyclize, especially with sterically hindered substrates.[5]
-
Aldehyde Self-Condensation or Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[3]
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during pyranopyrimidine synthesis.
Issue 1: Low Yield and Presence of a Major Byproduct
Observation: TLC or HPLC analysis indicates a low yield of the target pyranopyrimidine and a significant amount of a byproduct, often the Knoevenagel condensation product.
Causality: This suggests that the initial condensation between the aldehyde and the active methylene compound is faster than the subsequent Michael addition of the second active methylene component or the cyclization step.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Selective Substitution on the Pyranopyrimidine Ring
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support center for pyranopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold.[1][2] The pyranopyrimidine core is a cornerstone in numerous biologically active compounds, but its functionalization requires a nuanced understanding of its electronic properties to achieve desired regioselectivity.[3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to rationalize your experimental outcomes and strategically optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs) about Pyranopyrimidine Reactivity
This section addresses foundational concepts that are crucial for planning any synthetic modification of the pyranopyrimidine ring system.
Q1: What are the most reactive positions on a typical pyranopyrimidine ring for substitution, and why?
A1: The reactivity of the pyranopyrimidine system is dominated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms electrophilic and susceptible to nucleophilic attack.
-
For Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the ring nitrogens (typically C2, C4, and C6, depending on the specific isomer) are the most activated.[5] A leaving group (like a halogen) at the C4 position is generally the most reactive. This is because the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack is best stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. Attack at C4 allows for resonance stabilization involving both nitrogens, making it kinetically and thermodynamically favored over other positions.[6][7]
-
For Electrophilic Aromatic Substitution (SEAr): This type of reaction is generally very difficult on an unsubstituted pyranopyrimidine ring.[8] The electron-withdrawing nature of the nitrogens deactivates the ring towards attack by electrophiles.[9] Successful electrophilic substitution, such as nitration or halogenation, typically requires the presence of potent electron-donating groups (EDGs) like amino or hydroxyl groups on the ring to sufficiently increase its electron density.[10][11]
Q2: I need to synthesize the pyranopyrimidine core first. What is the most common and efficient method?
A2: The most prevalent and efficient methods for constructing the pyranopyrimidine scaffold are multi-component reactions (MCRs).[12][13] These one-pot syntheses are valued for their atom economy and simplified procedures. The general mechanism involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[3][14] A common MCR involves reacting an aldehyde, malononitrile, and barbituric acid (or a derivative) under catalytic conditions. A wide variety of catalysts can be used, including bases like DABCO, ionic liquids, or recoverable nanocatalysts, often under green conditions (e.g., in water/ethanol mixtures or solvent-free).[12][15]
Q3: When should I choose a Palladium-catalyzed cross-coupling reaction over a nucleophilic aromatic substitution (SNAr)?
A3: The choice depends on the nature of the bond you want to form and the nucleophile/reagent you are using.
-
Choose SNAr for introducing strong nucleophiles, particularly N-based (amines), O-based (alkoxides), and S-based (thiolates). The reaction is often operationally simple and doesn't require expensive metal catalysts. It is the go-to method for attaching heteroatom substituents.[7][16]
-
Choose Palladium-catalyzed cross-coupling for forming C-C bonds (Suzuki, Sonogashira, Heck) or for C-N bonds with less nucleophilic amines (Buchwald-Hartwig).[17][18] These reactions offer an exceptionally broad scope for introducing complex aryl, alkyl, or alkynyl groups that are impossible to install via SNAr. While more complex to set up (requiring a catalyst, ligand, and base), they provide unparalleled versatility in scaffold decoration.[19]
Section 2: Troubleshooting Guide for Selective Substitution Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Q: My Palladium-catalyzed Suzuki coupling on a 2,4-dichloropyranopyrimidine is giving me a mixture of products at both positions. How can I achieve selectivity for the C4 position?
A: Achieving regioselectivity in cross-coupling reactions on di- or poly-halogenated pyrimidines is a common challenge. The higher intrinsic reactivity of the C4 position is the key to obtaining selectivity.[6][20] If you are seeing a mixture, your reaction conditions are likely too harsh, allowing the less reactive C2 position to also react.
Causality: The oxidative addition of the C4-Cl bond to the Pd(0) center is kinetically faster than the C2-Cl bond. However, at elevated temperatures or with long reaction times, the energy barrier for the C2-Cl activation can also be overcome.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Start the reaction at a lower temperature (e.g., 60 °C instead of 100 °C) and monitor carefully by TLC or LC-MS. You should see the preferential formation of the C4-coupled product.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid. Using a large excess will drive the reaction to completion at both sites.
-
Choose the Right Catalyst System: While Pd(PPh₃)₄ can be effective, catalyst systems using bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher selectivity at lower temperatures.[17][19]
-
Reduce Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed to form the mono-substituted product, quench the reaction to prevent the second coupling from occurring.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Q: I am attempting a nucleophilic aromatic substitution (SNAr) with a secondary amine on a 4-chloropyranopyrimidine, but my yield is very low.
A: Low yields in SNAr reactions on pyrimidine systems, especially with less nucleophilic amines, can be traced to several factors.[21][22]
Causality: The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer intermediate. If the nucleophile is weak or if there are competing side reactions, the overall conversion will be poor.
Troubleshooting Steps:
-
Increase Reaction Temperature: Unlike the selectivity issue in cross-coupling, here you need to provide enough energy to overcome the activation barrier. Refluxing in a suitable solvent like ethanol, DMF, or dioxane is common.
-
Add a Base: For amine nucleophiles, the reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. An excess of the reactant amine can serve as the base, but using a non-nucleophilic tertiary amine (like DIPEA or Et₃N) or an inorganic base (like K₂CO₃) is often more efficient.
-
Solvent Choice: The solvent can dramatically impact reaction rates.[22] Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the intermediate without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.
-
Check for Competing Pathways: Ensure your starting material is stable under the reaction conditions. At high temperatures, some complex pyranopyrimidines might be prone to degradation. Monitoring by TLC can reveal the formation of decomposition products.[23]
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Conversion | Insufficient reactivity of the amine nucleophile. | Increase reaction temperature; switch to a more polar aprotic solvent (DMF, DMSO). | [21][22] |
| Reaction Stalls | Product HCl protonates the amine nucleophile. | Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the acid. | [23] |
| Multiple Spots on TLC | Starting material degradation or side reactions. | Lower the temperature and extend the reaction time; ensure anhydrous conditions. | [24] |
| No Reaction | Steric hindrance from bulky substituents near the reaction site. | Consider a Pd-catalyzed Buchwald-Hartwig amination, which can tolerate more steric bulk. | [17] |
| Table 1. Troubleshooting Low Yields in SNAr Reactions. |
Q: I want to introduce a substituent at the C2 position, but the C4 is reacting instead. Is it possible to invert the conventional selectivity?
A: Yes, inverting the inherent C4 > C2 reactivity is possible, but it requires specific strategies, particularly in the realm of palladium catalysis.
Causality: The C2 position is sterically more hindered and electronically less activated than C4. To favor reaction at C2, you must either block the C4 position or use a catalytic system that is uniquely sensitive to the electronic or steric environment of the C2 position.
Strategies for C2 Selectivity:
-
Protecting/Blocking Group Strategy: If possible, perform the substitution at C4 first with an easily removable group. After C2 functionalization, deprotect the C4 position. This multi-step approach offers precise control but adds steps to the synthesis.[25][26]
-
Ligand-Directed Catalysis: In a landmark development for dihalopyrimidines, it has been shown that certain palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can invert selectivity in C-S cross-coupling, favoring the C2 position.[20] This is an advanced technique that relies on specific catalyst-substrate interactions that override the innate reactivity. This approach is highly substrate and reaction-dependent and requires screening of specialized catalysts.
dot
Caption: Stabilization of intermediates in SNAr.
Section 3: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid to the C4 position of a 2,4-dichloropyranopyrimidine derivative.
Materials:
-
2,4-Dichloropyranopyrimidine substrate (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
To a dry, oven-baked flask under an inert atmosphere (N₂), add the 2,4-dichloropyranopyrimidine substrate, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane. Stir for 5 minutes until a homogeneous solution is formed.
-
Add the anhydrous dioxane to the main reaction flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-pyranopyrimidine product.[19]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
4-Chloropyranopyrimidine substrate (1.0 eq)
-
Amine nucleophile (2.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, optional but recommended)
-
Ethanol or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the 4-chloropyranopyrimidine substrate in ethanol or DMF.
-
Add the amine nucleophile. Using an excess of the amine can also serve to neutralize the HCl byproduct. Alternatively, use 1.2 eq of the amine and 1.5 eq of DIPEA.
-
Heat the reaction mixture to reflux (for ethanol, ~80 °C; for DMF, can go higher, 80-120 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. If the product precipitates upon cooling, it can be isolated by filtration and washed with cold ethanol.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization as needed.[7][27]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. echemcom.com [echemcom.com]
- 15. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. jocpr.com [jocpr.com]
- 26. Protecting group - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Introduction: 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a crucial intermediate in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy, including non-small cell lung cancer.[1][2] Its di-chloro substitution pattern provides two reactive sites for further functionalization, making it a versatile scaffold for generating libraries of potential drug candidates. The efficiency and practicality of the synthetic route to this key intermediate are paramount for successful drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into their respective advantages and limitations.
Route 1: Linear Synthesis via a Dione Intermediate
This strategy is a classical and robust approach that involves the sequential construction of the pyran and pyrimidine rings. It is analogous to the well-established synthesis of the corresponding thio-analogue, 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.[3] The synthesis commences with the formation of a pyranone intermediate, followed by condensation with urea to form the pyrimidinedione, and concludes with a chlorination step.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
This initial step involves a Dieckmann condensation of a pimelate-like diester to form the cyclic β-keto ester. A reported method for this transformation starts from ethyl hydroxypropanoate and ethyl acrylate.
-
Reaction: Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent and treated with a base to afford 4-oxa-1,7-pimelic acid diethyl ester. This intermediate is then subjected to intramolecular Dieckmann condensation at low temperature using a strong base to yield ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
Step 2: Synthesis of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione
The pyranone intermediate is then condensed with urea to construct the fused pyrimidine ring.
-
Reaction: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the condensation and cyclization, resulting in the formation of the dione.
Step 3: Synthesis of this compound
The final step is the chlorination of the pyrimidinedione to introduce the reactive chloride functional groups.
-
Reaction: 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction is typically heated to ensure complete conversion to the desired 2,4-dichloro product.
Workflow Diagram:
Caption: Linear synthesis of the target compound via a dione intermediate.
Route 2: Convergent Synthesis via Multi-Component Reaction (MCR)
This proposed route leverages the efficiency of multi-component reactions (MCRs) to construct the core heterocyclic scaffold in a more convergent manner. While MCRs are well-documented for the synthesis of the isomeric pyrano[2,3-d]pyrimidines, a similar strategy can be envisioned for the [4,3-d] isomer, as demonstrated in the synthesis of related benzopyrano[4,3-d]pyrimidines.[4] This approach begins with a pre-formed pyran building block and assembles the pyrimidine ring in a one-pot fashion.
Experimental Protocol:
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one
The starting material for this route is the commercially available or readily synthesized tetrahydro-4H-pyran-4-one.
Step 2: Synthesis of this compound
This one-pot, three-component reaction would involve the condensation of tetrahydro-4H-pyran-4-one, an orthoformate (as a one-carbon source), and a source of ammonia or an amidine, followed by in-situ chlorination. A plausible sequence is outlined below:
-
Reaction: Tetrahydro-4H-pyran-4-one is reacted with a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This would form a reactive intermediate. Subsequent addition of a nitrogen source, such as urea or an amidine, would lead to the formation of the pyrimidine ring. The POCl₃ present in the reaction mixture would then effect the chlorination of the newly formed pyrimidinedione in the same pot.
Workflow Diagram:
Caption: Convergent MCR for the one-pot synthesis of the target.
Comparative Analysis
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent MCR |
| Overall Yield | Typically moderate, as it's a multi-step process with potential for loss at each stage. | Potentially higher, as it involves fewer discrete steps and purifications. |
| Step Economy | Lower, with three distinct synthetic transformations and work-ups. | Higher, with a one-pot, multi-component reaction. |
| Scalability | Generally straightforward to scale up, with well-defined intermediates. | May require more optimization for large-scale synthesis due to the complexity of the one-pot reaction. |
| Starting Materials | Readily available and relatively inexpensive commodity chemicals. | Starts from a more advanced, though commercially available, intermediate. |
| Reaction Conditions | Involves a range of temperatures from low to high, and the use of strong bases. | Likely requires careful control of reaction conditions to manage the exothermic nature of the Vilsmeier-Haack reaction and subsequent cyclization. |
| Purification | Requires purification of intermediates at each step. | Potentially simpler work-up and purification of the final product only. |
| Predictability | High, based on well-established analogous syntheses. | Moderate, as it is a proposed route that may require significant optimization. |
Conclusion
Both synthetic routes present viable pathways to this compound.
Route 1 offers a more traditional and predictable approach. Its linear nature allows for easier troubleshooting and optimization of individual steps, making it a reliable choice for consistent production, especially when scaling up. The starting materials are fundamental commodity chemicals, which can be advantageous from a cost perspective.
Route 2 , on the other hand, embodies the principles of modern synthetic efficiency. Its convergent, one-pot nature significantly reduces the number of synthetic operations, potentially leading to higher overall yields and a more streamlined workflow. This approach is particularly attractive for rapid library synthesis and initial lead optimization where speed is critical. However, the development and optimization of this MCR may require more initial investment in process development to ensure robustness and scalability.
The choice between these two routes will ultimately depend on the specific needs of the research program. For large-scale, routine synthesis where reliability is paramount, Route 1 may be preferred. For exploratory chemistry and the rapid generation of analogues, the elegance and efficiency of the proposed Route 2 present a compelling alternative that warrants investigation.
References
- 1. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three-component one-pot approach to synthesize benzopyrano[4,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide will navigate through the critical analytical techniques employed for structural verification, offering a comparative perspective grounded in experimental data and established scientific principles. We will explore the nuances of spectroscopic and crystallographic methods, providing not just the "what" but the "why" behind the analytical choices.
The Strategic Importance of the Pyrano[4,3-d]pyrimidine Scaffold
The fusion of a pyran ring to a pyrimidine core creates a bicyclic heterocyclic system with a unique conformational landscape and electronic distribution. The pyrimidine ring itself is a cornerstone of many biologically active molecules, including several approved drugs.[1] The dihydropyran ring introduces stereochemical complexity and modulates the overall polarity and solubility of the molecule. The dichloro substitution at the 2 and 4 positions of the pyrimidine ring offers reactive handles for further chemical modifications, making this scaffold a versatile building block in drug discovery.
A Multi-Faceted Approach to Structural Elucidation
A definitive structural analysis of 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine derivatives necessitates a synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, the convergence of data from various platforms builds a robust and self-validating structural hypothesis.
Workflow for Structural Characterization
Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of pyrano[4,3-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For the parent compound, this compound, the following signals are expected:
| Protons | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Rationale |
| H5 | Triplet | ~4.0-4.2 | Methylene protons adjacent to an oxygen atom and a CH₂ group. |
| H7 | Triplet | ~3.0-3.2 | Methylene protons adjacent to a CH₂ group and an aromatic ring. |
| H8 | Singlet | ~4.8-5.0 | Methylene protons adjacent to an oxygen atom and part of a dihydropyran ring. |
Note: The predicted chemical shifts are based on the analysis of similar heterocyclic systems. The actual experimental values may vary.
A ¹H NMR spectrum for this compound is available from chemical suppliers and serves as a primary piece of experimental evidence for its structure.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the target compound, distinct signals for the pyrimidine and dihydropyran rings are expected.
| Carbon | Chemical Shift (δ) ppm (Predicted) | Rationale |
| C2, C4 | ~160-165 | Carbons bearing chlorine atoms in a pyrimidine ring. |
| C4a, C8a | ~110-140 | Bridgehead carbons of the fused ring system. |
| C5 | ~65-70 | Carbon adjacent to the oxygen atom in the dihydropyran ring. |
| C7 | ~20-25 | Methylene carbon in the dihydropyran ring. |
| C8 | ~60-65 | Methylene carbon adjacent to the oxygen atom. |
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the 2,4-dichloropyrimidine core can be significantly influenced by substituents on the ring, a phenomenon that can be rationalized through quantum mechanical calculations and observed through changes in the NMR spectra.[3]
Comparative NMR Data for Related Systems
To provide context, the table below compares the expected ¹H NMR data for the target compound with experimentally determined data for a related pyrano[2,3-d]pyrimidine derivative.
| Compound | Key ¹H NMR Signals (δ ppm) | Source |
| This compound | ~3.0-5.0 (aliphatic protons) | Predicted/Supplier Data[2] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | Exchangeable NH signals at ~11.2 ppm; pyran CH at ~4.4 ppm. | Experimental Data |
This comparison highlights how changes in the substitution pattern and the fusion of the pyran ring dramatically alter the chemical shifts of the protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak will be at m/z corresponding to the molecular weight calculated with the most abundant isotopes.
-
Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom, retro-Diels-Alder reaction of the dihydropyran ring, and cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| C=N (pyrimidine) | 1550-1650 | Stretching |
| C-O-C (pyran) | 1050-1150 | Asymmetric Stretching |
| C-Cl | 600-800 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
The IR spectrum of a related compound, 2,4-dichloropyrimidine, is available for comparison and shows the characteristic C-Cl and aromatic C=N stretching vibrations.[4]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. For a novel derivative of this compound, obtaining a high-quality crystal is a primary goal. The resulting crystal structure would provide unambiguous information on:
-
Bond lengths and angles: Confirming the covalent structure.
-
Conformation of the dihydropyran ring: Whether it adopts a chair, boat, or twist-boat conformation.
-
Stereochemistry: The relative and absolute configuration of any stereocenters.
-
Intermolecular interactions: Understanding how the molecules pack in the solid state, which can influence physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
Synthesis of the Pyrano[4,3-d]pyrimidine Core: A General Approach
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a general and plausible synthetic route can be devised based on established methods for constructing fused pyrimidine systems.[9][10][11][12]
Proposed Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Conclusion: An Integrated Analytical Strategy
The structural analysis of this compound derivatives is a critical step in their development as potential therapeutic agents. A comprehensive and robust characterization relies on the integration of multiple spectroscopic and crystallographic techniques. While a complete public dataset for the parent compound is not available, a combination of available experimental data, predicted spectral features, and comparative analysis with closely related analogs provides a strong foundation for its structural assignment. This guide has outlined the key analytical methodologies, their underlying principles, and a framework for their application in the rigorous structural elucidation of this important class of heterocyclic compounds.
References
- 1. 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(944902-88-9) 1H NMR spectrum [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assays for Pyranopyrimidine-Based GLUT3 Inhibitors
Introduction: Targeting GLUT3 in Neurobiology and Oncology
The solute carrier family 2 member 3 (SLC2A3), commonly known as the glucose transporter 3 (GLUT3), is a high-affinity facilitative glucose transporter critical for supplying glucose to tissues with high energy demands.[1] Primarily expressed in neurons, GLUT3 ensures a constant energy supply for brain function, a role underscored by its low Kₘ for glucose, which allows for efficient glucose uptake even when ambient concentrations are low.[2] Beyond its physiological role, GLUT3 is frequently overexpressed in various malignancies, including glioblastoma and other cancers, where it fuels the high glycolytic rate characteristic of tumor cells—a phenomenon known as the Warburg effect.[3][4] This dual role has positioned GLUT3 as a compelling therapeutic target for both neurodegenerative diseases and oncology.
Recently, compound classes such as pyranopyrimidines have been identified as potent inhibitors of glucose transporters, including GLUT1.[5][6] As research intensifies to develop selective GLUT3 inhibitors, the need for robust, reliable, and scalable in vitro assays becomes paramount. This guide provides a comparative analysis of prevalent in vitro methodologies for testing pyranopyrimidine-based compounds, offering field-proven insights to guide experimental design, from high-throughput screening (HTS) to lead characterization.
The Foundation: Selecting an Appropriate Cellular System
The validity of any inhibitor screening campaign hinges on the choice of the cellular model. For GLUT3-specific assays, the ideal system should exhibit high GLUT3 expression relative to other GLUT isoforms to ensure the measured glucose uptake is primarily mediated by the target.
-
Engineered Cell Lines: The most precise approach involves using cell lines with minimal endogenous hexose transporters, such as certain yeast strains or mammalian cells (e.g., HEK293), engineered to stably overexpress human GLUT3.[7][8][9] This creates a clean system where the inhibitory activity can be directly attributed to interaction with GLUT3.
-
Cancer Cell Lines: Various cancer cell lines, particularly those of neuronal origin like glioblastoma, naturally overexpress GLUT3.[4] While convenient, it is crucial to characterize the expression profile of other GLUT isoforms (e.g., the ubiquitous GLUT1) in these cells, as they can contribute to background glucose uptake.
-
Primary Neurons: For validating hits in a more physiologically relevant context, primary neuronal cultures are invaluable. However, their use in primary screening is limited by lower throughput and higher variability.
Comparative Analysis of Glucose Uptake Assays
The core of an inhibitor profiling campaign is the glucose uptake assay. Several methods exist, each with a distinct balance of throughput, sensitivity, and operational complexity. We will compare four major classes of assays: radiolabeled uptake, scintillation proximity assays, fluorescent analog-based methods, and enzymatic-coupled assays.
The Gold Standard: Radiolabeled 2-Deoxy-D-Glucose ([³H]-2-DG) Uptake Assay
This traditional method is widely regarded as the benchmark for measuring glucose transport due to its directness and high sensitivity.
Principle: The assay utilizes 2-deoxy-D-glucose (2-DG), a glucose analog that is transported into the cell by GLUTs and subsequently phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P).[10] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates intracellularly.[11] By using a tritiated version ([³H]-2-DG), the amount of accumulated radioactivity is directly proportional to the rate of glucose uptake.
Workflow Diagram:
Caption: Workflow for the radiolabeled [³H]-2-DG glucose uptake assay.
Experimental Protocol:
-
Cell Plating: Seed cells (e.g., GLUT3-expressing HEK293) in a 24- or 96-well plate and grow to ~90% confluency.
-
Glucose Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate for 30-60 minutes to deplete intracellular glucose and maximize uptake potential.
-
Inhibitor Treatment: Add pyranopyrimidine compounds at desired concentrations and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Cytochalasin B).
-
Uptake Initiation: Add a solution containing [³H]-2-DG (typically 0.5-1.0 µCi/mL) and unlabeled 2-DG.
-
Uptake Termination: After a short incubation (5-10 minutes), rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS or stop buffer. This step is critical to remove extracellular radioactivity.
-
Lysis & Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the counts per minute (CPM) using a liquid scintillation counter.
Causality Insight: The ice-cold wash step is crucial because low temperatures halt membrane transport processes, effectively "freezing" the state of uptake at the termination point and preventing the efflux of the radiolabel.
High-Throughput Evolution: Scintillation Proximity Assay (SPA)
SPA technology adapts the radiolabeled approach into a homogeneous format, eliminating wash steps and dramatically increasing throughput, making it ideal for HTS campaigns.
Principle: SPA utilizes special microplates (e.g., Cytostar-T™ plates) where the base is embedded with a scintillant.[10] Cells are cultured directly on this surface. When a cell takes up a β-emitting radiolabeled substrate like [³H]-2-DG, the radioisotope is brought into close enough proximity to the scintillant to excite it, generating a light signal.[12][13] Substrate remaining in the medium is too far away to generate a signal, thus obviating the need for wash steps.[12][14]
Workflow Diagram:
Caption: Homogeneous workflow of the Scintillation Proximity Assay (SPA).
Experimental Protocol:
-
Cell Plating: Seed adherent cells directly into Cytostar-T™ scintillating microplates and allow them to form a confluent monolayer.
-
Inhibitor Treatment: Remove culture medium and add KRH buffer containing the pyranopyrimidine inhibitors or controls.
-
Uptake & Measurement: Add the [³H]-2-DG substrate, seal the plate, and place it directly into a microplate scintillation counter capable of real-time kinetic or endpoint reading.[15]
Causality Insight: The elegance of SPA lies in its "mix-and-measure" format. The physics of β-particle energy dissipation in aqueous solution provides the separation mechanism, making it a true homogeneous assay perfectly suited for automated HTS.[13]
The Non-Radioactive Workhorse: Fluorescent 2-NBDG Uptake Assay
This is the most common non-radioactive method, replacing radioisotopes with a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[16][17]
Principle: 2-NBDG is transported into cells via GLUTs, where its fluorescence can be quantified.[18][19][20] This method is highly versatile and can be adapted for different detection instruments, including plate readers, flow cytometers, and fluorescence microscopes.
Workflow Diagram:
Caption: General workflow for the 2-NBDG fluorescent glucose uptake assay.
Experimental Protocol (Plate Reader):
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Glucose Starvation: Replace culture medium with glucose-free medium and incubate for 60-120 minutes.[18] This step is vital to upregulate GLUTs on the cell surface and create a favorable gradient for uptake.
-
Inhibitor Treatment: Add inhibitors and controls in glucose-free medium.
-
Uptake Initiation: Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 10-30 minutes, protecting the plate from light.[16]
-
Uptake Termination: Aspirate the 2-NBDG solution and wash the cells with ice-cold PBS.
-
Fluorescence Reading: Add PBS or a suitable assay buffer to the wells and measure the fluorescence using a plate reader with appropriate filters (Ex/Em ≈ 485/535 nm).[17]
Causality Insight: Using a flow cytometer for readout provides powerful single-cell data. It allows for the exclusion of dead cells (which can passively take up the dye) by co-staining with a viability dye like Propidium Iodide (PI), thereby increasing the accuracy and trustworthiness of the data.[20]
High-Sensitivity Bioluminescent Assays
These assays offer the sensitivity of radioactive methods without the associated hazards, making them an excellent modern alternative.
Principle: Similar to the radiolabeled assay, cells take up non-labeled 2-DG and accumulate 2-DG6P. After cell lysis, the amount of 2-DG6P is quantified through a series of coupled enzymatic reactions that ultimately generate a luminescent or colorimetric signal.[11][21][22] For example, in the Glucose Uptake-Glo™ Assay, 2-DG6P is processed by glucose-6-phosphate dehydrogenase to produce NADPH, which then serves as a substrate for a reductase that converts a pro-luciferin into luciferin, generating a light signal.[23]
Workflow Diagram:
Caption: Workflow for a 2-DG-based luminescent glucose uptake assay.
Experimental Protocol (Luminescent):
-
Cell Plating: Seed cells in a white, opaque 96-well plate suitable for luminescence.
-
Inhibitor Treatment: Treat cells with pyranopyrimidine compounds as previously described.
-
Uptake: Add 2-DG to initiate glucose uptake.
-
Termination & Lysis: Add a stop buffer followed by a lysis buffer. This single step halts transport and permeabilizes the cells.
-
Signal Generation: Add the detection reagent containing the necessary enzymes and substrates.
-
Measurement: Incubate for approximately 60 minutes at room temperature and measure the luminescent signal with a plate reader.
Causality Insight: The multi-step enzymatic cascade serves to amplify the signal, allowing for the detection of very small amounts of 2-DG6P. This makes luminescent assays highly sensitive, capable of detecting uptake in as few as 5,000 cells with a high signal-to-background ratio.[23]
Objective Comparison of Methodologies
To aid in selecting the most appropriate assay for your research needs, the following table summarizes the key performance characteristics of each method.
| Feature | Radiolabeled ([³H]-2-DG) | Scintillation Proximity Assay (SPA) | Fluorescent (2-NBDG) | Enzymatic (Luminescent) |
| Principle | Direct measurement of accumulated radiolabeled analog | Proximity-based detection of radiolabeled analog | Measurement of fluorescent analog uptake | Enzymatic amplification of accumulated 2-DG6P |
| Throughput | Low to Medium | High | High | High |
| Sensitivity | Very High | High | Medium to High | Very High |
| Cost | High (radioisotopes, waste disposal) | Very High (specialized plates, radioisotopes) | Medium (reagents) | High (reagents) |
| Key Advantage | Gold standard, direct measurement | Homogeneous, no-wash, automation-friendly[14][15] | Non-radioactive, versatile (plate reader, flow)[17] | Highest sensitivity, non-radioactive[23][24] |
| Key Limitation | Radioactive hazards, tedious wash steps[22] | Requires radioactivity and expensive plates | Indirect; 2-NBDG kinetics may differ from glucose[3] | Indirect, multi-step enzymatic reaction |
Ensuring Trustworthiness: The Role of Controls and Counter-Screening
Every protocol described is a self-validating system when proper controls are included.
-
Vehicle Control: Typically 0.1% DMSO, establishes the baseline for 100% glucose uptake.
-
Positive Control: A known pan-GLUT inhibitor like Cytochalasin B or a more specific inhibitor like the recently identified G3iA (IC₅₀ ~7 µM for GLUT3) validates that the assay can detect inhibition.[9][25][26]
-
Specificity Control: To confirm that the pyranopyrimidine compounds are selective for GLUT3, it is essential to perform counter-screens against other relevant GLUT isoforms, particularly the ubiquitously expressed GLUT1 and the insulin-responsive GLUT4.[7][8] This can be achieved using the same assay formats in cell lines selectively expressing these other transporters.
Conclusion and Recommendations
The selection of an in vitro assay for profiling pyranopyrimidine-based GLUT3 inhibitors should be guided by the specific goals of the experiment.
-
For primary high-throughput screening (HTS) of large compound libraries, the Scintillation Proximity Assay (SPA) or a luminescent enzymatic assay offers the best combination of throughput, sensitivity, and automation compatibility.
-
For secondary screening and dose-response analysis , the fluorescent 2-NBDG assay (read by plate reader or flow cytometry) and the luminescent assays provide robust, non-radioactive options with excellent sensitivity.
-
For mechanistic studies and validation of key hits , the radiolabeled [³H]-2-DG assay remains the gold standard for providing definitive, quantitative data on transport inhibition.
By understanding the principles, advantages, and limitations of each method, researchers can design a robust screening cascade that efficiently identifies and characterizes novel and selective pyranopyrimidine-based GLUT3 inhibitors for therapeutic development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 4. Frontiers | Glutor, a Glucose Transporter Inhibitor, Exerts Antineoplastic Action on Tumor Cells of Thymic Origin: Implication of Modulated Metabolism, Survival, Oxidative Stress, Mitochondrial Membrane Potential, pH Homeostasis, and Chemosensitivity [frontiersin.org]
- 5. Identification of novel GLUT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GLUT3 inhibitor discovery through in silico ligand screening and in vivo validation in eukaryotic expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 12. revvity.com [revvity.com]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. biopioneer.com.tw [biopioneer.com.tw]
- 18. biocompare.com [biocompare.com]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 21. biocompare.com [biocompare.com]
- 22. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 23. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GLUT3 promotes macrophage signaling and function via RAS-mediated endocytosis in atopic dermatitis and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalysts for pyranopyrimidine synthesis
A Comparative Guide to Catalysts for Pyranopyrimidine Synthesis: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyranopyrimidine derivatives is a critical task. These fused heterocyclic scaffolds are cornerstones in medicinal chemistry, exhibiting a vast array of biological activities including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The development of efficient, sustainable, and high-yielding synthetic routes is therefore an area of intense research.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of pyranopyrimidines, which are most commonly assembled via one-pot, multi-component reactions (MCRs).[1][4] We will move beyond a simple listing of methods to explore the causality behind catalyst selection, offering field-proven insights to help you choose the optimal system for your specific research needs.
The Central Role of Catalysis in Pyranopyrimidine Synthesis
The one-pot, three-component reaction, typically involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (like barbituric acid or its derivatives), is the most prominent strategy for constructing the pyranopyrimidine core. The role of the catalyst in this process is multifaceted and crucial for success:
-
Activation of Reactants: Catalysts activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.
-
Facilitation of Key Steps: The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][5][6] Catalysts lower the activation energy for these steps, accelerating the reaction rate.
-
Control of Selectivity: In reactions where multiple products are possible, the right catalyst can steer the reaction towards the desired pyranopyrimidine isomer with high selectivity.
-
Enabling Milder Conditions: Effective catalysts allow reactions to proceed under milder conditions (e.g., lower temperatures, greener solvents), which is central to the principles of green chemistry.
This guide will compare a spectrum of catalysts, from traditional organocatalysts to advanced nanocatalyst systems, evaluating them on key performance indicators to inform your experimental design.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts reaction efficiency, cost, and environmental footprint. Below, we compare various classes of catalysts, with performance data summarized for easy reference.
Organocatalysts
Organocatalysts are small, metal-free organic molecules that can catalyze reactions. Their low toxicity, ready availability, and operational simplicity make them an attractive option. Acidic organocatalysts like p-toluenesulfonic acid (p-TSA) and L-proline are commonly employed.[1][7]
-
Mechanism of Action: They typically act as Brønsted or Lewis acids, activating the aldehyde component. For instance, L-proline, in conjunction with a co-catalyst like trifluoroacetic acid (TFA), can effectively promote the reaction.[1][7]
-
Advantages: Metal-free, avoiding potential metal contamination of the final product, which is critical in drug synthesis. They are often inexpensive and readily available.
-
Limitations: Catalyst loading can sometimes be high, and recovery or reuse is generally not feasible, leading to waste. Reaction times can be longer compared to more active systems.
Heterogeneous Catalysts
This broad category includes solid acids, functionalized silica, and metal oxides. Their defining feature is their existence in a different phase from the reaction mixture (typically solid catalyst in a liquid reaction medium), which is a significant practical advantage.
-
Mechanism of Action: The mechanism depends on the catalyst's nature. For example, zinc ferrite (ZnFe₂O₄) can exhibit dual Lewis acidity (from Fe³⁺) and basicity (from O²⁻) to catalyze different steps of the reaction sequence.[7]
-
Advantages: The primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for straightforward catalyst recovery and reuse.[8] This improves the economic and environmental sustainability of the process.
-
Limitations: The catalytic activity can sometimes be lower than their homogeneous counterparts due to mass transfer limitations. Leaching of the active species from the solid support can also be a concern, reducing reusability and potentially contaminating the product.
Nanocatalysts
Nanocatalysts, particularly magnetic nanoparticles (MNPs), have emerged as a dominant force in modern organic synthesis.[2][9] Their unique properties bridge the gap between homogeneous and heterogeneous catalysis.
-
Mechanism of Action: Nanocatalysts offer an exceptionally high surface-area-to-volume ratio, providing a high density of active sites for the reactants to interact with.[1] For magnetic nanocatalysts, a core of a magnetic material like magnetite (Fe₃O₄) is often coated with a shell (e.g., silica) which is then functionalized with a catalytically active group.[9][10] This design provides high activity and stability.
-
Advantages:
-
High Activity: Their large surface area often leads to superior catalytic performance, resulting in shorter reaction times and higher yields.[11]
-
Easy Separation: Magnetic nanocatalysts can be effortlessly removed from the reaction mixture using an external magnet, making their recovery and reuse highly efficient.[2][9]
-
Tunability: The surface of nanocatalysts can be readily modified to tune their catalytic properties for specific reactions.
-
-
Limitations: Synthesis of well-defined and stable nanocatalysts can be complex. There is also ongoing research into the potential long-term environmental impact and toxicity of nanomaterials.
Performance Data Summary
The following table provides a comparative overview of representative catalysts for the three-component synthesis of pyranopyrimidine derivatives (aldehyde, malononitrile, and barbituric acid/thiobarbituric acid).
| Catalyst Type | Catalyst Example | Conditions | Time | Yield (%) | Reusability | Reference |
| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Reflux in DMF/CH₃CN | 7 h | High | Not reported | [4] |
| Organocatalyst | L-proline / TFA | Reflux in CH₃CN (85°C) | Not specified | High | Not reported | [1][7] |
| Heterogeneous | ZnFe₂O₄ | Solvent-free, 100°C | 15-30 min | 90-98% | 5 cycles | [7] |
| Nanocatalyst | Fe₃O₄@poly(vinyl alcohol) | H₂O, 80°C | 30-45 min | 88-96% | 4 cycles | [1][7] |
| Nanocatalyst | Cu/Co/Ni/MWCNTs | H₂O, 25°C | 10-25 min | 92-98% | Good | [12][13] |
| Nanocatalyst | Fe₃O₄ or ZnO or Mn₃O₄ NPs | Reflux in Ethanol | 2 h | 88% (Fe₃O₄) | 6 cycles | [14] |
| Ionic Liquid | [Et₃NH][HSO₄] | Solvent-free, 100°C | 10-15 min | 90-96% | 4 cycles | [7] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Exact conditions and yields will vary with specific substrates.
Mechanistic Pathway
The catalyzed three-component synthesis of pyranopyrimidines generally follows a well-established cascade mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.
-
Knoevenagel Condensation: The reaction initiates with the catalyst activating the aldehyde, which then undergoes a Knoevenagel condensation with the active methylene compound (malononitrile). This step forms a highly electrophilic arylidene intermediate.
-
Michael Addition: The 1,3-dicarbonyl compound (barbituric acid) then acts as a nucleophile in a Michael addition reaction, attacking the arylidene intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable pyranopyrimidine scaffold.
Caption: General reaction mechanism for the three-component synthesis of pyranopyrimidines.
Featured Experimental Protocol: Synthesis using a Magnetic Nanocatalyst
This protocol provides a detailed, self-validating workflow for the synthesis of a pyranopyrimidine derivative using a highly efficient and reusable magnetic nanocatalyst, based on procedures reported in the literature.[7][14] The choice of an Fe₃O₄-based nanocatalyst is deliberate; its magnetic properties provide an unambiguous and highly efficient method for catalyst separation and reuse, a key aspect of a trustworthy and sustainable protocol.
Objective: To synthesize 7-amino-5-phenyl-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyran[2,3-d]pyrimidine-6-carbonitrile.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1.2 mmol, 79 mg)
-
Thiobarbituric acid (1 mmol, 144 mg)
-
Fe₃O₄ Nanoparticles (e.g., 5 mol%)
-
Ethanol (10 mL)
-
Reaction flask (25 mL), magnetic stirrer, condenser, heating mantle
-
External magnet (e.g., Neodymium magnet)
-
TLC plates (Silica gel 60 F₂₅₄)
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating Novel Pyranopyrimidine Structures by NMR Spectroscopy
For Immediate Distribution
[CITY, STATE] – In the landscape of drug discovery and development, the pyranopyrimidine scaffold is a cornerstone for designing novel therapeutic agents. The unambiguous structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a suite of techniques to probe the molecular architecture with atomic precision.[1][2] This guide provides a comprehensive comparison of NMR methodologies for the structural validation of new pyranopyrimidine compounds, offering insights for researchers, scientists, and drug development professionals.
The journey from a promising molecular design to a validated compound hinges on rigorous analytical confirmation. NMR spectroscopy, a versatile and non-destructive technique, provides detailed information about molecular structure, connectivity, and spatial arrangement by exploiting the magnetic properties of atomic nuclei.[1][3] For complex heterocyclic systems like pyranopyrimidines, a multi-pronged NMR approach is not just recommended, but essential for unequivocal structure determination.
The Strategic Application of 1D and 2D NMR Techniques
A systematic workflow is crucial for efficiently and accurately determining the structure of novel pyranopyrimidine derivatives. This typically begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) techniques as needed.
Caption: A systematic workflow for NMR-based structural elucidation of novel compounds.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
The initial step in structural validation involves acquiring ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: A Window into the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). For pyranopyrimidine systems, the chemical shifts of aromatic protons are particularly informative. Protons on the pyrimidine ring are generally deshielded due to the electronegativity of the nitrogen atoms and the ring's aromaticity.[4] Substituents on the ring can significantly influence these chemical shifts; electron-donating groups will cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift.[4]
¹³C NMR and DEPT: Mapping the Carbon Skeleton
While ¹H NMR provides a wealth of information, ¹³C NMR is crucial for defining the carbon framework of the molecule.[4] It reveals the number of unique carbon atoms and their electronic environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.
| Technique | Information Gained | Application to Pyranopyrimidines |
| ¹H NMR | Number of proton environments, relative proton count, proton-proton coupling. | Identifies aromatic and substituent protons, provides initial connectivity information.[5][6] |
| ¹³C NMR | Number and type of carbon environments (aliphatic, aromatic, carbonyl). | Defines the carbon skeleton of the pyranopyrimidine core and its substituents.[4] |
| DEPT-135 | Differentiates CH/CH₃ (positive signals) from CH₂ (negative signals). | Helps in assigning carbon signals to specific functional groups. |
| DEPT-90 | Shows only CH signals. | Simplifies spectra and aids in the unambiguous identification of methine carbons. |
Part 2: Unraveling Connectivity with 2D NMR Spectroscopy
For complex molecules like novel pyranopyrimidines, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.[7]
COSY: Tracing Proton-Proton Connections
Correlation SpectroscopY (COSY) is a homonuclear experiment that maps the coupling relationships between protons, typically over two to three bonds.[8] In a COSY spectrum, cross-peaks indicate which protons are coupled to each other, allowing for the tracing of spin systems within the molecule.
HSQC/HMQC: Linking Protons to their Carbons
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are heteronuclear experiments that correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8] This is a powerful tool for definitively assigning carbon signals based on the already assigned proton signals.
HMBC: Assembling the Molecular Jigsaw
Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most informative 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[7][8] This information is critical for connecting different spin systems and for placing quaternary carbons and heteroatoms within the molecular framework.
NOESY/ROESY: Probing Through-Space Proximity
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are through-space correlation experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds.[9] This is particularly useful for determining stereochemistry and the conformation of flexible parts of the molecule.
Caption: Visualization of key 2D NMR correlations for structural elucidation.
Experimental Protocols: A Self-Validating System
The integrity of NMR data is contingent on meticulous experimental execution. The following provides a generalized protocol for acquiring high-quality NMR data for novel pyranopyrimidine compounds.
Sample Preparation
-
Compound Purity: Ensure the compound is of high purity (>95%) as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in which the compound is fully soluble. The choice of solvent can also influence chemical shifts.
-
Concentration: Prepare a solution with an appropriate concentration, typically 5-10 mg in 0.5-0.7 mL of solvent for ¹H NMR and 10-20 mg for ¹³C and 2D NMR experiments.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[3]
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H, ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.[10]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[10]
-
-
2D Spectra Acquisition:
-
Set appropriate spectral widths and acquisition times for both dimensions.
-
Optimize key parameters for each experiment (e.g., mixing time for NOESY, evolution time for HMBC).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.[10]
-
Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and piece together the molecular structure.
Comparative Analysis of NMR Techniques for Pyranopyrimidine Validation
| Technique | Strengths | Limitations | When to Use |
| 1D NMR | Fast, provides fundamental structural information. | Can be complex and overlapping for large molecules. | Always the first step in structural analysis. |
| COSY | Excellent for identifying coupled proton networks. | Does not provide information about quaternary carbons or heteroatoms. | To establish proton connectivity within spin systems.[8] |
| HSQC | Unambiguously correlates protons to their directly attached carbons. | Only shows one-bond correlations. | Essential for assigning carbon signals.[8] |
| HMBC | Crucial for connecting spin systems and placing quaternary carbons. | Can sometimes show weak or ambiguous correlations. | To assemble the complete molecular framework.[7][8] |
| NOESY | Provides information about through-space proximity, essential for stereochemistry. | Can be sensitive to molecular motion and concentration. | To determine relative stereochemistry and conformation.[9] |
References
- 1. azooptics.com [azooptics.com]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. princeton.edu [princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Pyranopyrimidine and Quinazoline Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the pyranopyrimidine and quinazoline scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. This guide provides an in-depth, head-to-head comparison of these two critical inhibitor classes, offering objective analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.
Introduction: The Central Role of Kinase Inhibitors
Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. Both pyranopyrimidine and quinazoline scaffolds have proven to be highly effective ATP-competitive pharmacophores, leading to the development of several FDA-approved drugs.[1][2][3] This guide will dissect the nuances of each scaffold, exploring their structural features, target selectivity, potency, and the underlying rationale for choosing one over the other in a drug discovery campaign.
The Quinazoline Scaffold: A Clinically Validated Powerhouse
The quinazoline core, a fusion of a pyrimidine ring and a benzene ring, is a cornerstone of modern kinase inhibitor design.[3] Its rigid, planar structure provides an excellent platform for presenting substituents that can engage in key interactions within the ATP-binding pocket of various kinases.
Mechanism of Action and Key Interactions
Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The fused benzene ring allows for extensive modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4]
Signaling Pathway Visualization: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling and competitive inhibition by quinazoline-based drugs.
Prominent Examples and Performance Data
The most notable successes of the quinazoline scaffold are in the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Drugs like Gefitinib and Erlotinib have been instrumental in the treatment of non-small cell lung cancer (NSCLC).[5][6]
| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR | 2.97 (for compound 12c) | [7] |
| Erlotinib | Quinazoline | EGFR | ~2 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Resistance Mechanisms
A significant challenge with first-generation quinazoline EGFR inhibitors is the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. This mutation increases the affinity of the kinase for ATP, reducing the potency of the inhibitor.[8]
The Pyranopyrimidine Scaffold: A Versatile and Emerging Challenger
The pyranopyrimidine scaffold, characterized by a fused pyran and pyrimidine ring system, has garnered increasing attention for its diverse biological activities, including potent kinase inhibition.[2] This scaffold offers a distinct three-dimensional shape compared to the planar quinazoline core, which can be exploited to achieve novel selectivity profiles.
Mechanism of Action and Structural Advantages
Similar to quinazolines, pyranopyrimidines act as ATP-competitive inhibitors, with the pyrimidine portion typically forming key hydrogen bonds with the kinase hinge region. The fused pyran ring introduces a non-aromatic, saturated or partially saturated ring, providing opportunities for stereospecific interactions and improved physicochemical properties, such as solubility.[2]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining inhibitor potency (IC50).
Head-to-Head Comparison: Pyrido[2,3-d]pyrimidine vs. Quinazoline
While direct comparisons of pyranopyrimidines and quinazolines are not abundant, studies on the closely related pyrido[2,3-d]pyrimidine scaffold (a bioisostere) provide valuable insights. A study by Wu et al. (2016) designed and synthesized both quinazoline and pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors.[7]
| Compound | Scaffold | EGFR IC50 (nM) | Anti-proliferative Activity (SK-BR-3, IC50 µM) | Reference |
| 12c | Quinazoline | 2.97 | 3.10 | [7] |
| 12e | Quinazoline | 3.58 | 5.87 | [7] |
| 13c | Pyrido[2,3-d]pyrimidine | - | - | [7] |
| 13d | Pyrido[2,3-d]pyrimidine | - | - | [7] |
Note: While the study synthesized both scaffolds, the most potent compounds highlighted were quinazoline-based. This underscores the highly optimized nature of the quinazoline scaffold for EGFR inhibition.
The rationale for exploring pyranopyrimidine and its analogs often involves bioisosteric replacement of the quinazoline core to improve properties such as selectivity or to overcome resistance.[9][10] The altered electronics and geometry of the pyranopyrimidine scaffold can lead to different interactions with the kinase active site, potentially offering an advantage against certain targets or mutant kinases.[10]
Experimental Protocols for a Self-Validating System
To ensure the trustworthiness of comparative data, robust and well-controlled experimental protocols are paramount.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11]
Objective: To quantify the potency of pyranopyrimidine and quinazoline inhibitors.
Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its inhibitory effect.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (pyranopyrimidine and quinazoline derivatives) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add a pre-determined amount of the target kinase enzyme.
-
Add the diluted inhibitor to the wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for 1-2 hours.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their ability to inhibit a kinase within a living cell.[12][13][14]
Objective: To determine the cellular potency of the inhibitors.
Principle: This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the pyranopyrimidine and quinazoline inhibitors for a specific duration.
-
-
Cell Lysis: Lyse the cells to release the proteins.
-
Phosphorylation Detection:
-
Use an ELISA-based method with a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.
-
Alternatively, use Western blotting to detect the levels of the phosphorylated substrate.
-
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated substrate.
-
Plot the signal against the inhibitor concentration to determine the cellular IC50 value.
-
Synthesis of Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery.
General Synthesis of Quinazolines
Quinazolines are often synthesized via condensation reactions. A common route involves the reaction of an appropriately substituted anthranilic acid derivative with a formamide equivalent.[15][16]
General Synthesis of Pyranopyrimidines
Pyranopyrimidines are frequently synthesized through multicomponent reactions, which offer efficiency and diversity. A typical approach involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.[2][17]
Conclusion and Future Perspectives
Both pyranopyrimidine and quinazoline scaffolds are powerful tools in the arsenal of the medicinal chemist.
-
Quinazolines are a well-established, clinically validated scaffold, particularly for EGFR inhibition. Their development has provided a deep understanding of the structure-activity relationships required for potent kinase inhibition. However, acquired resistance remains a significant hurdle.
-
Pyranopyrimidines represent a more diverse and emerging class of inhibitors. Their three-dimensional nature and synthetic tractability offer exciting opportunities for developing novel inhibitors with unique selectivity profiles and the potential to overcome resistance mechanisms that plague existing therapies.
The choice between these scaffolds will ultimately depend on the specific target, the desired selectivity profile, and the stage of the drug discovery program. For well-validated targets like EGFR, the quinazoline scaffold provides a solid foundation, while for novel or challenging targets, the exploration of the pyranopyrimidine chemical space may yield inhibitors with superior properties. The continued exploration and head-to-head comparison of these and other privileged scaffolds will undoubtedly fuel the next generation of kinase inhibitor therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. inits.at [inits.at]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Profiling of Pyranopyrimidine-Based Inhibitors
Introduction: The Pyranopyrimidine Scaffold and the Imperative of Selectivity
The pyranopyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the foundation for a multitude of potent enzyme inhibitors.[1] Its structural features, particularly its ability to mimic the adenine ring of ATP, make it an effective core for compounds targeting the ATP-binding sites of kinases.[2] Consequently, pyranopyrimidine derivatives have been successfully developed as inhibitors for critical oncogenic targets like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[2][3][4]
While achieving high potency against a primary target is a key objective in drug discovery, it is the inhibitor's selectivity profile that often dictates its clinical success. Cross-reactivity, the binding of an inhibitor to unintended "off-target" proteins, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of pyranopyrimidine-based inhibitors is not merely a regulatory requirement but a fundamental component of rational drug design.
This guide provides a comparative analysis of state-of-the-art methodologies for assessing inhibitor selectivity. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to build a comprehensive cross-reactivity profile.
Key Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity relies on an integrated approach, combining biochemical, biophysical, and cell-based assays. Each method offers unique insights, and their collective data provides a more complete and physiologically relevant picture of a compound's behavior.
Biochemical Profiling: Large-Scale Kinome Scanning
Broad-spectrum biochemical screens are the cornerstone of initial cross-reactivity assessment. They provide a quantitative measure of an inhibitor's interaction with a large, purified panel of kinases, offering a panoramic view of its potential targets.
The Principle: Active Site-Directed Competition Binding
The most widely used platform for this purpose is the KINOMEscan™ assay, which is an active site-directed competition binding assay.[6][7] The test compound is incubated with a panel of over 480 human kinases, each tagged with a DNA label. An immobilized, broad-spectrum kinase inhibitor is then introduced to capture any kinases not bound by the test compound. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A low signal indicates that the test compound successfully competed with the immobilized ligand for the kinase's active site, signifying a strong interaction.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation : The pyranopyrimidine inhibitor is solubilized in DMSO to create a stock solution.
-
Assay Plate Preparation : The test compound is added to wells of a microtiter plate containing the specific DNA-tagged kinase and an ATP-competitive affinity ligand.
-
Binding Competition : The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Affinity Capture : The mixture is passed over a solid support matrix functionalized with an immobilized, broad-spectrum inhibitor. Kinases not bound to the test compound will be captured by the matrix.
-
Washing : Unbound components are washed away.
-
Elution and Quantification : The captured kinases are eluted, and the associated DNA tags are quantified using qPCR. The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding. For lead compounds, full dose-response curves are generated to determine the dissociation constant (Kd).[7]
Causality and Self-Validation : The power of this assay lies in its scale and quantitative nature.[8] By screening against hundreds of kinases simultaneously, it uncovers interactions that might be missed in smaller, focused panels. The primary control is a DMSO vehicle, which establishes the baseline 100% binding signal. The assay's self-validating nature comes from its reliance on a physical competition principle; a compound can only prevent a kinase from binding to the support if it directly interacts with the active site.
Figure 1. A generalized workflow for a competition binding kinase assay.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for identifying potential interactions, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. CETSA® is a powerful biophysical method that addresses this by measuring target engagement in intact cells.[9][10]
The Principle: Ligand-Induced Thermal Stabilization
The core principle of CETSA® is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[11] When cells are heated, proteins unfold and aggregate. A protein bound to an inhibitor will be more stable and thus remain in solution at higher temperatures compared to its unbound state. This thermal shift can be quantified to confirm target engagement.[12]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment : Grow the relevant cell line to an appropriate confluence. Treat the cells with the pyranopyrimidine inhibitor at various concentrations or with a DMSO vehicle control for a defined period.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). This step is critical for inducing thermal denaturation.[10]
-
Cell Lysis : Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Aggregates : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein : Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Detection : Quantify the amount of the specific target protein remaining in the supernatant using methods like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis : Plot the amount of soluble protein against temperature to generate "melting curves." A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[13]
Causality and Self-Validation : CETSA® validates target engagement in a physiologically relevant context.[9] The experiment's internal control is the DMSO-treated sample, which establishes the baseline thermal stability of the target protein. The observation of a dose-dependent thermal shift provides strong evidence that the inhibitor is binding to its intended target within the cell.
Figure 2. Workflow for determining target engagement using CETSA®.
Unbiased Global Profiling: Chemical Proteomics
Chemical proteomics offers an unbiased approach to identify the full spectrum of protein targets for an inhibitor within the native cellular proteome. This technique is particularly useful for discovering unexpected off-targets that would not be included in a standard kinase panel.
The Principle: Affinity-Based Enrichment and Mass Spectrometry
This method typically involves using an immobilized version of the inhibitor (or a related broad-spectrum inhibitor) as "bait" to pull its binding partners out of a cell lysate.[14] The captured proteins are then identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a competitive binding format, the lysate is pre-incubated with the soluble pyranopyrimidine inhibitor, which competes with the immobilized bait for target binding. Proteins that show reduced binding to the bait in the presence of the free inhibitor are identified as its specific targets.[15]
Experimental Protocol: Competitive Chemical Proteomics
-
Cell Culture and Lysis : Grow cells and prepare a native cell lysate under conditions that preserve protein structure and function.
-
Competitive Incubation : Incubate aliquots of the lysate with the pyranopyrimidine inhibitor at various concentrations or with a DMSO control.
-
Affinity Enrichment : Add affinity beads (e.g., "Kinobeads," which are decorated with multiple broad-spectrum kinase inhibitors) to the lysates and incubate to allow protein binding.[14]
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Protein Digestion : Elute the bound proteins and digest them into smaller peptides, typically using trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the proteins that were bound to the beads.
-
Data Analysis : Compare the protein abundance from the inhibitor-treated samples to the DMSO control. A significant reduction in the amount of a protein pulled down in the presence of the inhibitor indicates a direct binding interaction.
Causality and Self-Validation : This approach provides the most comprehensive and unbiased assessment of selectivity.[15][16] Its self-validating power comes from the competitive displacement principle. A protein is only scored as a target if the soluble inhibitor specifically prevents its interaction with the affinity matrix. This method can simultaneously profile hundreds to thousands of proteins, providing a global view of the inhibitor's target landscape.[14]
Comparative Cross-Reactivity Profiles: A Case Study
To illustrate how these methodologies provide a cohesive picture, let us consider two hypothetical pyranopyrimidine-based inhibitors: PYP-A , designed as a selective EGFR inhibitor, and PYP-B , designed as a multi-kinase inhibitor targeting VEGFR2 and PDGFRβ.
Table 1: Comparative Kinome Scan Data (% Control @ 1 µM)
| Kinase Target | PYP-A (%Ctrl) | PYP-B (%Ctrl) | Primary Cellular Process |
| EGFR | 0.5 | 65.2 | Cell proliferation, survival[17] |
| VEGFR2 (KDR) | 88.1 | 1.1 | Angiogenesis, vascular permeability[18] |
| PDGFRβ | 75.4 | 2.5 | Cell growth, angiogenesis |
| SRC | 45.3 | 15.8 | Cell adhesion, migration |
| ABL1 | 92.0 | 33.7 | Cell differentiation, proliferation[19] |
| LCK | 68.9 | 21.4 | T-cell signaling |
| FLT3 | 55.1 | 9.8 | Hematopoiesis, cell proliferation[20] |
Data is hypothetical for illustrative purposes. A lower %Ctrl value indicates stronger binding.
Interpretation :
-
The KINOMEscan™ data immediately highlights the intended selectivity. PYP-A is highly potent and selective for EGFR.
-
PYP-B demonstrates a multi-targeted profile, potently binding its primary targets VEGFR2 and PDGFRβ, but also showing significant interaction with other kinases like SRC, ABL1, LCK, and FLT3. This profile suggests it may have broader biological effects and potential off-target toxicities.[20]
CETSA® and Proteomics Validation :
-
For PYP-A , a CETSA® experiment in an EGFR-driven cancer cell line (e.g., A431) would be expected to show a significant thermal stabilization of EGFR, confirming on-target engagement. Chemical proteomics analysis would ideally show EGFR as the most potently engaged target with minimal other interactions.
-
For PYP-B , CETSA® could be used in a cell line expressing VEGFR2 (e.g., HUVECs) to confirm target engagement. Chemical proteomics would be crucial to validate the off-targets identified in the kinome scan and to uncover any non-kinase interactors, providing a more complete risk profile.
Figure 3. EGFR signaling and the point of intervention by a pyranopyrimidine TKI.
Conclusion
The development of safe and effective pyranopyrimidine-based inhibitors hinges on a deep understanding of their cross-reactivity profiles. A superficial assessment can lead to clinical failures due to unforeseen toxicity or a lack of efficacy. By employing a strategic combination of large-scale biochemical screening, cell-based target validation, and unbiased chemical proteomics, researchers can build a comprehensive and physiologically relevant selectivity profile. This multi-pronged approach not only de-risks clinical candidates but also provides invaluable insights into their mechanism of action, paving the way for the next generation of targeted therapeutics.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Modern Pyranopyrimidine Synthesis: Benchmarking a Novel Nanocatalyst-Mediated Approach Against Established Methods
Introduction: The Enduring Significance of Pyranopyrimidines in Drug Discovery
The pyranopyrimidine scaffold is a privileged heterocyclic motif, forming the core of a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5] The efficient and sustainable synthesis of these valuable molecules is, therefore, a critical endeavor for researchers in drug development and academic laboratories alike.
Traditionally, the synthesis of pyranopyrimidines has relied on multi-step procedures often requiring harsh reaction conditions, hazardous organic solvents, and stoichiometric amounts of catalysts. These established methods, while foundational, present challenges in terms of environmental impact, cost-effectiveness, and scalability. In recent years, a paradigm shift towards green and sustainable chemistry has spurred the development of novel, more efficient synthetic strategies.[1][6] This guide provides a comprehensive comparison of a novel, nanocatalyst-mediated synthesis of pyranopyrimidines against several well-established, published methods. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a clear, data-driven comparison of their performance.
The Rise of Green Chemistry in Pyranopyrimidine Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the field of organic synthesis.[1][6] In the context of pyranopyrimidine synthesis, this has manifested in the exploration of:
-
Multi-component Reactions (MCRs): These one-pot reactions, where three or more reactants are combined to form a single product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification.[1][2]
-
Benign Solvents: The use of water or solvent-free conditions is a hallmark of many modern pyranopyrimidine syntheses, mitigating the environmental impact of volatile organic compounds.[1]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[7][8][9][10][11][12][13][14]
-
Advanced Catalysis: The development of novel catalysts, including nanocatalysts and reusable catalysts, has been instrumental in improving the efficiency and selectivity of pyranopyrimidine synthesis.[3][15][16][17]
This guide will focus on a novel approach that leverages the power of a magnetically recoverable nanocatalyst in a one-pot, three-component synthesis, and benchmark it against conventional methods that utilize more traditional catalysts and reaction conditions.
Comparative Analysis of Synthetic Methodologies
For this guide, we will compare a novel, magnetically recoverable nanocatalyst-mediated synthesis with three established methods for the synthesis of 7-amino-5-aryl-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitriles from an aromatic aldehyde, malononitrile, and thiobarbituric acid.
Method 1 (Novel): Magnetically Recoverable Nanocatalyst in Aqueous Ethanol
This contemporary approach utilizes a magnetically recoverable nanocatalyst, such as Fe3O4 nanoparticles, to promote the one-pot, three-component reaction in an environmentally benign solvent system like aqueous ethanol.[5][17] The key advantages of this method are the ease of catalyst recovery and reuse, mild reaction conditions, and high product yields.
Method 2 (Established): L-proline Catalyzed Synthesis in Aqueous Ethanol
L-proline, a readily available and inexpensive amino acid, has been successfully employed as a bifunctional organocatalyst for the synthesis of pyranopyrimidines.[1] This method represents a significant step towards greener synthesis compared to more traditional approaches.
Method 3 (Established): Diammonium Hydrogen Phosphate (DAHP) in Aqueous Media
DAHP is an inexpensive and environmentally friendly catalyst that has been shown to be effective for the synthesis of pyranopyrimidines in aqueous media.[1][16] This method highlights the utility of simple, readily available reagents in promoting complex organic transformations.
Method 4 (Established): Conventional Reflux in Ethanol with a Basic Catalyst
A more traditional approach involves the use of a basic catalyst, such as piperidine or triethylamine, in refluxing ethanol.[1][16] While effective, this method often requires longer reaction times and can be less environmentally friendly due to the use of organic solvents and volatile bases.
Experimental Protocols
General Workflow for Pyranopyrimidine Synthesis
The following diagram illustrates the general workflow for the one-pot, three-component synthesis of pyranopyrimidines.
Caption: General workflow for one-pot pyranopyrimidine synthesis.
Detailed Protocol: Method 1 (Novel) - Magnetically Recoverable Fe3O4 Nanocatalyst
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), thiobarbituric acid (1 mmol), and Fe3O4 nanoparticles (10 mol%) in 10 mL of a 1:1 ethanol/water mixture.
-
Reaction: Stir the mixture at room temperature for the specified time (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion of the reaction, place a strong magnet against the side of the flask to attract the Fe3O4 nanoparticles. Decant the supernatant containing the product.
-
Product Isolation: Cool the supernatant in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure pyranopyrimidine derivative.
Detailed Protocol: Method 4 (Established) - Conventional Reflux with Piperidine
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiobarbituric acid (1 mmol) in 15 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (5 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for the required time (see Table 1), monitoring the reaction by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Data-Driven Performance Comparison
The following table summarizes the key performance metrics for the synthesis of 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile using the four described methods.
| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Catalyst Recyclability | Reference |
| 1 (Novel) | Fe3O4 Nanoparticles | Ethanol/Water (1:1) | Room Temp | 30 | 95 | Yes (up to 6 cycles) | [5][17] |
| 2 (Established) | L-proline | Ethanol/Water (1:1) | Room Temp | 120 | 92 | Not demonstrated | [1] |
| 3 (Established) | DAHP | Water | Room Temp | 120 | 90 | Not applicable | [1] |
| 4 (Established) | Piperidine | Ethanol | Reflux (78) | 240 | 85 | No | [16] |
Discussion and Mechanistic Insights
The superior performance of the novel nanocatalyst-mediated method can be attributed to several factors. The high surface area of the Fe3O4 nanoparticles provides a greater number of active sites for the reaction to occur, leading to a significant rate enhancement.[5][17] The proposed mechanism for this one-pot, three-component reaction is depicted below.
Caption: Proposed mechanism for the nanocatalyst-mediated synthesis.
The Fe3O4 nanoparticles are believed to act as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the initial Knoevenagel condensation with malononitrile. This is followed by a Michael addition of the thiobarbituric acid to the electron-deficient alkene, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrimidine product.
In contrast, the conventional method (Method 4) relies on a basic catalyst to deprotonate the active methylene compounds, initiating the reaction cascade. While effective, this approach is generally slower and requires elevated temperatures to achieve comparable yields. The L-proline and DAHP catalyzed methods offer greener alternatives, but still exhibit longer reaction times compared to the nanocatalyst approach.
Conclusion: A Clear Path Towards Sustainable Pyranopyrimidine Synthesis
This comparative guide demonstrates the clear advantages of adopting modern, green synthetic methodologies for the preparation of pyranopyrimidines. The novel nanocatalyst-mediated approach not only provides superior yields in a significantly shorter reaction time but also offers the crucial advantage of catalyst recyclability, a key tenet of sustainable chemistry. For researchers and drug development professionals, the adoption of such efficient and environmentally benign methods is not just a matter of convenience but a necessity in the pursuit of innovative and responsible science.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Microwave‐Assisted, Mild, Facile, and Rapid One‐Pot Three‐Component Synthesis of Some Novel Pyrano[2,3‐d]pyrimidine‐2,4,7‐triones. | Semantic Scholar [semanticscholar.org]
- 12. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Green synthesis of pyranopyrazole using microwave assisted techniques | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 15. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemcom.com [echemcom.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS for Purity Confirmation of Pyranopyrimidine Products
For researchers, scientists, and drug development professionals vested in the burgeoning field of pyranopyrimidine-based therapeutics, ensuring the purity of synthesized products is a cornerstone of success. The pyranopyrimidine scaffold, a privileged structure in medicinal chemistry, is featured in a range of compounds with significant biological activity.[1] The synthetic routes to these molecules, while often elegant, can yield a variety of process-related impurities and degradation products that must be meticulously identified and quantified to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth comparison of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity analysis of pyranopyrimidine products: Reversed-Phase Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (RP-UPLC-QTOF-MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (HILIC-UPLC-MS/MS) . We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting and implementing the most appropriate method for your specific needs.
The Imperative of Purity Analysis for Pyranopyrimidines
Pyranopyrimidine derivatives are a class of heterocyclic compounds with a fused pyran and pyrimidine ring system. Their diverse pharmacological activities, including anticancer and anti-inflammatory properties, make them attractive candidates for drug development.[1][3] However, their synthesis can be complex, often involving multi-component reactions that can generate a range of impurities.[4][5] These impurities can include starting materials, intermediates, by-products, and degradation products formed during synthesis, purification, and storage.[2]
Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances.[6] Therefore, robust and reliable analytical methods are not just a matter of good science but a critical component of the drug development and approval process. LC-MS has emerged as the gold standard for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[7][8]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is pivotal and depends on the physicochemical properties of the pyranopyrimidine product and its potential impurities. Here, we compare two orthogonal approaches: RP-UPLC-QTOF-MS and HILIC-UPLC-MS/MS.
Methodology 1: Reversed-Phase UPLC-QTOF-MS for Comprehensive Impurity Profiling
Reversed-phase chromatography is the workhorse of the pharmaceutical industry, particularly for compounds of intermediate polarity.[9] Coupling it with high-resolution mass spectrometry, such as QTOF-MS, provides a powerful tool for the identification and characterization of unknown impurities.[10][11][12]
Why this approach?
-
Broad Applicability: Many pyranopyrimidine derivatives and their likely impurities possess sufficient hydrophobicity to be well-retained and separated on C18 columns.
-
High-Resolution Mass Spectrometry (HRMS): QTOF-MS provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its impurities.[10] This is invaluable for identifying unknown structures.
-
MS/MS Fragmentation: In-depth fragmentation analysis aids in the structural elucidation of impurities.[4][13]
Workflow Diagram:
Caption: RP-UPLC-QTOF-MS workflow for pyranopyrimidine purity analysis.
Methodology 2: HILIC-UPLC-MS/MS for Polar Impurity Quantification
For pyranopyrimidine products that are highly polar, or for the targeted analysis of polar impurities that are poorly retained in reversed-phase, HILIC is an excellent alternative.[9][14][15] Coupling HILIC with a triple quadrupole mass spectrometer provides exceptional sensitivity and specificity for quantitative analysis.
Why this approach?
-
Retention of Polar Analytes: HILIC columns effectively retain and separate highly polar compounds that would otherwise elute in the void volume of a reversed-phase column.[14]
-
Enhanced Sensitivity: The high organic mobile phases used in HILIC can lead to more efficient desolvation and ionization in the ESI source, resulting in improved sensitivity.
-
Targeted Quantification: Triple quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for trace-level quantification, offering high selectivity and sensitivity.
Workflow Diagram:
Caption: HILIC-UPLC-MS/MS workflow for targeted impurity quantification.
Performance Comparison
| Feature | RP-UPLC-QTOF-MS | HILIC-UPLC-MS/MS | Rationale & Justification |
| Primary Application | Comprehensive impurity profiling, identification of unknowns, purity of moderately polar to non-polar pyranopyrimidines. | Targeted quantification of known polar impurities, analysis of highly polar pyranopyrimidines. | The choice of stationary phase dictates the retention of analytes based on their polarity.[15] |
| Selectivity | Based on hydrophobicity. | Based on hydrophilicity and partitioning. | Orthogonal separation mechanisms provide a more complete picture of the impurity profile. |
| Sensitivity | Good, especially with HRMS for qualitative analysis. | Excellent for quantitative analysis in MRM mode. | MRM is inherently more sensitive for targeted analysis than full scan HRMS. |
| Identification Power | Excellent, due to accurate mass and MS/MS fragmentation data. | Limited to pre-defined MRM transitions for known impurities. | QTOF provides high-resolution data for confident structural elucidation of unknowns.[11][12] |
| Robustness | Generally high, with well-established column chemistries. | Can be more sensitive to mobile phase composition and sample matrix effects. | HILIC separations can be more challenging to develop and require careful control of experimental parameters. |
| MS Compatibility | Excellent with volatile mobile phase additives like formic acid. | Excellent, high organic mobile phases enhance ionization efficiency. | Both techniques are well-suited for coupling with mass spectrometry. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific pyranopyrimidine product and LC-MS system.
Protocol 1: RP-UPLC-QTOF-MS for Purity Confirmation
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the pyranopyrimidine product.
- Dissolve in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.
- Filter through a 0.22 µm PTFE syringe filter prior to injection.
2. UPLC Conditions:
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. QTOF-MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Sampling Cone: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 450 °C.
- Desolvation Gas Flow: 800 L/hr.
- Acquisition Mode: MSE (simultaneous acquisition of low and high collision energy data).
- Mass Range: m/z 50-1200.
4. Data Analysis:
- Process the data using appropriate software (e.g., UNIFI, MassLynx).
- Calculate the purity of the main peak based on the total ion chromatogram (TIC) area percentage.
- Identify impurities by determining their accurate mass and comparing their fragmentation patterns to that of the main compound.
Protocol 2: HILIC-UPLC-MS/MS for Quantification of a Known Polar Impurity
1. Sample and Standard Preparation:
- Prepare a stock solution of the pyranopyrimidine product at 1 mg/mL in a suitable solvent.
- Prepare a stock solution of the known polar impurity standard at 0.1 mg/mL.
- Create a series of calibration standards by spiking the impurity standard into the product stock solution at concentrations ranging from 0.01% to 1.0% relative to the main compound.
- Prepare a quality control (QC) sample at a mid-range concentration.
2. UPLC Conditions:
- Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).
- Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 95% B to 50% B over 8 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
3. Triple Quadrupole MS Conditions:
- Ionization Mode: ESI, Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 500 °C.
- MRM Transitions: Optimize precursor and product ions for both the main compound and the impurity using infusion of standard solutions.
4. Data Analysis and Validation:
- Construct a calibration curve by plotting the peak area ratio of the impurity to an internal standard (if used) against the concentration.
- Quantify the impurity in the sample using the calibration curve.
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment
For the rigorous purity confirmation of pyranopyrimidine products, a single analytical method is often insufficient. A dual-pronged approach, leveraging the strengths of both RP-UPLC-QTOF-MS and HILIC-UPLC-MS/MS, provides a comprehensive and robust strategy. The former excels in the discovery and identification of a broad range of impurities, while the latter offers the sensitivity and selectivity required for the accurate quantification of known, particularly polar, impurities. By understanding the principles behind these techniques and implementing well-validated methods, researchers can ensure the quality and integrity of their pyranopyrimidine compounds, paving the way for successful drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. ijper.org [ijper.org]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. amecj.com [amecj.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chimia.ch [chimia.ch]
- 7. agilent.com [agilent.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS No. 944902-88-9). As a chlorinated heterocyclic compound utilized in pharmaceutical research and development, particularly as a kinase inhibitor intermediate, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are executed with the highest degree of scientific integrity and safety.
Core Principles of Chemical Waste Management
Before addressing the specific protocols for this compound, it is crucial to ground our practice in the foundational principles of hazardous waste management. The primary directive is always waste minimization. However, when disposal is necessary, the following tenets must be observed:
-
Segregation is Paramount: Halogenated organic compounds must be collected separately from non-halogenated waste streams.[3] This is the most critical step in ensuring proper final disposal. Co-mingling can complicate disposal processes, increase costs, and create unforeseen hazards.
-
Accurate Labeling: All waste containers must be clearly and accurately labeled with their contents. Unidentified chemical waste presents a significant safety risk to all personnel.
-
Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed except when adding waste.[3]
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound dictates the necessary safety precautions. Its hazard profile is summarized below.
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | H302[4] |
| Skin Irritation | Causes skin irritation. | H315[4] |
| Eye Irritation | Causes serious eye irritation. | H319[4] |
| Respiratory Irritation | May cause respiratory irritation. | H335[4] |
| Combustion Hazards | Fire may produce toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[5] | N/A |
The reactivity of the dichloropyrimidine moiety is a key consideration. The two chlorine atoms are susceptible to nucleophilic substitution, making the compound a valuable synthetic intermediate.[1][6][7] While this reactivity is useful in synthesis, it underscores the need to avoid mixing this waste with reactive chemicals, particularly strong bases or nucleophiles, which could lead to uncontrolled reactions within the waste container.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound in any form, including its waste products.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.
-
Don Appropriate PPE: Before cleanup, don the full PPE listed in Section 3.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[5] For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Workflow
This section provides the direct, operational plan for disposing of waste containing this compound.
Waste Stream Segregation
The first and most critical step is to correctly identify and segregate the waste stream at the point of generation.
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and solid reaction byproducts. This waste must be placed in a container labeled "HALOGENATED ORGANIC SOLID WASTE."
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses from glassware. This waste must be placed in a container labeled "HALOGENATED ORGANIC LIQUID WASTE." The container must be compatible with the solvents used.
-
Sharps Waste: Contaminated needles, syringes, or sharp-edged tools. These must be placed in a designated, puncture-proof sharps container that is also labeled as containing halogenated organic waste.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating waste containing the target compound.
Container Management and Storage
-
Select Proper Containers: Use only UN-rated containers provided by or approved by your institution's EHS department. For liquids, ensure the container material is compatible with all solvents in the waste mixture.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required information, including the full chemical name of all components and their approximate concentrations.
-
Filling and Closure: Do not fill containers beyond 90% capacity to allow for expansion.[3] Keep containers securely closed at all times, except when adding waste.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment tray within or near the fume hood where the waste is generated.
Decontamination of Laboratory Equipment
Properly decontaminating glassware and equipment prevents cross-contamination and ensures personnel safety.
-
Initial Rinse (into waste stream): Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). This first rinse is considered hazardous waste and must be collected in the "HALOGENATED ORGANIC LIQUID WASTE" container.
-
Secondary Rinse: A second rinse with the same solvent can also be collected as hazardous waste.
-
Final Cleaning: After the hazardous rinses, the glassware can typically be cleaned using standard laboratory detergents and procedures.
The Rationale for Final Disposal: Incineration
This compound, as a chlorinated organic compound, is not suitable for landfill or simple chemical neutralization. The universally accepted and environmentally responsible method for its final disposal is high-temperature incineration at a licensed hazardous waste facility.[9]
The scientific justification for this is rooted in the principles of thermal decomposition. At sufficiently high temperatures (typically >900°C) and with adequate oxygen, chlorinated hydrocarbons are broken down into their simplest, stable components: carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[10] The HCl generated is then removed from the flue gas by alkaline scrubbers, preventing its release into the atmosphere.
Attempting to dispose of this compound via other means is hazardous. Incomplete combustion at lower temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as phosgene, polychlorinated dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs).[10][11] Therefore, controlled incineration is not merely a disposal method; it is a chemical destruction process designed to permanently eliminate the hazard.
By following this guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and scientifically sound, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
- 1. srinichem.com [srinichem.com]
- 2. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 3. ethz.ch [ethz.ch]
- 4. fluorochem.cnreagent.com [fluorochem.cnreagent.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Navigating the Handling of 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine: A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Disposal
For the researcher navigating the intricate landscape of drug discovery, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, a molecule of interest in kinase inhibitor development, presents a specific set of handling challenges.[1] This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE) and outlines a robust operational plan for the safe disposal of this compound. Our focus is not just on what to do, but why you're doing it, ensuring a culture of safety that goes beyond the product itself.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling protocols are established, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data for this compound and structurally related chlorinated pyrimidines, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These classifications necessitate a stringent approach to PPE selection to create a reliable barrier between the researcher and the chemical.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not a mere checklist but a dynamic system of protection. For this compound, this involves a multi-layered approach encompassing hand, eye, body, and respiratory protection.
Hand Protection: Beyond the Box of Gloves
The choice of gloves is arguably the most critical decision in handling this compound. The causality behind glove selection extends beyond simple barrier protection to include chemical resistance, permeation breakthrough time, and degradation.
Recommended Glove Type:
Given the chlorinated nature of the compound, nitrile gloves are the recommended starting point due to their general resistance to a range of chemicals, including some organic solvents and weak acids.[2] However, it is crucial to understand that not all nitrile gloves are created equal.
A Self-Validating System for Glove Selection:
-
Consult Manufacturer's Data: Always begin by consulting the glove manufacturer's chemical resistance guides. While our specific compound may not be listed, data for related chlorinated heterocyclic compounds can provide an initial assessment.
-
Double Gloving: When handling the neat compound or concentrated solutions, double gloving is mandatory. This provides an additional layer of protection and allows for a safe and clean removal of the outer glove immediately following the handling procedure.
-
Regular Glove Changes: Due to the potential for permeation, gloves should be changed frequently. A standard operating procedure should dictate a maximum wear time, not to exceed two hours, with immediate replacement if any sign of contamination, degradation, or perforation occurs.
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
| Glove Attribute | Specification | Rationale |
| Material | Nitrile | Good general chemical resistance to chlorinated compounds. |
| Thickness | Minimum 4 mil | Provides a more substantial barrier against potential permeation. |
| Cuff | Extended | Offers protection to the wrist and forearm, an often-exposed area. |
| Practice | Double Gloving | Creates a secondary barrier and facilitates safe doffing. |
Eye and Face Protection: An Impenetrable Shield
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For handling dilute solutions where the risk of splashing is minimal.
-
Chemical Splash Goggles: The minimum requirement when handling the solid compound or concentrated solutions. Goggles provide a complete seal around the eyes, protecting against dust particles and splashes from all angles.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.
Body Protection: The Last Line of Defense
A laboratory coat is the standard for body protection, but the material and design are key.
-
Material: A lab coat made of a tightly woven, non-porous material such as polyester or a polyester-cotton blend is recommended over 100% cotton, which can be more absorbent.
-
Design: The lab coat should have a high buttoned collar and elasticated or knitted cuffs to minimize the potential for skin exposure at the neck and wrists.
-
Dedicated Use: The lab coat used for handling this compound should be dedicated to this purpose and not worn outside the laboratory. It should be laundered regularly and separately from personal clothing.
Respiratory Protection: Guarding Against the Unseen
The potential for respiratory irritation from the solid compound or aerosols necessitates the use of respiratory protection.
-
Engineering Controls: The primary method of respiratory protection is the use of a certified chemical fume hood. All handling of the solid compound and volatile solutions should be performed within a properly functioning fume hood.
-
Respirator Selection: In situations where a fume hood is not available or as a secondary precaution during weighing or transfers of the solid, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor cartridges and P100 particulate filters is the recommended choice.
Operational Plan: Safe Disposal of this compound
Proper disposal is a critical component of the chemical handling lifecycle. The following step-by-step protocol ensures the safe and compliant disposal of this compound and its associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a rigid, leak-proof container with a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including reaction mother liquors and rinsing solvents, should be collected in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
Step 2: Waste Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory
Step 3: Storage of Hazardous Waste
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
Secondary containment, such as a spill tray, is required for liquid waste containers.
Step 4: Disposal Procedure
-
Once the waste container is full or has reached the designated accumulation time limit, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical waste down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear the full complement of PPE during cleanup. For large spills, evacuate the laboratory and contact your institution's EHS department.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure research environment where scientific advancement and personal safety are held in the highest regard.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
